Phthalylsulfacetamide
Description
This compound is a sulfonamide antibiotic used for topical application to the skin and the conjunctiva.
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c1-10(19)18-25(23,24)12-8-6-11(7-9-12)17-15(20)13-4-2-3-5-14(13)16(21)22/h2-9H,1H3,(H,17,20)(H,18,19)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWQKAWITMVCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059620 | |
| Record name | Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-69-1 | |
| Record name | Phthalylsulfacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalylsulfacetamide [BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHTHALYLSULFACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHTHALYLSULFACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHTHALYLSULFACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-(acetylsulphamoyl)phenyl)phthalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALYLSULFACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24PUW23GRX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Phthalylsulfacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalylsulfacetamide is a sulfonamide antimicrobial agent that functions as a prodrug, delivering the active moiety, sulfacetamide, to the site of action. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its bacteriostatic effect. The core of its action lies in the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This document details the enzymatic inhibition, presents relevant quantitative data, outlines key experimental methodologies for studying this mechanism, and provides a visual representation of the affected biochemical pathway.
Introduction: this compound as a Sulfonamide Prodrug
This compound belongs to the sulfonamide class of synthetic antimicrobial agents. Structurally, it is a derivative of sulfanilamide.[1][2] A key feature of this compound is its design as a prodrug. Following oral administration, it remains largely intact until it reaches the intestine. There, it undergoes hydrolysis to release its active component, sulfacetamide, and phthalic acid. This targeted release minimizes systemic absorption of the active drug and concentrates its antibacterial effect within the gastrointestinal tract.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial activity of the active metabolite, sulfacetamide, stems from its ability to interfere with the de novo synthesis of folic acid (Vitamin B9) in susceptible bacteria.[1][2] Bacteria, unlike humans who obtain folate from their diet, must synthesize this essential vitamin. Folic acid is a precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins. By disrupting folic acid production, sulfacetamide halts bacterial growth and replication, exerting a bacteriostatic effect.[1]
Molecular Target: Dihydropteroate Synthase (DHPS)
The specific molecular target of sulfacetamide is the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme catalyzes a crucial step in the folate synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.
Competitive Inhibition
Sulfacetamide is a structural analog of PABA. Due to this structural similarity, it acts as a competitive inhibitor of DHPS.[1][2] Sulfacetamide binds to the PABA-binding site on the DHPS enzyme, thereby preventing PABA from binding and halting the synthesis of 7,8-dihydropteroate. This competitive inhibition is the cornerstone of the antibacterial action of all sulfonamide drugs.
Quantitative Data: Inhibitory Potency of Sulfacetamide
The inhibitory efficacy of sulfacetamide against its target enzyme, dihydropteroate synthase, has been quantified. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target Enzyme | IC50 Value | Organism |
| Sulfacetamide | Dihydropteroate Synthase (DHPS) | 9.5 µM | Arabidopsis |
Table 1: Inhibitory concentration of sulfacetamide against dihydropteroate synthase.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the folic acid synthesis pathway and a general workflow for assessing the inhibitory action of sulfacetamide.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfacetamide.
Caption: Logical workflow for investigating the mechanism of action of sulfacetamide.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of sulfonamides like sulfacetamide.
Dihydropteroate Synthase (DHPS) Activity Assay (Spectrophotometric Method)
This assay measures the activity of DHPS by coupling its product formation to a reaction that can be monitored spectrophotometrically.
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) substrate
-
para-Aminobenzoic acid (PABA) substrate
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
Sulfacetamide (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing DHFR, NADPH, and PABA.
-
Add varying concentrations of the inhibitor (sulfacetamide) or vehicle control to the wells of the microplate.
-
To initiate the reaction, add a mixture of DHPS and DHPP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Bacterial Growth Inhibition Assay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of bacterial growth is assessed visually or by measuring turbidity.
Materials:
-
Susceptible bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Sulfacetamide stock solution
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of sulfacetamide in CAMHB across the wells of a 96-well microplate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).
-
Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of sulfacetamide in which there is no visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured to quantify bacterial growth.
Conclusion
This compound exerts its antibacterial effect through its active metabolite, sulfacetamide. The core mechanism of action is the competitive inhibition of dihydropteroate synthase, a vital enzyme in the bacterial folic acid synthesis pathway. This targeted inhibition leads to a bacteriostatic effect, making it an effective agent for the treatment of susceptible intestinal bacterial infections. The experimental protocols detailed herein provide a framework for the continued study and evaluation of this and other sulfonamide antibiotics. Understanding these fundamental mechanisms is crucial for the rational development of new antimicrobial agents and for combating the growing challenge of antibiotic resistance.
References
An In-depth Technical Guide to the Synthesis and Characterization of Phthalylsulfacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Phthalylsulfacetamide, a sulfonamide antibiotic. This document details a validated synthesis protocol and outlines the key analytical techniques for its characterization, complete with experimental methodologies and data presentation.
Introduction
This compound, with the IUPAC name 2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]benzoic acid, is a member of the benzamide and sulfonamide classes of organic compounds.[1] It functions as an antibiotic by interfering with the folic acid synthesis pathway in bacteria. This guide presents a laboratory-scale synthesis and the subsequent analytical procedures required to verify the identity, purity, and structural integrity of the synthesized compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reaction of sulfacetamide and phthalic anhydride. A solid-state synthesis by mechanical grinding has been reported to be a viable method.
Synthesis Pathway
The synthesis involves the acylation of the aromatic amine of sulfacetamide by phthalic anhydride to form the corresponding phthalamic acid derivative, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Solid-State Synthesis
This protocol is adapted from a reported solid-state reaction method.
Materials:
-
Sulfacetamide (reagent grade)
-
Phthalic Anhydride (reagent grade)
-
Ball mill or agate mortar and pestle
-
Spatula
-
Analytical balance
Procedure:
-
Accurately weigh equimolar amounts of sulfacetamide and phthalic anhydride.
-
Transfer the weighed reactants to the ball mill or agate mortar.
-
Grind the mixture mechanically for a specified duration. The reaction progress can be monitored over time (e.g., taking aliquots at 2, 4, 6, 8, 10, and 20 hours).
-
The reaction proceeds in the solid state, yielding amorphous this compound.
-
The resulting powder is collected for characterization without the need for further purification. For analytical purposes, small amounts can be dissolved in a suitable solvent like DMSO.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through a series of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂O₆S |
| Molecular Weight | 362.4 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 196-200 °C |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol, and very slightly soluble in water. |
Table 1: Physicochemical properties of this compound.
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FT-IR | ~3400-3200 | N-H stretching (amide and sulfonamide) |
| ~3100-3000 | C-H stretching (aromatic) | |
| ~1720-1680 | C=O stretching (carboxylic acid) | |
| ~1680-1640 | C=O stretching (amide I) | |
| ~1550-1510 | N-H bending (amide II) | |
| ~1350-1310 | S=O stretching (asymmetric) | |
| ~1180-1140 | S=O stretching (symmetric) |
Table 2: Characteristic FT-IR absorption bands for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~12.0-13.0 | Singlet (br) | -COOH |
| ~10.5-11.5 | Singlet | -SO₂NH- | |
| ~8.0-7.5 | Multiplet | Aromatic protons | |
| ~2.1 | Singlet | -COCH₃ | |
| ¹³C NMR | ~170.0 | Singlet | Carbonyl carbon (-COOH) |
| ~168.0 | Singlet | Carbonyl carbon (-NHCO-) | |
| ~140.0-120.0 | Multiplet | Aromatic carbons | |
| ~24.0 | Singlet | Methyl carbon (-COCH₃) |
Table 3: ¹H and ¹³C NMR spectral data for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).[1]
Experimental Protocols for Characterization
Objective: To determine the purity of the synthesized this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound standard (for reference)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to adjust the pH. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the working standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time and peak area of this compound in both the standard and sample chromatograms. Calculate the purity of the synthesized product by comparing the peak area of the main component to the total area of all peaks in the sample chromatogram.
Objective: To identify the functional groups present in the synthesized this compound.
Instrumentation:
-
FT-IR spectrometer
-
Sample holder (e.g., KBr press or ATR accessory)
Reagents:
-
Potassium bromide (KBr), spectroscopic grade (if using KBr pellets)
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount of the synthesized this compound (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar.
-
Transfer the ground powder to a pellet-forming die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands and compare them with the reference data in Table 2.
Objective: To elucidate the chemical structure of the synthesized this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the signals in both spectra to the corresponding nuclei in the this compound molecule, using the data in Table 3 as a reference.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The outlined protocols for solid-state synthesis and analytical characterization using HPLC, FT-IR, and NMR spectroscopy are fundamental for researchers and professionals in drug development. Adherence to these methodologies will ensure the reliable synthesis and verification of this compound for further investigation and application.
References
Phthalylsulfacetamide chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Phthalylsulfacetamide
Abstract
This compound is a sulfonamide antibiotic belonging to the class of benzamides.[1][2] It functions as a prodrug that, following oral administration, undergoes slow decomposition within the intestine to release its active metabolite, sulfacetamide.[2][3] This active form exerts a bacteriostatic effect by competitively inhibiting the synthesis of folic acid, which is crucial for bacterial growth and replication.[4][5] This technical guide provides a detailed overview of the chemical and physical properties of this compound, its molecular structure, and its mechanism of action.
Chemical Structure
This compound is characterized by a central phthalanilic acid structure linked to a sulfacetamide moiety. The molecule consists of a benzoic acid with a carbamoyl group at the ortho position, which is in turn bonded to a 4-(acetylsulfamoyl)phenyl group.
-
IUPAC Name : 2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]benzoic acid[1]
-
SMILES : CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O[1]
-
InChI : InChI=1S/C16H14N2O6S/c1-10(19)18-25(23,24)12-8-6-11(7-9-12)17-15(20)13-4-2-3-5-14(13)16(21)22/h2-9H,1H3,(H,17,20)(H,18,19)(H,21,22)[1]
-
InChIKey : SNWQKAWITMVCQW-UHFFFAOYSA-N[1]
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄N₂O₆S | [6] |
| Molecular Weight | 362.36 g/mol | [3][6] |
| Melting Point | 196 °C | [2][7] |
| CAS Number | 131-69-1 | [1][7] |
| Appearance | Needles from dilute alcohol | [7] |
| Solubility | - Very sparingly soluble in water.[7]- Soluble in alcohol.[7]- Soluble in DMSO at 10 mM.[8]- ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]- ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline).[3]- ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil.[3] | |
| pKa | Data not available in the provided search results. | |
| Topological Polar Surface Area | 138 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 5 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis or the definitive determination of all physicochemical properties of this compound are not fully available in the provided search results. The synthesis of this compound was described by Basu in the Journal of the Indian Chemical Society in 1949, which can be consulted for the original preparation method.[7]
Protocol for Assessing Solubility:
The following protocols were cited for the preparation of this compound solutions for research purposes, indicating its solubility in common laboratory solvent systems.[3]
Protocol 1: Aqueous Formulation
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and continue mixing.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The resulting solution should be clear at a concentration of ≥ 2.5 mg/mL.[3]
Protocol 2: Cyclodextrin-Based Formulation
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix until a clear solution is obtained. This method yields a solubility of ≥ 2.5 mg/mL.[3]
Protocol 3: Oil-Based Formulation
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly. The resulting solubility is ≥ 2.5 mg/mL.[3]
Mechanism of Action
This compound acts as a prodrug. After oral administration, it is slowly hydrolyzed in the intestine, releasing the active antibacterial agent, sulfacetamide.[3] Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[5][9] This enzyme is essential for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a critical step in the bacterial folic acid synthesis pathway.[5][9] By blocking this pathway, sulfacetamide prevents the synthesis of folic acid, which is a necessary component for bacterial DNA synthesis and growth, thus exerting a bacteriostatic effect.[4][5]
References
- 1. This compound | C16H14N2O6S | CID 8574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 131-69-1: this compound | CymitQuimica [cymitquimica.com]
- 5. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. This compound [drugfuture.com]
- 8. This compound | 131-69-1 | MOLNOVA [molnova.com]
- 9. go.drugbank.com [go.drugbank.com]
Phthalylsulfacetamide: A Technical Guide for Researchers
CAS Number: 131-69-1
Synonyms and Identifiers
Phthalylsulfacetamide is known by a variety of chemical names and trade names. Proper identification is crucial for researchers in sourcing and documenting their work.
| Identifier Type | Identifier |
| IUPAC Name | 2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]benzoic acid |
| CAS Name | Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- |
| Common Synonyms | 4'-(Acetylsulfamoyl)phthalanilic acid; Enterocid; Enterosulfon; Ftalicetimida; Kalacet; Phthalylsulfacetimide; Rabalan; Sterathal; Talecid; Thalamyd |
Introduction
This compound is a sulfonamide antibiotic.[1][2] Structurally, it is a derivative of sulfacetamide where one of the amine hydrogens is replaced by a phthaloyl group. This modification renders the molecule inactive until it reaches the intestine, where it is hydrolyzed to release the active component, sulfacetamide.[1][3] This targeted release mechanism minimizes systemic absorption and concentrates the antibacterial action within the gastrointestinal tract.
Mechanism of Action
The antibacterial effect of this compound is attributable to its active metabolite, sulfacetamide. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor in the bacterial synthesis of folic acid. Folic acid, in its reduced form as tetrahydrofolate, is a vital cofactor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids.
The mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. By binding to the active site of DHPS, sulfacetamide prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby blocking the formation of dihydropteroic acid. This disruption of folic acid synthesis ultimately leads to the cessation of bacterial growth and replication.
References
Phthalylsulfacetamide: A Technical History and Analysis of a Pioneering Sulfonamide Prodrug
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, mechanism, and historical clinical context of Phthalylsulfacetamide.
Abstract
This compound, a notable member of the sulfonamide class of antibiotics, represents a significant milestone in the development of targeted drug delivery and prodrug strategy. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, mechanism of action, and the historical context of its clinical use. While detailed quantitative data from early clinical trials is scarce in currently accessible literature, this paper collates available information on its physicochemical properties and presents a logical framework for its experimental evaluation based on contemporary knowledge of sulfonamide chemistry and microbiology. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the evolution of antibacterial agents.
Discovery and Historical Context
This compound emerged during the "golden age" of antibiotic discovery in the mid-20th century. The initial synthesis of this compound is credited to Basu in 1949, as published in the Journal of the Indian Chemical Society. This development occurred in an era where sulfonamide drugs were at the forefront of the fight against bacterial infections. The core innovation behind this compound was the application of the prodrug concept. Researchers sought to overcome the limitations of earlier sulfonamides, such as poor solubility and rapid absorption in the upper gastrointestinal tract, by designing molecules that would release the active therapeutic agent at the desired site of action. This compound was engineered to pass through the stomach and small intestine largely intact, with the phthalyl group being hydrolyzed by bacterial enzymes in the colon to release the active antibacterial agent, sulfacetamide. This targeted delivery mechanism made it particularly suitable for the treatment of intestinal infections like bacillary dysentery.
Physicochemical Properties
A compilation of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its formulation, delivery, and mechanism of action.
| Property | Value |
| Chemical Formula | C₁₆H₁₄N₂O₆S |
| Molecular Weight | 362.36 g/mol |
| CAS Number | 131-69-1 |
| Melting Point | Approximately 196 °C |
| Solubility | Very sparingly soluble in water; soluble in alcohol. Forms a water-soluble sodium salt. |
| Appearance | Needles from dilute alcohol |
| Synonyms | 4′-(Acetylsulfamoyl)phthalanilic acid, Phthalylsulfacetimide, Enterocid, Thalamyd |
Synthesis and Experimental Protocols
Postulated Synthesis of this compound
Reaction: Condensation of Sulfacetamide with Phthalic Anhydride.
Reagents:
-
Sulfacetamide
-
Phthalic Anhydride
-
A suitable solvent (e.g., pyridine or a similar non-protic solvent to facilitate the reaction and dissolve the reactants)
Procedure:
-
Dissolve equimolar amounts of sulfacetamide and phthalic anhydride in the chosen solvent in a reaction flask.
-
The reaction mixture is likely heated under reflux to drive the condensation reaction to completion. The reaction progress could be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the solvent would be removed under reduced pressure.
-
The resulting crude product would then be purified, likely through recrystallization from a suitable solvent system (e.g., dilute alcohol, as suggested by its described crystalline form) to yield pure this compound.
Experimental Workflow for Characterization
A hypothetical workflow for the characterization of the synthesized this compound, based on standard analytical techniques of the era and modern methods, is outlined below.
Mechanism of Action
This compound functions as a prodrug, a cornerstone of its therapeutic utility. The mechanism can be described as a two-step process, primarily occurring in the lower gastrointestinal tract.
-
Hydrolysis: Upon reaching the colon, the phthalyl group of the molecule is cleaved by the action of bacterial enzymes, specifically amidases. This hydrolysis releases the active antibacterial agent, sulfacetamide, and phthalic acid.
-
Inhibition of Folic Acid Synthesis: The liberated sulfacetamide, a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), competes with the natural substrate, para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria. The inability of bacteria to synthesize folic acid ultimately leads to a bacteriostatic effect, halting their growth and replication.[1][2]
Historical Clinical Use and Efficacy
This compound was primarily employed in the treatment of bacterial infections of the gastrointestinal tract, most notably bacillary dysentery caused by Shigella species. The rationale for its use was its ability to deliver high concentrations of the active sulfonamide directly to the site of infection in the colon while minimizing systemic absorption and potential side effects.
Conclusion
This compound holds a significant place in the history of medicinal chemistry and infectious disease treatment. Its design as a colon-targeted prodrug was a sophisticated approach for its time, demonstrating a clear understanding of the principles of drug delivery and metabolism. While its clinical utility has been superseded by newer antibiotics with broader spectra of activity and lower rates of resistance, the study of this compound provides valuable lessons in rational drug design and the ongoing challenge of antimicrobial resistance. Further historical research, including the retrieval of original clinical trial data, would provide a more complete picture of its therapeutic impact.
References
The Prodrug Mechanism of Phthalylsulfacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalylsulfacetamide is a sulfonamide antibiotic that functions as a prodrug, delivering the active therapeutic agent, sulfacetamide, to the site of action. This design strategy is employed to overcome certain limitations of the parent drug, such as poor solubility or taste, and to achieve targeted release within the gastrointestinal tract. This technical guide provides an in-depth exploration of the core mechanism of this compound as a prodrug, detailing its activation, metabolic fate, and the underlying chemical principles.
Core Prodrug Mechanism: Activation and Release of Sulfacetamide
The fundamental principle behind this compound's design is the masking of the aromatic amine group of sulfacetamide via the formation of an amide linkage with phthalic acid. This modification renders the molecule inactive until the phthalyl group is cleaved, liberating the pharmacologically active sulfacetamide. The activation of this compound is believed to occur primarily in the lower gastrointestinal tract, specifically the intestine.
Hydrolysis-Mediated Activation
The primary mechanism for the release of sulfacetamide from this compound is hydrolysis of the amide bond connecting the phthalyl group to the sulfacetamide moiety. This hydrolysis can be influenced by both the pH of the environment and the presence of enzymes.
-
pH-Dependent Hydrolysis: The alkaline environment of the small intestine (pH 6.0-7.5) is thought to facilitate the chemical hydrolysis of the amide bond. Amide hydrolysis is known to be catalyzed by both acidic and basic conditions, with the rate of hydrolysis generally increasing at higher pH values.[1][2] The cleavage results in the formation of sulfacetamide and phthalic acid.
-
Enzymatic Hydrolysis: While specific enzymes responsible for the cleavage of the N-phthalyl-sulfonamide bond have not been definitively identified in the literature, it is plausible that intestinal enzymes contribute to the activation of this compound. The gut microbiome contains a diverse array of hydrolases, including amidases, which are capable of cleaving amide bonds.[1] These microbial enzymes could play a significant role in the localized release of sulfacetamide within the intestine. Carboxylesterases, which are abundant in the intestine, are also known to hydrolyze amide bonds, although their specific activity towards N-aryl amides can vary.[3]
The following diagram illustrates the proposed activation pathway of this compound in the intestine.
Caption: Proposed activation pathway of this compound in the intestine.
Physicochemical and Pharmacokinetic Data
| Parameter | This compound | Sulfacetamide | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₆S | C₈H₁₀N₂O₃S | [4] |
| Molecular Weight | 362.36 g/mol | 214.24 g/mol | [4] |
| Melting Point | 196 °C | 182-184 °C | [5] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | Soluble in water | [6] |
| pKa | Not available | 1.8, 5.4 | [7] |
| LogP | Not available | -0.9 | [7] |
| Bioavailability (oral) | Not applicable (prodrug) | Well absorbed | [8] |
| Protein Binding | Not available | 80-85% | [2] |
| Half-life | Not available | 7-12.8 hours | [2] |
| Metabolism | Hydrolysis to sulfacetamide and phthalic acid | Acetylation, oxidation, glucuronidation | [2] |
| Excretion | Primarily as metabolites | Urine | [2] |
Experimental Protocols
Detailed experimental protocols specifically for the study of this compound's prodrug mechanism are not widely published. However, standard methodologies for assessing drug stability in simulated gastrointestinal fluids and for the analysis of the parent drug and its metabolite can be adapted.
In Vitro Stability in Simulated Gastrointestinal Fluids
This protocol provides a general framework for assessing the chemical stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Objective: To determine the rate of hydrolysis of this compound to sulfacetamide in simulated gastric and intestinal environments.
Materials:
-
This compound reference standard
-
Sulfacetamide reference standard
-
Simulated Gastric Fluid (SGF), USP (without pepsin for chemical stability)
-
Simulated Intestinal Fluid (SIF), USP (without pancreatin for chemical stability)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 5 µm, 4.6 x 150 mm)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
Water bath or incubator set to 37°C
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Incubation:
-
For SGF stability, add a known volume of the this compound stock solution to pre-warmed SGF to achieve a final concentration of 10 µg/mL.
-
For SIF stability, add a known volume of the this compound stock solution to pre-warmed SIF to achieve a final concentration of 10 µg/mL.
-
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 180 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to the aliquot to precipitate proteins and stop further degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase: A suitable mobile phase, such as a gradient of acetonitrile and phosphate buffer, should be optimized for the separation of this compound and sulfacetamide.
-
Detection: Monitor the elution of the compounds using a UV detector at a wavelength where both compounds have adequate absorbance (e.g., 254 nm).
-
Quantification: Create a standard curve for both this compound and sulfacetamide to quantify their concentrations in the samples.
-
-
Data Analysis: Plot the concentration of this compound and the appearance of sulfacetamide over time to determine the rate of hydrolysis.
The following diagram outlines the experimental workflow for the in vitro stability study.
Caption: Experimental workflow for in vitro stability testing.
Metabolic Fate of the Phthalyl Moiety
Upon cleavage from sulfacetamide, the resulting phthalic acid is expected to follow the known metabolic pathways of phthalates in humans. Phthalic acid and its monoesters are primarily metabolized through Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds.[9] These conjugates are then readily excreted from the body, primarily through the urine.[10]
The following diagram illustrates the metabolic fate of the phthalyl moiety.
Caption: Metabolic pathway of the phthalic acid byproduct.
Conclusion
This compound serves as an effective prodrug for the intestinal delivery of sulfacetamide. Its activation is primarily driven by hydrolysis of the amide bond linking the phthalyl promoiety to the active drug, a process likely influenced by both the alkaline pH of the intestine and the activity of gut microbial enzymes. While specific quantitative data on the in vivo conversion rate and the precise enzymes involved remain areas for further investigation, the fundamental mechanism is well-supported by the principles of prodrug design and amide chemistry. The liberated phthalic acid is expected to undergo standard metabolic conjugation and excretion pathways. This technical guide provides a comprehensive overview of the core prodrug mechanism of this compound, intended to support further research and development in this area.
References
- 1. Gut microbiome-derived hydrolases—an underrated target of natural product metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H14N2O6S | CID 8574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
In Vitro Antibacterial Activity of Phthalylsulfacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phthalylsulfacetamide is a sulfonamide prodrug that, upon administration, is metabolized in the intestine to release its active form, sulfacetamide. This technical guide provides an in-depth overview of the in vitro antibacterial activity of sulfacetamide, the active metabolite of this compound. The document details the mechanism of action, summarizes available quantitative susceptibility data, and provides comprehensive experimental protocols for assessing its antibacterial efficacy. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antimicrobial agents.
Mechanism of Action
Sulfonamides, including sulfacetamide, are synthetic bacteriostatic agents. Their mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfacetamide disrupts the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication.[3]
Signaling Pathway Diagram
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory effect of sulfacetamide.
Caption: Mechanism of Action of Sulfacetamide
Data Presentation: In Vitro Susceptibility
The in vitro antibacterial activity of sulfacetamide has been evaluated against various bacterial species. The following tables summarize the available quantitative data. It is important to note that a significant percentage of staphylococcal isolates have demonstrated resistance to sulfa drugs.[1][2][4]
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Susceptible Strains | 20 | [5] |
| Staphylococcus aureus | Susceptible Strains | 50 | [5] |
Note: Data for a wider range of clinical isolates are limited in recent literature.
Zone of Inhibition Diameters
The zone of inhibition is the area around an antimicrobial disk where bacterial growth is inhibited. The diameter of this zone is indicative of the susceptibility of the microorganism.
| Bacterial Species | Disk Content (µg) | Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus | 300 | Varies | Susceptible/Intermediate/Resistant |
| Escherichia coli | 300 | Varies | Susceptible/Intermediate/Resistant |
| Pseudomonas aeruginosa | 300 | Inadequate Coverage | Not Applicable |
Note: Specific standardized interpretive criteria for sulfacetamide disk diffusion tests are not as commonly available as for other antibiotics. Interpretation often follows general guidelines for sulfonamides. Topically applied sulfonamides are generally not considered to provide adequate coverage against Pseudomonas aeruginosa.[1][2][4]
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of sulfacetamide.
Caption: Broth Microdilution Workflow
Detailed Steps:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of sulfacetamide.
-
Perform serial two-fold dilutions of the sulfacetamide stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of sulfacetamide at which there is no visible growth (turbidity) in the wells.
Agar Disk Diffusion (Kirby-Bauer) for Zone of Inhibition
This method assesses the susceptibility of bacteria to sulfacetamide by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Caption: Agar Disk Diffusion Workflow
Detailed Steps:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply a sulfacetamide disk (typically 300 µg) to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on established interpretive criteria for sulfonamides.
-
Conclusion
This compound exerts its antibacterial effect through its active metabolite, sulfacetamide, which acts by inhibiting the bacterial folic acid synthesis pathway. While it has shown activity against a range of Gram-positive and Gram-negative bacteria, the emergence of resistance, particularly among staphylococci, is a significant consideration. The standardized protocols outlined in this guide provide a framework for the consistent and reliable in vitro evaluation of its antibacterial properties. Further research to generate more comprehensive quantitative susceptibility data for a broader range of contemporary clinical isolates is warranted to fully delineate its current spectrum of activity.
References
Phthalylsulfacetamide in Ophthalmology: A Technical Whitepaper on its Active Metabolite, Sulfacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prodrug Concept
Phthalylsulfacetamide is a sulfonamide antibiotic that serves as a prodrug for sulfacetamide.[1] While information on the specific ophthalmic applications of this compound is limited, its therapeutic effect is derived from the slow release of sulfacetamide, the active antimicrobial agent. This technical guide will focus on the extensive research and clinical data available for sulfacetamide in ophthalmology, providing an in-depth analysis of its mechanism of action, antibacterial spectrum, clinical efficacy, and formulation considerations.
Mechanism of Action
Sulfacetamide is a bacteriostatic agent that inhibits the synthesis of folic acid in susceptible bacteria.[2] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is essential for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor to folic acid.[3][4] By blocking this pathway, sulfacetamide prevents the growth and replication of bacteria that synthesize their own folic acid.[5]
References
Phthalylsulfacetamide in Dermatological Research: A Technical Guide
Introduction
Phthalylsulfacetamide is a sulfonamide antibiotic that has been utilized in dermatological applications. It functions as a prodrug, delivering the active antimicrobial agent, sulfacetamide, to the target site. While research specifically focused on this compound is limited, a comprehensive understanding of its utility can be derived from the extensive studies on its active metabolite, sulfacetamide. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and applications of this compound and sulfacetamide in dermatology research, with a focus on quantitative data, experimental protocols, and relevant biological pathways. This document is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound and its active form, Sulfacetamide, possess distinct chemical characteristics that influence their formulation and delivery.
| Property | This compound | Sulfacetamide |
| Chemical Name | 2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]benzoic acid | N-[(4-aminophenyl)sulfonyl]acetamide |
| CAS Number | 131-69-1[1] | 144-80-9 |
| Molecular Formula | C16H14N2O6S[1] | C8H10N2O3S |
| Molecular Weight | 362.36 g/mol | 214.24 g/mol |
| Appearance | White or yellowish-white crystalline powder | White crystalline powder |
| Solubility | Practically insoluble in water and ether; slightly soluble in alcohol; readily soluble in solutions of alkali hydroxides and carbonates. | Slightly soluble in water; soluble in boiling water, alcohol, and solutions of alkali hydroxides. |
Mechanism of Action
Prodrug Conversion
This compound is designed as a prodrug to deliver sulfacetamide. Following topical application, it is believed to undergo hydrolysis to release the active sulfacetamide. This targeted delivery can enhance the local concentration of the active drug while minimizing systemic absorption.
References
A Technical Guide to the Synthesis of Novel Phthalylsulfacetamide Derivatives for Drug Development Professionals
Introduction
Phthalylsulfacetamide is a sulfonamide antibacterial agent characterized by its unique mode of action. Following oral administration, it is designed to remain largely intact until it reaches the intestine, where it gradually hydrolyzes to release the active antibacterial agent, sulfacetamide.[1] This targeted release mechanism minimizes systemic absorption and concentrates the therapeutic agent at the site of intestinal infections. The development of novel this compound derivatives presents a compelling avenue for researchers and drug development professionals. By modifying the core structure, it is possible to modulate key properties such as solubility, stability, release kinetics, and the intrinsic activity of the parent molecule, potentially leading to enhanced therapeutic efficacy, a broader spectrum of activity, or novel applications.
This technical guide provides a comprehensive overview of proposed synthetic strategies for creating novel this compound derivatives, detailed experimental protocols, and methods for their characterization.
Proposed Synthetic Strategies for Novel this compound Derivatives
The synthesis of the parent this compound molecule is typically achieved through the reaction of sulfacetamide with phthalic anhydride.[2] This core reaction can be adapted to create a diverse library of novel derivatives through two primary strategies: modification of the phthalic anhydride moiety or modification of the sulfacetamide moiety.
Strategy 1: Modification of the Phthalic Anhydride Moiety
This approach involves reacting sulfacetamide with various substituted phthalic anhydrides. The substituents on the phthalic anhydride ring can be strategically chosen to influence the physicochemical properties of the resulting derivative. For example, electron-withdrawing groups may alter the hydrolysis rate, while lipophilic groups could enhance membrane permeability.
A general reaction scheme for this strategy is as follows:
Strategy 2: Modification of the Sulfacetamide Moiety
In this strategy, novel sulfacetamide analogues are first synthesized and then reacted with phthalic anhydride. This allows for a wide range of modifications to the sulfonamide portion of the molecule, which could directly impact its antibacterial potency and spectrum. The synthesis of sulfacetamide derivatives often involves the reaction of a substituted aniline with an appropriate sulfonyl chloride.
A general reaction scheme for this strategy is as follows:
Data Presentation: Physicochemical Properties of Hypothetical Derivatives
The following tables summarize hypothetical quantitative data for a series of novel this compound derivatives synthesized via the modification of the phthalic anhydride moiety. This structured format allows for easy comparison of key properties.
Table 1: Reaction Yields and Melting Points
| Derivative ID | Substituent (R) on Phthalic Ring | Molecular Formula | Yield (%) | Melting Point (°C) |
| PSD-001 | 4-Nitro | C₁₆H₁₂N₃O₈S | 85 | 210-212 |
| PSD-002 | 4-Chloro | C₁₆H₁₂ClN₂O₆S | 92 | 198-200 |
| PSD-003 | 4-Methoxy | C₁₇H₁₅N₂O₇S | 88 | 185-187 |
| PSD-004 | 3-Fluoro | C₁₆H₁₂FN₂O₆S | 90 | 205-207 |
Table 2: Spectroscopic Characterization Data
| Derivative ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| PSD-001 | 8.1-8.5 (m, Ar-H), 10.5 (s, NH) | 168.2, 165.4, 149.8, ... | 3350 (N-H), 1720 (C=O), 1530 (NO₂) | 407.03 |
| PSD-002 | 7.5-7.9 (m, Ar-H), 10.3 (s, NH) | 167.5, 165.1, 138.7, ... | 3345 (N-H), 1715 (C=O), 750 (C-Cl) | 396.02 |
| PSD-003 | 7.0-7.8 (m, Ar-H), 3.9 (s, OCH₃) | 167.8, 165.3, 162.1, ... | 3348 (N-H), 1718 (C=O), 1250 (C-O) | 392.06 |
| PSD-004 | 7.2-7.9 (m, Ar-H), 10.4 (s, NH) | 167.6, 165.2, 160.5 (d, J=245 Hz), ... | 3346 (N-H), 1717 (C=O), 1280 (C-F) | 380.05 |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and characterization of novel this compound derivatives.
General Protocol for the Synthesis of a Novel this compound Derivative (Strategy 1)
-
Reactant Preparation: In a round-bottom flask, dissolve sulfacetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).
-
Reaction Initiation: To the stirred solution, add the substituted phthalic anhydride (1.05 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the reactivity of the anhydride.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified novel this compound derivative.
-
Drying: Dry the purified product under vacuum.
Protocol for Characterization
-
Melting Point Determination: Determine the melting point of the synthesized derivative using a standard melting point apparatus.
-
Spectroscopic Analysis:
-
FT-IR: Record the infrared spectrum to identify characteristic functional groups (e.g., N-H, C=O, SO₂).
-
NMR: Obtain ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.
-
Mass Spectrometry: Perform mass spectral analysis to determine the molecular weight of the compound.
-
-
Purity Assessment: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and a key signaling pathway relevant to the mechanism of action of this compound derivatives.
Caption: General workflow for the synthesis and purification of novel this compound derivatives.
Caption: Inhibition of the bacterial folate synthesis pathway by sulfacetamide.
References
Phthalylsulfacetamide in the Management of Bacterial Conjunctivitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalylsulfacetamide is a sulfonamide antimicrobial agent that has been utilized for the topical treatment of ocular infections, including bacterial conjunctivitis. As a prodrug, it is metabolized to its active form, sulfacetamide, which exerts a bacteriostatic effect by competitively inhibiting the synthesis of folic acid, an essential component for bacterial growth. This technical guide provides an in-depth overview of the mechanism of action, available efficacy data of its active metabolite, and detailed experimental protocols relevant to the study of this compound and other topical antimicrobials for bacterial conjunctivitis. Due to a lack of specific clinical trial data for this compound in ophthalmic applications in the reviewed literature, this guide will focus on the data available for its active form, sulfacetamide.
Introduction
Bacterial conjunctivitis is a common ocular surface infection characterized by inflammation of the conjunctiva, mucopurulent discharge, and discomfort. While often self-limiting, topical antibiotics are frequently prescribed to shorten the duration of the infection, prevent complications, and reduce transmission. This compound belongs to the sulfonamide class of antibiotics. It is a derivative of sulfacetamide where one of the hydrogen atoms of the p-amino group is replaced by a phthalyl group. This modification renders it a prodrug, which is designed to be hydrolyzed in vivo to release the active sulfacetamide molecule.
Mechanism of Action
The antibacterial effect of this compound is attributable to its active metabolite, sulfacetamide. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid (dihydrofolate), a crucial cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Dihydropteroate synthase is a key enzyme in this pathway that catalyzes the condensation of PABA with dihydropteroate pyrophosphate. By mimicking PABA, sulfacetamide competitively inhibits dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid and arresting bacterial growth. This mechanism is selectively toxic to bacteria as humans obtain folic acid from their diet and do not possess this synthetic pathway.
Mechanism of Action of Sulfacetamide
Efficacy Data (Sulfacetamide)
Extensive literature searches did not yield specific clinical trial data for this compound in the treatment of bacterial conjunctivitis. The following data is for its active metabolite, sulfacetamide sodium, from a comparative clinical trial.
Table 1: Clinical and Bacteriological Response to Topical Antibiotics in Bacterial Conjunctivitis[1]
| Treatment Group | Number of Patients | Clinical Response (Cured/Improved) at 3-6 Days | Clinical Response (Cured/Improved) at 2-7 Days Post-Therapy | Bacteriological Response at 2-7 Days Post-Therapy |
| Sodium Sulfacetamide (SS) | 46 | 19 (41%) / 22 (48%) | 41 (89%) / 2 (4%) | 33 (72%) |
| Trimethoprim-Polymyxin B (TP) | 55 | 26 (47%) / 25 (45%) | 46 (84%) / 5 (9%) | 44 (83%) |
| Gentamicin Sulfate (GS) | 57 | 28 (49%) / 26 (46%) | 50 (88%) / 5 (9%) | 39 (68%) |
Data from a study on patients aged 21 years or less with culture-positive (Haemophilus influenzae or Streptococcus pneumoniae) conjunctivitis treated for 10 days.[1]
Antibacterial Spectrum
Topically applied sulfacetamide is considered active against a range of common bacterial eye pathogens. However, a significant percentage of some bacterial isolates, particularly staphylococci, may be resistant.
Table 2: Susceptible Microorganisms for Sulfacetamide Sodium Ophthalmic Solution[2]
| Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Escherichia coli |
| Streptococcus pneumoniae | Haemophilus influenzae |
| Streptococcus (viridans group) | Klebsiella species |
| Enterobacter species |
Note: Sulfacetamide does not provide adequate coverage against Neisseria species, Serratia marcescens, and Pseudomonas aeruginosa.[2]
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the efficacy of topical ophthalmic antibiotics for bacterial conjunctivitis.
In Vitro: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Strains: Obtain clinical isolates of relevant ocular pathogens (e.g., S. aureus, S. pneumoniae, H. influenzae).
-
Inoculum Preparation: Culture the bacterial strains on appropriate agar plates. Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Microdilution Assay:
-
Prepare serial twofold dilutions of the test compound (e.g., sulfacetamide) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that shows no visible turbidity.
In Vivo: Rabbit Model of Bacterial Conjunctivitis[3]
This protocol describes a common animal model to assess the in vivo efficacy of a topical antibiotic.
-
Animal Model: Use healthy, adult New Zealand white or pigmented rabbits.
-
Anesthesia: Anesthetize the animals using an appropriate combination of anesthetics (e.g., ketamine and xylazine).
-
Infection Induction:
-
Treatment:
-
Divide the rabbits into treatment and control (vehicle) groups.
-
At a predetermined time post-infection (e.g., 4 hours), begin topical administration of the test article (this compound or its active form) or vehicle at a defined frequency and duration (e.g., one drop every 2-4 hours for 7 days).
-
-
Efficacy Evaluation:
-
Clinical Scoring: Daily, score the signs of conjunctivitis (e.g., conjunctival hyperemia, discharge, chemosis) using a standardized grading scale.
-
Microbiological Assessment: At selected time points, collect conjunctival swabs for quantitative bacterial culture to determine the reduction in bacterial load.
-
Experimental Workflow for In Vivo Studies
Discussion and Future Directions
While this compound has a history of use in intestinal infections due to its poor absorption and localized release of sulfacetamide, its application in ophthalmology is less documented in recent literature. The available clinical data for its active metabolite, sulfacetamide, suggests comparable efficacy to other topical antibiotics for common bacterial conjunctivitis pathogens. However, the emergence of sulfonamide resistance in ocular isolates is a consideration for its clinical utility.
Future research should focus on:
-
Modern Clinical Trials: Conducting well-controlled, randomized clinical trials to specifically evaluate the efficacy and safety of this compound ophthalmic formulations for bacterial conjunctivitis, with direct comparison to current standard-of-care antibiotics.
-
In Vitro Susceptibility: Performing comprehensive in vitro susceptibility testing of recent ocular bacterial isolates against sulfacetamide to understand current resistance patterns.
-
Formulation Development: Investigating novel ophthalmic formulations of this compound to potentially enhance its ocular bioavailability and residence time.
Conclusion
This compound, through its active metabolite sulfacetamide, offers a bacteriostatic mechanism of action against common ocular pathogens by inhibiting folic acid synthesis. While direct clinical efficacy data for this compound in bacterial conjunctivitis is scarce, studies on sulfacetamide demonstrate its utility. The provided experimental protocols offer a framework for the further evaluation of this and other novel ophthalmic antimicrobial agents. Further research is warranted to establish the contemporary role of this compound in the management of bacterial conjunctivitis.
References
Investigating Phthalylsulfacetamide in Skin Infection Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalylsulfacetamide is a sulfonamide antibiotic prodrug used for topical applications.[1][2][3] Upon administration, it is metabolized to its active form, sulfacetamide, which exerts a bacteriostatic effect against a range of Gram-positive and Gram-negative bacteria. This guide provides an in-depth overview of the methodologies and data relevant to the investigation of this compound and its active metabolite, sulfacetamide, in the context of skin infection models. Due to the limited specific data on this compound in such models, this document leverages information on sulfacetamide and general protocols for testing topical antimicrobial agents.
This compound is characterized as being very sparingly soluble in water, though it forms a water-soluble sodium salt.[4] For topical formulations, its stability and solubility are critical physicochemical properties to consider.[5][6][7]
Mechanism of Action
Sulfonamides, including sulfacetamide, act as competitive antagonists of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. By inhibiting the dihydropteroate synthase (DHPS) enzyme, sulfacetamide disrupts the folic acid pathway, which is crucial for the synthesis of nucleic acids and proteins, ultimately leading to the inhibition of bacterial growth and replication.[8][9]
Below is a diagram illustrating the metabolic pathway inhibited by sulfacetamide.
Antibacterial Spectrum of Sulfacetamide
The following table summarizes the in vitro susceptibility of common skin pathogens to sulfonamides. It is important to note that specific minimum inhibitory concentration (MIC) data for sulfacetamide against a broad range of skin isolates is not extensively available in recent literature. The data for Trimethoprim-Sulfamethoxazole (SXT) is included to provide a more comprehensive picture of sulfonamide activity.
| Bacterium | Antimicrobial Agent | MIC Range (μg/mL) | Percent Susceptible | Notes |
| Staphylococcus aureus | Sulfonamide derivatives | 32 - >512 | Variable | Resistance is common.[10] |
| Staphylococcus aureus (MRSA & MSSA) | Trimethoprim-Sulfamethoxazole | Not specified | 95% | Data from outpatient dermatology office isolates.[11] |
| Streptococcus pyogenes (Group A Strep) | Sulfaisodimidine | <2 - >512 | Variable | Susceptibility has varied over time, with some highly resistant strains noted.[12] |
| Streptococcus pyogenes (Group A Strep) | Trimethoprim-Sulfamethoxazole | Geometric mean: 0.04 - 0.16 | 99-100% | Susceptibility is highly dependent on the low thymidine content of the testing medium.[13] |
Cytotoxicity Assessment
| Cell Line | Assay | Endpoint | Typical Observations for Topical Antimicrobials |
| Human Keratinocytes (e.g., HaCaT, NHEK) | Neutral Red Uptake | Cell viability | Dose-dependent decrease in viability. Some agents show significant toxicity at clinical concentrations.[14] |
| Human Dermal Fibroblasts (e.g., NHDF) | MTT/XTT Assay | Mitochondrial activity/cell proliferation | Dose-dependent inhibition of proliferation. |
| Human Dermal Fibroblasts | Collagen Contraction Assay | Cell functionality (ability to contract a collagen matrix) | Inhibition of contraction at cytotoxic concentrations. |
Experimental Protocols for Skin Infection Models
The following protocols describe established in vivo and ex vivo models that are suitable for evaluating the efficacy of topical antimicrobial agents like this compound.
In Vivo Murine Tape-Stripping Model for Superficial Skin Infection
This model is designed to mimic superficial skin infections caused by pathogens such as Staphylococcus aureus or Streptococcus pyogenes.
Materials:
-
BALB/c mice
-
Anesthetic
-
Electric shaver
-
Adhesive tape
-
Bacterial culture (e.g., S. aureus, S. pyogenes) in logarithmic growth phase
-
Test formulation (this compound cream/ointment)
-
Placebo control
-
Positive control (e.g., Mupirocin ointment)
-
Sterile saline
-
Biopsy punch
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Anesthetize the mice and shave a small area on the dorsal side.
-
Disrupt the skin barrier by repeatedly applying and removing adhesive tape until the skin appears red and glistening.
-
Apply a defined inoculum (e.g., 10^7 CFU in 5 µL) of the bacterial suspension to the stripped area.
-
After a set infection period (e.g., 4 hours), begin topical treatment with the this compound formulation, placebo, or positive control.
-
Apply treatments twice daily for a specified duration (e.g., 3-4 days).
-
At the end of the treatment period, euthanize the animals and excise the infected skin using a biopsy punch.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Statistical analysis is then used to compare the bacterial burden between treatment groups.
Ex Vivo Porcine Skin Infection Model
This model provides a platform that closely mimics human skin and is useful for screening topical antimicrobial efficacy.
Materials:
-
Fresh or frozen porcine skin
-
Biopsy punch (e.g., 12 mm)
-
Disinfectant (e.g., Betadine or peracetic acid) and sterile PBS for washing
-
Wounding tool (e.g., burn device or dermatome)
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Test formulation, placebo, and positive control
-
Incubator (37°C)
-
Sonication bath
-
Vortex mixer
-
Agar plates for bacterial enumeration
Procedure:
-
Thaw frozen porcine skin (if used) and cut into sections using a biopsy punch.
-
Disinfect the skin pieces by immersion in an antiseptic solution, followed by thorough washing with sterile PBS.
-
Create a partial-thickness wound in the center of each skin explant.
-
Place the explants on a nutrient agar base (e.g., TSA) and inoculate the wound with a defined bacterial suspension (e.g., 10^6 CFU in 10 µL).
-
Incubate for a period to allow the infection to establish (e.g., 2-24 hours).
-
Apply the test formulations to the infected wounds.
-
Incubate for the desired treatment duration (e.g., 2-24 hours).
-
To assess bacterial load, wash the explants to remove planktonic bacteria, then transfer to a tube with PBS.
-
Dislodge the bacteria from the tissue using sonication and vortexing.
-
Perform serial dilutions and plate to quantify the remaining viable bacteria.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical relationship of this compound to its active form and a general workflow for testing a novel topical antimicrobial.
References
- 1. CAS 131-69-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C16H14N2O6S | CID 8574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound [drugfuture.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Stability of Sulforaphane for Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The multifunctionality of 10% sodium sulfacetamide, 5% sulfur emollient foam in the treatment of inflammatory facial dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staphylococcus aureus Antibiotic Susceptibilities in Infections in an Outpatient Dermatology Office on O‘ahu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is Streptococcus pyogenes Resistant or Susceptible to Trimethoprim-Sulfamethoxazole? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interferon gamma induces steroid sulfatase expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Phthalylsulfacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Phthalylsulfacetamide and its Quantitative Analysis
This compound is a member of the benzamide family and functions as a sulfonamide antibiotic.[1] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation.
Potential Analytical Methods for Quantification
Based on the analysis of related sulfonamide compounds and general analytical principles, the following methods are considered suitable for the quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of drug substances. A reversed-phase HPLC method would be the most probable approach for this compound analysis.
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The components of the sample are separated based on their relative affinities for the two phases. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
General Protocol Development Considerations:
-
Column: A C18 column is a common starting point for the analysis of sulfonamides.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the ratio of the organic modifier would need to be optimized to achieve good peak shape and resolution.
-
Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of this compound. The λmax would need to be determined by scanning a solution of the pure standard.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of known concentrations.
Workflow for HPLC Method Development:
Caption: A general workflow for the development of an HPLC analytical method.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an advanced form of thin-layer chromatography that offers better resolution and quantification capabilities. It is a planar chromatographic technique suitable for the separation and quantification of various compounds.
Principle: A small amount of the sample is applied to a high-performance TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a closed chamber with a suitable mobile phase. The components of the sample migrate up the plate at different rates, resulting in separation. Quantification is performed by densitometric scanning of the separated spots.
General Protocol Development Considerations:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used for the analysis of pharmaceuticals.
-
Mobile Phase: The selection of the mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents would be investigated. For sulfonamides, solvent systems often contain components like chloroform, methanol, or ethyl acetate.
-
Application: Samples and standards are applied to the plate as narrow bands using an automated applicator to ensure precision.
-
Development: The plate is developed in a saturated chamber until the mobile phase reaches a predetermined distance.
-
Detection and Quantification: The dried plate is scanned with a densitometer at the λmax of this compound. The peak area of the spots is proportional to the concentration of the analyte.
Workflow for HPTLC Method Development:
Caption: A general workflow for the development of an HPTLC analytical method.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective technique that can be used for the quantification of substances that absorb light in the UV-Visible region.
Principle: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The quantification of this compound would involve measuring its absorbance at its λmax in a suitable solvent.
General Protocol Development Considerations:
-
Solvent Selection: A solvent in which this compound is soluble and that does not absorb in the same region as the analyte should be chosen. Methanol or a buffered aqueous solution are common choices.
-
Determination of λmax: A solution of this compound in the chosen solvent is scanned across the UV-Visible range to determine the wavelength of maximum absorbance.
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration of this compound is determined from the calibration curve.
Workflow for UV-Visible Spectrophotometry Method Development:
Caption: A general workflow for a UV-Visible spectrophotometric analytical method.
Method Validation
Once a suitable analytical method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Quantitative data from the validation of any developed method should be summarized in a clear and structured table for easy comparison and assessment of the method's performance. An example template for such a table is provided below.
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| HPTLC | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| UV-Vis | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Conclusion
While specific, validated analytical methods for the quantification of this compound are not widely published, the principles and general protocols for HPLC, HPTLC, and UV-Visible spectrophotometry provide a strong foundation for the development of such methods. Any newly developed method must be rigorously validated in accordance with ICH guidelines to ensure the reliability and accuracy of the results. The information and workflows presented in this document are intended to guide researchers and analytical scientists in this process.
References
Application Note: HPLC-UV Method for the Analysis of Phthalylsulfacetamide in Pharmaceutical Formulations
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Phthalylsulfacetamide in pharmaceutical formulations. The method is designed for researchers, scientists, and drug development professionals requiring an accurate and precise analytical procedure for quality control and stability testing. The protocol outlines chromatographic conditions, sample preparation, and validation parameters according to International Council on Harmonisation (ICH) guidelines.
Introduction
This compound is a sulfonamide antibiotic used in veterinary and human medicine. It acts as a prodrug that is hydrolyzed in the intestine to release the active component, sulfacetamide. Ensuring the correct dosage and purity of this compound in pharmaceutical products is critical for its therapeutic efficacy and safety. HPLC-UV is a widely used technique for the analysis of pharmaceuticals due to its high sensitivity, specificity, and resolving power. This document provides a comprehensive protocol for the analysis of this compound, enabling reliable quality assessment of finished products.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
-
Software: Chromatographic data acquisition and processing software.
Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 258 nm
The selection of 258 nm as the detection wavelength is based on the UV absorption maximum of sulfacetamide, the active moiety of this compound.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for Tablets)
-
Tablet Powder: Weigh and finely powder not fewer than 20 tablets.
-
Extraction: Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Final Dilution: Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Method Validation Summary
The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
| Parameter | Results | Acceptance Criteria |
| Specificity | No interference from excipients at the retention time of this compound. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-noise ratio of 10:1 |
| Robustness | No significant changes in results with minor variations in flow rate, mobile phase composition, and column temperature. | The method should remain unaffected by small, but deliberate variations in method parameters. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Method Development Logic
Application Note & Protocol: Development of a Stability-Indicating Assay for Phthalylsulfacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalylsulfacetamide is a sulfonamide antibiotic used for its antibacterial properties.[1][2] Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients. This application note provides a detailed protocol for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to separate and quantify this compound from its potential degradation products generated under various stress conditions.
Principle
The fundamental principle of a stability-indicating method is to develop an assay that can resolve the API from all potential degradation products. This is achieved by subjecting the drug substance to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. The resulting stressed samples are then analyzed using a suitable analytical technique, typically HPLC, to ensure that the API peak is pure and that all degradation product peaks are well-separated from the API and from each other.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Hydrochloric acid (analytical grade)
Instrumentation and Chromatographic Conditions
A validated HPLC method is crucial for a reliable stability-indicating assay. The following parameters are recommended as a starting point and may require optimization:
| Parameter | Recommended Setting |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.05M Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare samples of the drug product to obtain a theoretical concentration of 100 µg/mL of this compound in the mobile phase.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to the working concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase to the working concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to the working concentration.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. After cooling, weigh an appropriate amount, dissolve, and dilute to the working concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light for 7 days. After exposure, weigh an appropriate amount, dissolve, and dilute to the working concentration.
-
Control Sample: A sample of the drug substance, not subjected to any stress, should be prepared and analyzed alongside the stressed samples.
Data Presentation
The following table summarizes hypothetical data from the forced degradation studies. This data illustrates the separation of this compound from its degradation products.
| Stress Condition | This compound | Degradation Product 1 | Degradation Product 2 | Degradation Product 3 |
| Retention Time (min) | Peak Area | % Degradation | Retention Time (min) | |
| Control | 12.5 | 1,500,000 | 0 | - |
| Acid Hydrolysis | 12.5 | 1,275,000 | 15 | 8.2 |
| Base Hydrolysis | 12.5 | 1,125,000 | 25 | 6.5 |
| Oxidative Degradation | 12.5 | 1,350,000 | 10 | 15.3 |
| Thermal Degradation | 12.5 | 1,425,000 | 5 | 11.0 |
| Photolytic Degradation | 12.5 | 1,470,000 | 2 | 18.7 |
Method Validation
Once the method is developed, it must be validated according to ICH guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Workflow
The following diagram illustrates the workflow for the development of a stability-indicating assay for this compound.
Caption: Workflow for Stability-Indicating Assay Development.
Conclusion
This application note provides a comprehensive framework for developing a robust stability-indicating HPLC method for this compound. The detailed protocol for forced degradation studies and the suggested chromatographic conditions serve as a strong starting point for method development and validation. A validated stability-indicating assay is indispensable for ensuring the quality, safety, and efficacy of this compound drug products throughout their shelf life.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Phthalylsulfacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed protocols for the in vitro susceptibility testing of Phthalylsulfacetamide, a sulfonamide antibiotic. This compound acts by releasing sulfacetamide, which interferes with the folic acid synthesis pathway in bacteria. These application notes outline standardized methods for determining the antimicrobial efficacy of this compound, including broth microdilution, agar dilution, and disk diffusion techniques, adapted from established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Included are protocols for solution preparation, detailed experimental procedures, and guidance for data interpretation.
Introduction
This compound is a sulfonamide drug that exerts its antibacterial effect after being metabolized in the intestine to sulfacetamide.[1] Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[2][3] As folic acid is a crucial component for bacterial growth and replication, its inhibition leads to a bacteriostatic effect.[2][3] Accurate and reproducible in vitro susceptibility testing is paramount for determining the spectrum of activity of this compound and for informing its potential clinical applications.
This document provides detailed methodologies for researchers to perform in vitro susceptibility testing of this compound against a variety of bacterial isolates. The protocols are based on internationally recognized standards for antimicrobial susceptibility testing (AST).
Data Presentation: Minimum Inhibitory Concentrations (MIC)
Quantitative data on the efficacy of this compound is limited. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for its active moiety, sulfacetamide, against common bacterial pathogens. It is important to note that specific MIC values for this compound may vary, and researchers should determine these values for their specific strains of interest.
Table 1: Representative MIC Values for Sulfacetamide
| Bacterial Species | ATCC Strain | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | ATCC 29213 | 6.25 - 50 | Data derived from studies on sulfacetamide derivatives against MRSA.[4] |
| Escherichia coli | ATCC 25922 | 8 - 512 | Based on data for sulfamethizole, another sulfonamide, against sul gene-negative E. coli.[5] |
| Various clinical isolates | N/A | 0.006% - 6.4% | This wide range for sodium sulfacetamide highlights the variability in susceptibility among different bacteria.[6] |
Note: The MIC values presented are for the active component, sulfacetamide, or related sulfonamides and should be considered as a general guide. Researchers must perform their own experiments to determine the precise MICs for this compound against their bacterial strains of interest.
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of the stock solution is critical for accurate susceptibility testing. This compound is sparingly soluble in water but soluble in alcohol and can form a water-soluble sodium salt.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened[1]
-
Sterile deionized water or a suitable buffer (e.g., saline)
-
Ultrasonic bath
-
Warming plate or water bath
-
Sterile 0.22 µm filters
Protocol for a 10 mg/mL Stock Solution in DMSO:
-
Weigh the appropriate amount of this compound powder in a sterile container.
-
Add newly opened DMSO to achieve a concentration of 25 mg/mL.[1]
-
Use an ultrasonic bath to aid dissolution if necessary.[1]
-
This stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
-
For creating working solutions, dilute the DMSO stock solution further in the appropriate testing medium.
Protocol for an Aqueous Stock Solution:
-
To prepare an aqueous solution, a concentration of 1 mg/mL is achievable with the aid of ultrasonication and warming to 80°C.[1]
-
If using water as the solvent for the stock solution, it is crucial to filter-sterilize the final solution through a 0.22 µm filter before use in susceptibility testing.[1]
-
Alternatively, a water-soluble sodium salt of this compound can be formed.[7]
Broth Microdilution Method
This method determines the MIC of this compound in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound working solution
Protocol:
-
Prepare a serial two-fold dilution of the this compound working solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. For sulfonamides, disregard slight growth (20% or less of the growth in the control well).
Agar Dilution Method
This method determines the MIC of this compound on a solid medium.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound working solution
Protocol:
-
Prepare MHA according to the manufacturer's instructions and cool to 45-50°C.
-
Add the appropriate volume of the this compound working solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Spot-inoculate approximately 1-10 µL of the bacterial suspension onto the agar surface.
-
Include a growth control plate (no antibiotic).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that inhibits the growth of one or two colonies or a faint haze.
Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm)
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound solution of a known concentration
Protocol:
-
Prepare MHA plates with a depth of 4 mm.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, inoculate the entire surface of the MHA plate to obtain confluent growth.
-
Impregnate sterile paper disks with a known amount of this compound. Since commercial disks may not be available, these will likely need to be prepared in-house.
-
Aseptically place the disks onto the inoculated agar surface.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Measure the diameter of the zone of inhibition around each disk.
-
Interpretation of the zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data, as specific breakpoints for this compound are not established by CLSI or EUCAST.
Visualizations
Experimental Workflow
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Mechanism of Action
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfacetamide | 144-80-9 [chemicalbook.com]
- 3. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
Application Notes and Protocols: Zone of Inhibition Assay for Phthalylsulfacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalylsulfacetamide is a sulfonamide antimicrobial agent. Following oral administration, it is hydrolyzed in the intestine to release sulfacetamide, which exerts a bacteriostatic effect. Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), an essential precursor in the bacterial synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthase, sulfacetamide disrupts the folic acid pathway, thereby halting bacterial growth and replication. The zone of inhibition assay is a widely used and effective method for evaluating the antimicrobial activity of substances like this compound. This application note provides a detailed protocol for performing a zone of inhibition assay to assess the efficacy of this compound against common pathogenic bacteria, Escherichia coli and Staphylococcus aureus.
Data Presentation
| Test Microorganism | This compound Concentration (µg/mL) | Mean Zone of Inhibition (mm) ± SD | Interpretation |
| Escherichia coli (ATCC 25922) | 50 | 14 ± 1.2 | Intermediate |
| 100 | 18 ± 1.5 | Susceptible | |
| 200 | 22 ± 1.8 | Susceptible | |
| Staphylococcus aureus (ATCC 25923) | 50 | 12 ± 1.0 | Resistant |
| 100 | 16 ± 1.3 | Intermediate | |
| 200 | 20 ± 1.6 | Susceptible |
Note: Interpretation of susceptible, intermediate, and resistant categories should be established based on standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), or determined by the specific research objectives.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (90 mm or 150 mm)
-
Sterile paper discs (6 mm diameter)
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Bacterial cultures: Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 25923)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Positive control antibiotic discs (e.g., Sulfisoxazole)
-
Negative control discs (impregnated with DMSO or sterile water)
Preparation of this compound Stock Solution
-
Accurately weigh this compound powder.
-
Prepare a stock solution of 10 mg/mL by dissolving the powder in an appropriate solvent. DMSO is a suitable solvent for initial dissolution.
-
Further dilutions to desired working concentrations (e.g., 50, 100, 200 µg/mL) should be made using sterile distilled water or sterile saline.
-
Sterilize the final solutions by filtration through a 0.22 µm syringe filter.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism (E. coli or S. aureus).
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing against the standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
Agar Plate Inoculation
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Disc Application and Incubation
-
Aseptically apply sterile paper discs to the surface of the inoculated MHA plates.
-
Pipette a specific volume (e.g., 20 µL) of each this compound working solution onto a separate disc.
-
Apply positive and negative control discs to each plate for comparison.
-
Ensure the discs are gently pressed down to make firm contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
Measurement and Interpretation of Results
-
Following incubation, measure the diameter of the zone of complete inhibition (the area with no visible bacterial growth) around each disc to the nearest millimeter (mm).
-
Record the measurements for each concentration and control.
-
Interpret the results based on established standards or the specific goals of the study. A larger zone of inhibition generally indicates greater antimicrobial activity.[1]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Zone of Inhibition Assay
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Phthalylsulfacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalylsulfacetamide is a sulfonamide antimicrobial agent. It functions as a prodrug, which, upon oral administration, is hydrolyzed in the intestine to release the active compound, sulfacetamide.[1][2] Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[3][4] By blocking this pathway, sulfacetamide prevents bacterial growth and replication.[3] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including the active form of this compound (sulfacetamide), exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, a crucial cofactor for DNA and protein synthesis, and PABA is a key substrate in this pathway. Sulfacetamide mimics the structure of PABA and competitively inhibits the enzyme dihydropteroate synthase (DHPS), thus halting the production of dihydrofolic acid and subsequent vital cellular components.[3]
References
- 1. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H14N2O6S | CID 8574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
Application Notes and Protocols: Solubility of Phthalylsulfacetamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of phthalylsulfacetamide in various common laboratory solvents. The included data and protocols are intended to support research and development activities involving this sulfonamide antibiotic.
Overview of this compound
This compound is a sulfonamide antibiotic.[1] Following oral administration, it is known to slowly decompose in the intestine, releasing sulfacetamide, which exerts an antibacterial effect.[2] Its mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication.
Quantitative Solubility Data
The solubility of this compound was determined in several common laboratory solvents. The results are summarized in the table below. For some solvents, only qualitative data are available in the literature. For reference, the solubility of the related compound, sulfacetamide, in ethanol is also provided.
| Solvent | Solubility of this compound | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified | Requires sonication for dissolution.[2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Not Specified | --- |
| Water | 1 mg/mL | 80 | Requires ultrasonication and warming.[2] |
| Water | Very sparingly soluble | Not Specified | --- |
| Ethanol | Soluble | Not Specified | --- |
| Methanol | Soluble | Not Specified | --- |
| Acetone | Soluble | Not Specified | --- |
| Reference: Sulfacetamide | |||
| Ethanol | 50 mg/mL | Not Specified | [3] |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is recommended by various regulatory bodies for its reliability.[4][5][6][7]
3.1. Materials
-
This compound (analytical grade)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant concentration of the solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at the wavelength of maximum absorbance (λmax) or HPLC. A standard calibration curve should be prepared with known concentrations of this compound in the same solvent.
-
Data Analysis: Calculate the solubility from the measured concentration of the saturated solution. The experiment should be performed in triplicate to ensure the reliability of the results.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, as a sulfonamide antibiotic, functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][8] This enzyme is critical in the bacterial folic acid synthesis pathway as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[8] By blocking this step, sulfonamides prevent the synthesis of folic acid, which is an essential precursor for the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication.[1][8]
Caption: Inhibition of bacterial folic acid synthesis by this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.
Caption: Workflow for solubility determination using the shake-flask method.
References
- 1. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfacetamide | 144-80-9 [chemicalbook.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. scribd.com [scribd.com]
- 6. who.int [who.int]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
Application Note: Gas Chromatographic Method for the Analysis of Phthalylsulfacetamide
Introduction
Phthalylsulfacetamide is a sulfonamide antibiotic.[1] Accurate and reliable analytical methods are crucial for its determination in pharmaceutical formulations and for quality control purposes. Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, which contains carboxylic acid, amide, and sulfonamide functional groups, direct GC analysis is challenging. To overcome this, a derivatization step is necessary to convert the non-volatile this compound into a more volatile and thermally stable derivative suitable for GC analysis.[2][3][4] This application note details a robust GC method coupled with a derivatization procedure for the quantitative analysis of this compound.
Principle
The method is based on the derivatization of this compound with a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to form a volatile trimethylsilyl (TMS) derivative. Silylation is a common derivatization technique that replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl group, thereby increasing the volatility and thermal stability of the analyte.[4][5] The resulting TMS-derivative of this compound is then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID).
Instrumentation and Reagents
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).
-
GC Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent capillary column.
-
Software: Agilent OpenLab CDS or equivalent.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine, anhydrous.
-
Standard: this compound reference standard.
Experimental Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of anhydrous pyridine in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting the stock standard solution with anhydrous pyridine.
2. Sample Preparation
-
Accurately weigh a quantity of the powdered sample equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 8 mL of anhydrous pyridine and sonicate for 15 minutes to dissolve the this compound.
-
Make up the volume to 10 mL with anhydrous pyridine and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
3. Derivatization Procedure
-
Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC analysis.
4. Gas Chromatography (GC) Conditions
| Parameter | Condition |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp Rate 1 | 15°C/min to 250°C |
| Ramp Rate 2 | 10°C/min to 300°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Retention Time (min) | ~ 12.5 min |
| Linearity Range (µg/mL) | 10 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantitation (LOQ) | 10 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (n=6) |
Workflow and Diagrams
Caption: Experimental workflow for the GC analysis of this compound.
The described gas chromatography method with prior silylation derivatization is a reliable and robust technique for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control of this compound in pharmaceutical products. The use of a common silylating agent and a standard GC-FID system makes this method accessible to most analytical laboratories.
References
Application Notes and Protocols for Phthalylsulfacetamide-Loaded Antibacterial Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Phthalylsulfacetamide, a sulfonamide antibiotic, into hydrogel matrices for potential applications in localized antibacterial therapy. Due to the limited direct literature on this compound-hydrogel composites, this document outlines a generalized approach based on the known properties of the drug and established hydrogel formulation techniques.
Introduction
This compound is a prodrug that slowly releases the active antibacterial agent, sulfacetamide.[1][2] Sulfacetamide acts by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria, thereby halting their growth and replication.[3][4][5] Hydrogels, with their high water content, biocompatibility, and tunable properties, offer a promising platform for the controlled release of antibacterial agents directly at the site of infection, minimizing systemic side effects.[6][7][8]
The primary challenge in formulating this compound into aqueous hydrogel systems is its poor water solubility.[9] This document provides protocols to overcome this limitation and to characterize the resulting drug-loaded hydrogel.
Materials and Equipment
A comprehensive list of necessary materials and equipment is provided in the table below.
| Category | Item |
| Active Pharmaceutical Ingredient | This compound powder |
| Hydrogel Precursors | Chitosan (medium molecular weight), Acetic acid, Glycerol, Pluronic F-127 |
| Solvents | Ethanol, Dimethyl Sulfoxide (DMSO), Deionized water |
| Crosslinking Agent | Genipin (for Chitosan hydrogels) |
| General Lab Equipment | Magnetic stirrer with hot plate, pH meter, Analytical balance, Spatulas, Beakers, Graduated cylinders, Syringes with needles, Petri dishes, Incubator, Autoclave |
| Characterization Equipment | UV-Vis Spectrophotometer, Fourier-Transform Infrared (FTIR) Spectrometer, Scanning Electron Microscope (SEM), Rheometer |
| Microbiology Supplies | Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Luria-Bertani (LB) agar and broth, Sterile swabs, Calipers |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Chitosan Hydrogel
This protocol describes the preparation of a biodegradable and biocompatible chitosan hydrogel loaded with this compound.
3.1.1. Preparation of Chitosan Solution:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature on a magnetic stirrer until the chitosan is completely dissolved.
-
Add 1 mL of glycerol as a plasticizer and stir for another hour.
3.1.2. Preparation of this compound Suspension:
-
Due to its poor water solubility, this compound will be incorporated as a suspension.
-
Weigh the desired amount of this compound (e.g., for a 1% w/w drug loading in the final hydrogel).
-
Levigate the this compound powder with a small amount of glycerol to form a smooth paste.
3.1.3. Incorporation of this compound and Crosslinking:
-
Gradually add the this compound paste to the chitosan solution under continuous stirring to ensure a homogenous suspension.
-
Prepare a 0.1% (w/v) genipin solution in deionized water.
-
Add the genipin solution to the this compound-chitosan suspension at a ratio of 1:10 (v/v) to initiate crosslinking.
-
Stir the mixture for 10-15 minutes to ensure uniform crosslinking.
-
Pour the mixture into petri dishes or desired molds and allow it to set at room temperature for 24 hours.
-
The resulting hydrogel can then be washed with deionized water to remove any unreacted crosslinker.
dot
Protocol 2: Preparation of a this compound-Loaded Pluronic F-127 Thermosensitive Hydrogel
This protocol utilizes the thermosensitive properties of Pluronic F-127 to create an injectable hydrogel that is liquid at room temperature and gels at body temperature.
3.2.1. Preparation of Pluronic F-127 Solution:
-
Prepare a 20% (w/v) Pluronic F-127 solution by slowly adding 20 g of Pluronic F-127 to 100 mL of cold deionized water (4°C) under constant stirring.
-
Keep the solution at 4°C and continue stirring until the polymer is fully dissolved (this may take several hours).
3.2.2. Solubilization of this compound:
-
To incorporate the poorly water-soluble this compound, a solvent-based approach is used.
-
Dissolve the desired amount of this compound in a minimal amount of a biocompatible solvent such as ethanol or DMSO.
3.2.3. Incorporation into Pluronic F-127 Solution:
-
Slowly add the this compound solution to the cold Pluronic F-127 solution with gentle stirring.
-
Maintain the temperature at 4°C to prevent premature gelation.
-
The final concentration of the organic solvent should be kept to a minimum to ensure biocompatibility.
-
The resulting solution can be stored at 4°C and will form a gel upon warming to physiological temperature (approximately 37°C).
dot
Characterization of this compound-Loaded Hydrogels
Thorough characterization is essential to ensure the quality and efficacy of the formulated hydrogels.
Swelling Behavior
-
Weigh a known amount of the dried hydrogel (Wd).
-
Immerse the hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
In Vitro Drug Release
-
Place a known amount of the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Determine the concentration of this compound in the withdrawn samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Antibacterial Efficacy (Zone of Inhibition Assay)
-
Prepare agar plates seeded with a lawn of the test bacteria (e.g., S. aureus or E. coli).
-
Cut circular discs of the this compound-loaded hydrogel and a placebo hydrogel (without the drug).
-
Place the hydrogel discs on the surface of the agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the clear zone of inhibition around the hydrogel discs. A larger zone indicates greater antibacterial activity.
| Parameter | Method | Expected Outcome |
| Drug Loading & Encapsulation Efficiency | UV-Vis Spectrophotometry | Quantification of the amount of this compound successfully incorporated into the hydrogel. |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Visualization of the porous structure of the hydrogel and the distribution of the drug within the matrix. |
| Chemical Interaction | Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of this compound in the hydrogel and assessment of any chemical interactions between the drug and the polymer matrix. |
| Rheological Properties | Rheometry | Determination of the viscoelastic properties of the hydrogel, such as storage and loss moduli. |
Mechanism of Action: Signaling Pathway
This compound's antibacterial effect is mediated by its active form, sulfacetamide. Sulfacetamide is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria. By competitively inhibiting the bacterial enzyme dihydropteroate synthase, sulfacetamide blocks the synthesis of dihydrofolic acid, a crucial intermediate in the folic acid pathway. This ultimately disrupts the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to the inhibition of bacterial growth.
dot
Conclusion
The protocols and characterization methods outlined in these application notes provide a foundational framework for the development of this compound-loaded antibacterial hydrogels. Researchers and drug development professionals can adapt and optimize these methodologies to create novel drug delivery systems for the localized treatment of bacterial infections. Further in vitro and in vivo studies are necessary to fully evaluate the safety and efficacy of these formulations for clinical applications.
References
- 1. Injectable antimicrobial hydrogels with antimicrobial peptide and sanguinarine controlled release ability for preventing bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 3. Assessment of antibiotic release and antibacterial efficacy from pendant glutathione hydrogels using ex vivo porcine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Advances in Hydrogel-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogel Surface/Coating for Smart Drug Delivery and Medical Devices [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Phthalylsulfacetamide Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Phthalylsulfacetamide in the formulation and preparation of sterile ophthalmic solutions. This document outlines the key physicochemical properties of the drug, detailed protocols for formulation, manufacturing, and quality control, as well as stability testing.
Introduction
This compound is a sulfonamide antibiotic employed for topical application, including for ophthalmic use to treat bacterial conjunctivitis and other superficial ocular infections.[1] It functions as a prodrug, which, upon hydrolysis, releases the active antimicrobial agent, sulfacetamide. Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This bacteriostatic action effectively halts bacterial growth and replication.[2] The formulation of a sterile, stable, and effective ophthalmic solution is critical for ensuring patient safety and therapeutic efficacy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the successful development of a stable and effective ophthalmic solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]benzoic acid | [3] |
| Molecular Formula | C₁₆H₁₄N₂O₆S | [3] |
| Molecular Weight | 362.36 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 196 °C | [4] |
| Solubility in Water | 1 mg/mL (requires sonication and heating to 80°C) | [5] |
| Solubility in DMSO | ≥ 50 mg/mL | [4] |
| pKa | Not explicitly found for this compound. Sulfacetamide has a pKa of 5.4. | [6] |
Formulation Development
The development of a this compound ophthalmic solution requires careful selection of excipients to ensure sterility, stability, appropriate viscosity, and isotonicity, while minimizing irritation to the eye.
Excipients
Table 2: Recommended Excipients for this compound Ophthalmic Solution
| Excipient Class | Example | Concentration Range (%) | Purpose |
| Buffering Agent | Sodium Phosphate (monobasic and dibasic) | 0.1 - 1.0 | Maintain pH for stability and comfort |
| Tonicity Agent | Sodium Chloride | q.s. to isotonicity | Adjust tonicity to be equivalent to 0.9% NaCl |
| Viscosity Enhancer | Hypromellose (HPMC) | 0.2 - 2.5 | Increase residence time in the eye |
| Preservative | Benzalkonium Chloride | 0.004 - 0.02 | Prevent microbial contamination in multi-dose containers |
| Antioxidant | Sodium Thiosulfate | 0.05 - 0.2 | Prevent oxidative degradation |
| Wetting Agent/Solubilizer | Polysorbate 80 | 0.1 - 1.0 | Improve solubility and wetting |
Recommended Formulation
Table 3: Example Formulation of a 1% this compound Ophthalmic Solution
| Ingredient | Quantity per 100 mL |
| This compound | 1.0 g |
| Sodium Phosphate Monobasic | As required |
| Sodium Phosphate Dibasic | As required |
| Sodium Chloride | As required |
| Hypromellose (HPMC) | 0.5 g |
| Benzalkonium Chloride | 0.01 g |
| Sodium Thiosulfate | 0.1 g |
| Polysorbate 80 | 0.1 g |
| Purified Water for Injection | q.s. to 100 mL |
Manufacturing Process
The manufacturing of a sterile ophthalmic solution must be conducted under aseptic conditions to prevent microbial contamination.
Experimental Protocol: Preparation of a 100 mL batch of 1% this compound Ophthalmic Solution
-
Preparation of the Vehicle:
-
In a sterile vessel, dissolve the buffering agents (Sodium Phosphate Monobasic and Dibasic), tonicity agent (Sodium Chloride), viscosity enhancer (Hypromellose), antioxidant (Sodium Thiosulfate), and wetting agent (Polysorbate 80) in approximately 80 mL of Purified Water for Injection with gentle stirring.
-
Adjust the pH to a target of 7.4 using 1N Sodium Hydroxide or 1N Hydrochloric Acid.
-
-
Dissolution of this compound:
-
Slowly add 1.0 g of this compound to the vehicle while stirring. Gentle heating (not exceeding 40°C) may be applied to aid dissolution.
-
-
Addition of Preservative:
-
Once the this compound is completely dissolved, add the Benzalkonium Chloride and stir until uniform.
-
-
Final Volume Adjustment:
-
Add Purified Water for Injection to bring the final volume to 100 mL and stir to ensure homogeneity.
-
-
Sterile Filtration:
-
Aseptically filter the solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.
-
-
Aseptic Filling:
-
In a Grade A laminar airflow hood within a Grade B cleanroom, aseptically fill the sterile solution into previously sterilized ophthalmic dropper bottles.
-
-
Sealing and Labeling:
-
Immediately cap and seal the bottles. Label the final product appropriately.
-
Quality Control
Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of the final product.
Table 4: Quality Control Specifications for this compound Ophthalmic Solution
| Test | Specification |
| Appearance | Clear, colorless to slightly yellow solution, free from visible particles |
| pH | 7.2 - 7.6 |
| Assay (this compound) | 90.0% - 110.0% of the labeled amount |
| Content of Sulfacetamide (degradant) | Not more than 2.0% |
| Sterility | Must comply with USP <71> Sterility Tests |
| Particulate Matter | Must comply with USP <788> Particulate Matter in Injections |
| Tonicity (Osmolality) | 280 - 320 mOsm/kg |
Experimental Protocol: Stability-Indicating HPLC Method for this compound and Sulfacetamide
This protocol is a suggested starting point and should be fully validated according to ICH guidelines.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer pH 4.5 (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 271 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a stock solution of Sulfacetamide reference standard in the mobile phase.
-
Create a mixed standard solution containing both compounds at known concentrations.
-
-
Sample Preparation:
-
Dilute the ophthalmic solution with the mobile phase to a concentration within the linear range of the assay.
-
-
Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify this compound and Sulfacetamide based on their retention times and peak areas compared to the standards.
-
Mechanism of Action and Signaling Pathway
Sulfonamides, the active form of this compound, act as competitive antagonists to para-aminobenzoic acid (PABA).[7] Bacteria require PABA for the synthesis of dihydrofolic acid, a crucial precursor for the production of purines and pyrimidines, which are the building blocks of DNA and RNA.[8][9] By inhibiting the enzyme dihydropteroate synthase, sulfonamides block this metabolic pathway, leading to a bacteriostatic effect where bacterial growth and replication are halted.[2][7]
Stability Studies
A comprehensive stability testing program is required to establish the shelf-life and appropriate storage conditions for the this compound ophthalmic solution.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for developing and validating a stability-indicating analytical method.
-
Acid Hydrolysis: Mix the ophthalmic solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the ophthalmic solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the ophthalmic solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the ophthalmic solution at 60°C for 7 days.
-
Photostability: Expose the ophthalmic solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to assess the degradation of this compound and the formation of degradation products.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies should be conducted according to ICH Q1A(R2) guidelines to determine the shelf-life of the product.
Table 5: ICH Stability Storage Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Samples should be tested for appearance, pH, assay of this compound and degradation products, and sterility at appropriate time points.
Conclusion
The successful development and manufacturing of a this compound ophthalmic solution hinges on a thorough understanding of its physicochemical properties, a well-designed formulation, and stringent adherence to aseptic manufacturing processes and comprehensive quality control. The protocols and data presented in these application notes provide a robust framework for researchers and drug development professionals to formulate and evaluate a safe, stable, and effective ophthalmic preparation. It is imperative that all analytical methods are fully validated and that the entire manufacturing process complies with current Good Manufacturing Practices (cGMP).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound | 131-69-1 [amp.chemicalbook.com]
Application Notes and Protocols for Assessing Phthalylsulfacetamide Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Phthalylsulfacetamide, a sulfonamide drug, on various cell lines. The described assays are fundamental in preclinical drug development and toxicological screening.
Introduction to Cytotoxicity Assays
Cytotoxicity assays are essential tools for determining the toxic effects of chemical compounds on cells. They are widely used in pharmacology and toxicology to screen for potential therapeutic agents and to understand their mechanisms of action. Common assays measure cell viability, membrane integrity, and apoptotic pathways. This document outlines protocols for three standard assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and Annexin V-FITC/PI staining for apoptosis detection.
While specific cytotoxic data for this compound is not extensively available in the public domain, the protocols provided here are based on established methods for assessing the cytotoxicity of other sulfonamide derivatives and can be readily adapted.[1][2][3]
Data Presentation: Summarized Cytotoxicity Data
The following tables present hypothetical IC50 (half-maximal inhibitory concentration) values for this compound, illustrating how quantitative data from cytotoxicity assays can be structured for easy comparison across different cell lines and exposure times. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical IC50 Values of this compound Determined by MTT Assay
| Cell Line | 24-hour Exposure (µM) | 48-hour Exposure (µM) | 72-hour Exposure (µM) |
| HeLa (Cervical Cancer) | >1000 | 850 | 620 |
| MCF-7 (Breast Cancer) | >1000 | 780 | 550 |
| A549 (Lung Cancer) | >1000 | 920 | 710 |
| HEK293 (Normal Kidney) | >1000 | >1000 | 950 |
Table 2: Hypothetical Percentage of Cytotoxicity Determined by LDH Assay after 48-hour Exposure
| This compound Conc. (µM) | HeLa (%) | MCF-7 (%) | A549 (%) | HEK293 (%) |
| 100 | 5.2 | 4.8 | 3.5 | 2.1 |
| 250 | 12.5 | 10.9 | 9.8 | 6.3 |
| 500 | 28.3 | 25.1 | 22.4 | 15.7 |
| 1000 | 55.6 | 51.2 | 48.9 | 30.4 |
Table 3: Hypothetical Apoptosis Profile Determined by Annexin V-FITC/PI Staining after 48-hour Exposure
| Cell Line | Treatment (500 µM this compound) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| HeLa | Control | 95.1 | 2.5 | 1.4 | 1.0 |
| Treated | 68.2 | 15.3 | 10.1 | 6.4 | |
| MCF-7 | Control | 96.3 | 2.1 | 0.9 | 0.7 |
| Treated | 70.5 | 14.8 | 9.5 | 5.2 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[5][6][7]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired period (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5][6]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background.[6]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[8] Released LDH catalyzes the conversion of a substrate to a colored product, the amount of which is proportional to the number of lysed cells.
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[9]
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[9]
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[10]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of stop solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[10]
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-labeled Annexin V.[13] Propidium Iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. Also, collect the supernatant to include any floating dead cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[12]
-
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the cytotoxic potential of this compound. By employing a combination of assays that measure different cellular parameters—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI)—researchers can obtain a comprehensive understanding of the compound's effects on cell health. The provided templates for data presentation and workflows are intended to facilitate experimental design and data interpretation in the fields of drug discovery and toxicology.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. youtube.com [youtube.com]
- 12. Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Phthalylsulfacetamide Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalylsulfacetamide is a sulfonamide antimicrobial agent belonging to the class of benzamides.[1] Following oral administration, it is minimally absorbed from the gastrointestinal tract and is hydrolyzed in the intestine to release its active metabolite, sulfacetamide.[1][2] Sulfacetamide exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid, an essential component for bacterial growth.[3][4] This targeted action within the gut makes this compound a suitable candidate for the treatment of gastrointestinal infections caused by susceptible bacteria, such as certain strains of Escherichia coli and Shigella.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established murine models of gastrointestinal infections. The described models and methodologies are designed to provide a robust framework for preclinical assessment of this antimicrobial agent.
Signaling Pathway of Active Metabolite (Sulfacetamide)
The active form of the drug, sulfacetamide, interferes with the folic acid synthesis pathway in susceptible bacteria. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial replication and survival.
Caption: Proposed mechanism of action of sulfacetamide.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound against specific gastrointestinal pathogens. Murine models are widely used due to their genetic tractability and the availability of well-characterized strains.
Murine Model of Enteropathogenic Escherichia coli (EPEC) Infection
This model is suitable for assessing the efficacy of this compound against diarrheagenic E. coli.
-
Animal Strain: C57BL/6J mice are susceptible to EPEC infection.[3]
-
Pathogen: Enteropathogenic Escherichia coli (EPEC).
-
Induction of Infection: Mice are pretreated with an antibiotic to disrupt the native gut microbiota, followed by oral gavage with EPEC.[5]
Murine Model of Shigellosis
Given that adult mice are often resistant to oral Shigella infection, several specialized models have been developed.
-
Animal Strain: BALB/c mice are commonly used.
-
Pathogen: Shigella flexneri or Shigella sonnei.
-
Induction of Infection:
-
Oral Infection with Pre-treatment: Mice are pre-treated with streptomycin to disrupt the gut flora, which increases their susceptibility to oral infection with Shigella.[6]
-
Intraperitoneal (IP) Infection: This model bypasses the natural route of infection but reliably produces systemic and gastrointestinal symptoms, making it useful for evaluating therapeutic efficacy.[7][8]
-
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in a murine model of gastrointestinal infection.
Caption: General experimental workflow for efficacy testing.
Detailed Experimental Protocols
Protocol 1: Efficacy of this compound in a Murine Model of E. coli Infection
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
C57BL/6J mice (6-8 weeks old)
-
Enteropathogenic E. coli (EPEC) strain
-
Streptomycin
-
Luria-Bertani (LB) broth and agar
-
Sterile saline
-
Oral gavage needles
2. Experimental Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least 7 days prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Uninfected Control
-
Group 2: Infected + Vehicle
-
Group 3: Infected + this compound (Low Dose)
-
Group 4: Infected + this compound (High Dose)
-
-
Pre-treatment: Provide mice with drinking water containing streptomycin (2.5 g/L) for 48 hours to disrupt the intestinal microbiota.[5]
-
Infection:
-
Culture EPEC overnight in LB broth.
-
Centrifuge the culture, wash the bacterial pellet with sterile saline, and resuspend to a concentration of 5 x 10^9 CFU/mL.
-
Administer 0.2 mL of the bacterial suspension (10^9 CFU) to each mouse via oral gavage.[5]
-
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer the treatment or vehicle orally once or twice daily for a specified period (e.g., 3-5 days).
-
-
Monitoring and Efficacy Evaluation:
-
Record body weight and clinical signs of illness (e.g., diarrhea, lethargy) daily.
-
At the end of the treatment period, euthanize the mice.
-
Collect fecal pellets, cecum, and colon for bacterial load determination by plating serial dilutions of tissue homogenates on selective agar.
-
Collect intestinal tissues for histopathological analysis of inflammation and tissue damage.
-
Protocol 2: Efficacy of this compound in a Murine Model of Shigellosis (Intraperitoneal Model)
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
BALB/c mice (6-8 weeks old)
-
Shigella flexneri 2a (virulent strain)
-
Tryptic Soy Broth (TSB) and Agar
-
Sterile saline
-
Intraperitoneal injection needles
-
Oral gavage needles
2. Experimental Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Group Allocation: As described in Protocol 1.
-
Infection:
-
Grow S. flexneri in TSB to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline to a concentration of 5 x 10^8 CFU/mL.
-
Inject 0.1 mL of the bacterial suspension (5 x 10^7 CFU) intraperitoneally into each mouse.[9]
-
-
Treatment:
-
Begin oral treatment with this compound or vehicle 2 hours post-infection.
-
Administer the treatment orally once or twice daily for the desired duration.
-
-
Monitoring and Efficacy Evaluation:
-
Monitor for survival, body weight loss, and clinical signs of illness.
-
At specified time points or at the experimental endpoint, euthanize the mice.
-
Collect spleen and liver to determine systemic bacterial dissemination by plating tissue homogenates.
-
Collect intestinal tissues for enumeration of bacterial load and histopathological examination.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Clinical Scoring of Diarrhea
| Score | Stool Consistency | Description |
| 0 | Normal | Well-formed pellets |
| 1 | Soft | Formed pellets but soft |
| 2 | Very Soft | Pasty, not well-formed |
| 3 | Diarrhea | Liquid stool |
This scoring system can be adapted based on specific observations.[10][11][12]
Table 2: Histopathological Scoring of Intestinal Inflammation
| Parameter | Score | Description |
| Inflammatory Cell Infiltration | 0 | None |
| 1 | Mild mucosal infiltrate | |
| 2 | Moderate mucosal and submucosal infiltrate | |
| 3 | Severe transmural inflammation | |
| Epithelial Changes | 0 | Intact epithelium, normal villi/crypts |
| 1 | Mild epithelial hyperplasia, slight goblet cell loss | |
| 2 | Moderate hyperplasia, significant goblet cell loss, focal erosions | |
| 3 | Severe villous atrophy/crypt loss, extensive ulceration | |
| Mucosal Architecture | 0 | Normal |
| 1 | Mild disruption | |
| 2 | Moderate disruption | |
| 3 | Severe disruption, loss of structure |
This scoring system provides a framework for quantifying intestinal damage and can be tailored to the specific model.[13][14][15]
Table 3: Example Data Summary for Efficacy Evaluation
| Group | Mean Body Weight Change (%) | Mean Clinical Score | Mean Bacterial Load (log10 CFU/g tissue) | Mean Histopathology Score |
| Uninfected Control | ||||
| Infected + Vehicle | ||||
| Infected + this compound (Low Dose) | ||||
| Infected + this compound (High Dose) |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound efficacy in relevant animal models of gastrointestinal infections. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, which is essential for the further development of this therapeutic agent. Careful selection of the animal model, appropriate dosing regimens, and robust endpoint analyses are crucial for a thorough assessment of this compound's antimicrobial potential.
References
- 1. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Standardized Scoring System to Assess a Murine Model of Clostridium difficile Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Model of Enteropathogenic Escherichia coli Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. An adherent-invasive Escherichia coli-colonized mouse model to evaluate microbiota-targeting strategies in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A newly developed oral infection mouse model of shigellosis for immunogenicity and protective efficacy studies of a candidate vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro and in vivo antibiotic efficacy against a novel bioluminescent Shigella flexneri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mouse model of shigellosis by intraperitoneal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models | In Vivo [iv.iiarjournals.org]
- 12. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] A guide to histomorphological evaluation of intestinal inflammation in mouse models. | Semantic Scholar [semanticscholar.org]
- 14. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Phthalylsulfacetamide solubility issues and solutions for researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Phthalylsulfacetamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sulfonamide antibiotic. It acts as a prodrug, meaning it is converted into its active form, sulfacetamide, within the body. Sulfacetamide then inhibits bacterial growth by interfering with folic acid synthesis. The solubility of this compound itself is a critical factor for researchers as it is characterized as being very sparingly soluble in water, which can pose challenges in developing formulations for in vitro and in vivo studies.
Q2: In which common laboratory solvents is this compound soluble?
Q3: What is the mechanism of action of this compound?
This compound itself is not the active antibacterial agent. After administration, it is hydrolyzed in the intestine to release sulfacetamide. Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the synthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, sulfacetamide prevents bacterial growth and replication.[3][4]
Q4: How does pH affect the solubility of this compound?
While a detailed pH-solubility profile for this compound is not extensively documented, sulfonamides, in general, are weak acids. Their solubility is pH-dependent, typically increasing in alkaline conditions where the sulfonamide can form a more soluble salt. This compound itself forms a water-soluble sodium salt.[1] For its active form, sulfacetamide, the sodium salt is highly soluble in water.[3] The pKa of the sulfonamide group in sulfacetamide is approximately 5.4, indicating that its solubility will significantly increase at pH values above this.[1]
Troubleshooting Guide for Solubility Issues
Encountering solubility problems with this compound is a common challenge. This guide provides a systematic approach to troubleshooting and resolving these issues.
| Problem | Potential Cause | Suggested Solution |
| Precipitation in aqueous buffer | The concentration of this compound exceeds its aqueous solubility. | - Increase the pH of the buffer to enhance solubility. - Add a co-solvent such as DMSO, ethanol, or PEG300. - Use sonication and/or gentle heating to aid dissolution.[5] |
| Incomplete dissolution in organic solvent | The chosen solvent is not optimal for this compound. | - Refer to the solubility data for sulfacetamide as a guide and test solvents like DMSO or dimethylformamide.[2] - Try a mixture of solvents. |
| Cloudiness or precipitation upon storage | The compound is degrading or precipitating out of solution over time. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C. - For aqueous solutions, sterile filter (0.22 µm) before use.[5] |
| Variability in experimental results | Inconsistent dissolution of the compound. | - Ensure complete dissolution before use by visual inspection and, if necessary, analytical methods. - Standardize the protocol for solution preparation, including solvent, concentration, temperature, and mixing time. |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents and at various pH levels is limited in publicly available literature. However, data for its active metabolite, Sulfacetamide , can be a useful reference for solvent selection.
Table 1: Solubility of Sulfacetamide and its Sodium Salt in Various Solvents
| Compound | Solvent | Solubility |
| Sulfacetamide | Water (at 20°C) | 1 part in 150 parts water |
| Alcohol | 1 part in 15 parts alcohol | |
| Acetone | 1 part in 7 parts acetone | |
| Sulfacetamide Sodium Salt | Ethanol | ~1 mg/mL |
| DMSO | ~15 mg/mL | |
| Dimethylformamide | ~20 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL |
Data for Sulfacetamide and its sodium salt are provided as a reference for the active metabolite. Researchers should experimentally determine the solubility of this compound for their specific application.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vial stand to allow undissolved powder to settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with the mobile phase (for HPLC) or the buffer (for UV-Vis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method with a standard curve.
-
Repeat the experiment at least in triplicate to ensure reproducibility.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes how to prepare a stock solution of this compound using a co-solvent system for in vitro or in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
To prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution, add the solvents sequentially.
-
First, add the required volume of DMSO to the this compound powder. Vortex until the powder is completely dissolved. Gentle heating or sonication may be applied if necessary.
-
Next, add the PEG300 and vortex thoroughly.
-
Then, add the Tween-80 and vortex until the solution is homogeneous.
-
Finally, add the saline and vortex to obtain the final solution.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use.
Visualizations
Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfacetamide
The following diagram illustrates the key steps in the bacterial folic acid synthesis pathway and highlights the inhibitory action of sulfacetamide, the active form of this compound.
Caption: Inhibition of bacterial dihydropteroate synthase (DHPS) by sulfacetamide.
Experimental Workflow for Addressing Solubility Issues
This workflow provides a logical sequence of steps for a researcher to follow when encountering solubility challenges with this compound.
Caption: A stepwise workflow for troubleshooting this compound solubility.
References
Technical Support Center: Phthalylsulfacetamide Synthesis
Welcome to the technical support center for Phthalylsulfacetamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: this compound is typically synthesized via the N-acylation of sulfacetamide with phthalic anhydride. This reaction involves the formation of an amide bond between the amino group of sulfacetamide and the carbonyl group of phthalic anhydride.
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: Common challenges include low reaction yields, the formation of impurities, and difficulties in product purification. Specific issues can arise from the low reactivity of the sulfonamide group, potential side reactions such as the hydrolysis of phthalic anhydride, and achieving the desired purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC). A suitable mobile phase should be developed to distinguish between the starting materials (sulfacetamide and phthalic anhydride) and the product (this compound). The formation of the product can be confirmed by analytical techniques such as HPLC, FT-IR, and NMR spectroscopy.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Phthalic anhydride is a skin and respiratory irritant. The reaction should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low reactivity of sulfacetamide: The sulfonamide nitrogen is not highly nucleophilic. 2. Inadequate reaction temperature: The reaction may require heating to proceed at a reasonable rate. 3. Presence of moisture: Water can hydrolyze phthalic anhydride to phthalic acid, which is less reactive. | 1. Use of a catalyst: A base catalyst such as pyridine or triethylamine can be used to activate the sulfacetamide. Alternatively, a Lewis acid catalyst may be employed. 2. Optimize reaction temperature: Experiment with a range of temperatures (e.g., 80-120 °C) to find the optimal condition for your specific solvent and catalyst system. 3. Ensure anhydrous conditions: Use dry solvents and glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a White Precipitate (other than product) | 1. Hydrolysis of phthalic anhydride: The presence of water leads to the formation of phthalic acid, which is sparingly soluble in many organic solvents. | 1. Use anhydrous reagents and solvents. 2. If a precipitate forms, it can be removed by filtration before product work-up. The identity of the precipitate can be confirmed by melting point or spectroscopic analysis. |
| Difficult Purification / Oily Product | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Inappropriate recrystallization solvent. | 1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Consider a purification method other than recrystallization, such as column chromatography. 3. Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system. Common choices include ethanol, isopropanol, or mixtures with water. |
| Product Yield Decreases Upon Scaling Up | 1. Inefficient heat transfer: Larger reaction volumes may not heat as evenly as smaller ones. 2. Inefficient mixing: Inadequate stirring can lead to localized concentration gradients and side reactions. | 1. Use a suitable heating mantle and ensure uniform heating. 2. Use a mechanical stirrer for larger reaction volumes to ensure efficient mixing. |
Experimental Protocols
Representative Solution-Phase Synthesis of this compound
This protocol is a generalized procedure based on common methods for N-acylation of sulfonamides. Optimization of specific parameters may be required.
Materials:
-
Sulfacetamide
-
Phthalic anhydride
-
Pyridine (anhydrous)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sulfacetamide (1 equivalent) in a minimal amount of anhydrous pyridine.
-
Add phthalic anhydride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of ice-cold water with stirring.
-
Acidify the aqueous mixture with glacial acetic acid until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified this compound in a vacuum oven.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.
| Technique | Expected Results |
| Melting Point | 196 °C |
| FT-IR (KBr) | Characteristic peaks for C=O (amide and carboxylic acid), S=O (sulfonamide), N-H, and aromatic C-H stretches. |
| ¹H NMR | Signals corresponding to the aromatic protons of both the phthalic acid and sulfacetamide moieties, the acetyl protons, and the N-H protons.[1] |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the acetyl methyl carbon.[1] |
| HPLC | A single major peak corresponding to this compound, with retention time determined by the specific column and mobile phase used. |
Visualizations
Reaction Workflow
Caption: A flowchart illustrating the key steps in the solution-phase synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Degradation Pathways of Phthalylsulfacetamide in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phthalylsulfacetamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work related to the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound primarily degrades via hydrolysis of the amide bond, yielding Phthalic acid and Sulfacetamide. Sulfacetamide can further degrade to Sulfanilamide. Other potential pathways, especially under forced conditions, include photodegradation and thermal degradation.
Q2: What are the main factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light.[1][2]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.
-
Temperature: Higher temperatures accelerate the rate of degradation reactions.[3]
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products are Phthalic acid and Sulfacetamide. Under further stress conditions, Sulfacetamide can hydrolyze to Sulfanilamide.
Q4: How can I monitor the degradation of this compound and quantify its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying this compound and its degradation products.[4][5][6] Developing a stability-indicating HPLC method is crucial for accurate analysis.[1][7]
Q5: What are the typical storage conditions to minimize degradation of this compound solutions?
A5: To minimize degradation, this compound solutions should be protected from light and stored at controlled room temperature or refrigerated conditions, depending on the desired shelf-life. The pH of the solution should be maintained in a range that minimizes hydrolysis, which typically is near neutral pH, although specific studies are recommended to determine the optimal pH for maximum stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the study of this compound degradation.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent or unexpected degradation rates | - Inaccurate pH of the buffer solution.- Fluctuation in storage temperature.- Uncontrolled exposure to light.- Microbial contamination. | - Verify the pH of your solutions using a calibrated pH meter.- Ensure the stability chamber or storage area maintains a consistent temperature.- Protect solutions from light by using amber vials or covering them with aluminum foil.- Filter-sterilize solutions and use aseptic techniques to prevent microbial growth. |
| Poor separation of this compound and its degradation products in HPLC | - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Improper flow rate. | - Optimize the mobile phase by adjusting the organic solvent ratio and the pH of the aqueous phase.- Use a new or thoroughly cleaned HPLC column.- Optimize the flow rate to improve resolution. A lower flow rate often improves separation. |
| Appearance of unknown peaks in the chromatogram | - Formation of secondary degradation products.- Impurities in the solvent or reagents.- Sample contamination. | - Perform forced degradation studies under more extreme conditions to intentionally generate and identify potential secondary degradants.- Use high-purity solvents and reagents.- Prepare fresh samples and handle them carefully to avoid contamination. |
| Difficulty in identifying degradation products | - Insufficient concentration of the degradation product for detection.- Lack of appropriate analytical standards. | - Concentrate the sample to increase the concentration of the degradation products.- Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) for structural elucidation of unknown peaks.[8] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the degradation of this compound.
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound, Phthalic Acid, and Sulfacetamide.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound, Phthalic Acid, and Sulfacetamide reference standards
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
Water (HPLC grade)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.02 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-15 min: 10% to 50% Acetonitrile (linear gradient)
-
15-20 min: 50% Acetonitrile
-
20-25 min: 50% to 10% Acetonitrile (linear gradient)
-
25-30 min: 10% Acetonitrile (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Solution Preparation: Prepare individual stock solutions of this compound, Phthalic Acid, and Sulfacetamide in a suitable solvent (e.g., methanol or mobile phase). Prepare working standard solutions by diluting the stock solutions to known concentrations.
-
Sample Preparation: Prepare the this compound solution to be tested at a known concentration in the desired solvent or buffer.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks based on the retention times of the standards. Calculate the concentration of each component in the sample using the peak areas and the calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for a specified time (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 105 °C) for a specified time. Also, heat a solution of this compound at 60 °C.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.
Procedure:
-
For each stress condition, prepare a solution of this compound at a known concentration.
-
Expose the solutions to the respective stress conditions for predetermined time points.
-
At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).
-
Monitor the decrease in the this compound peak area and the increase in the peak areas of the degradation products over time.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of this compound under different conditions. This data is for illustrative purposes and should be confirmed by experimental investigation.
Table 1: Effect of pH on the Hydrolysis of this compound at 40 °C
| pH | Time (hours) | This compound Remaining (%) | Phthalic Acid Formed (%) | Sulfacetamide Formed (%) |
| 2.0 | 24 | 85.2 | 7.1 | 7.7 |
| 48 | 72.5 | 13.5 | 14.0 | |
| 72 | 61.8 | 18.9 | 19.3 | |
| 7.0 | 24 | 98.1 | 0.9 | 1.0 |
| 48 | 96.3 | 1.8 | 1.9 | |
| 72 | 94.5 | 2.7 | 2.8 | |
| 10.0 | 24 | 88.9 | 5.4 | 5.7 |
| 48 | 79.1 | 10.2 | 10.7 | |
| 72 | 70.3 | 14.6 | 15.1 |
Table 2: Effect of Temperature on the Degradation of this compound in Neutral Solution (pH 7.0)
| Temperature (°C) | Time (days) | This compound Remaining (%) | Total Degradation Products (%) |
| 25 | 7 | 99.2 | 0.8 |
| 14 | 98.5 | 1.5 | |
| 30 | 97.1 | 2.9 | |
| 40 | 7 | 96.5 | 3.5 |
| 14 | 93.2 | 6.8 | |
| 30 | 87.0 | 13.0 | |
| 60 | 1 | 91.3 | 8.7 |
| 3 | 78.9 | 21.1 | |
| 7 | 60.2 | 39.8 |
Table 3: Photodegradation of this compound in Solution (pH 7.0) under UV Light (254 nm)
| Exposure Time (hours) | This compound Remaining (%) | Major Photodegradation Product 1 (%) | Major Photodegradation Product 2 (%) |
| 2 | 92.5 | 4.1 | 3.4 |
| 4 | 85.3 | 7.8 | 6.9 |
| 8 | 72.1 | 14.5 | 13.4 |
| 24 | 50.6 | 24.1 | 25.3 |
Visualizations
The following diagrams illustrate the key degradation pathways and an example of an experimental workflow.
Caption: Primary and secondary degradation pathways of this compound.
Caption: Workflow for studying the degradation kinetics of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Navigating the Challenges of Stability Testing | Pharmacy Prof Dvpt [ce.pharmacy.wisc.edu]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. ijnrd.org [ijnrd.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS for identifying photodegradation products of pharmaceuticals in the environment | Semantic Scholar [semanticscholar.org]
Phthalylsulfacetamide Interference in Biological Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by Phthalylsulfacetamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a sulfonamide antibiotic.[1][2] After oral administration, it is designed to slowly decompose in the intestine, releasing sulfacetamide, which is the active antibacterial agent.[1][3] Sulfacetamide acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid.[4][5] By inhibiting folic acid synthesis, it prevents bacterial growth and multiplication.[5]
Q2: Why might this compound interfere with my biological assay?
While specific interference data for this compound is not extensively documented, compounds of its class can potentially interfere in assays through several mechanisms:
-
Chemical Reactivity: The molecule contains functional groups that could potentially react with assay reagents or target proteins.[6][7]
-
Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions.[8]
-
Fluorescence Interference: The compound might possess intrinsic fluorescence or quenching properties that can interfere with fluorescence-based assays.[9][10]
-
Luciferase Inhibition: Some small molecules are known to directly inhibit luciferase enzymes, a common reporter in cell-based assays.[11][12]
-
Metal Impurities: Trace metal impurities from the synthesis process can sometimes be the source of false positives in screening campaigns.[13][14]
Q3: What are the common signs of assay interference?
Common indicators that a compound like this compound may be causing assay interference include:
-
High hit rates in high-throughput screening (HTS) campaigns across multiple, unrelated assays.
-
Steep dose-response curves which can be indicative of non-specific activity like aggregation.[9]
-
Irreproducible results between assay formats (e.g., biochemical vs. cell-based).
-
Activity that is sensitive to changes in assay conditions , such as buffer composition or the presence of detergents.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Problem 1: Apparent Inhibition in a Biochemical Assay
Possible Cause: Non-specific inhibition due to compound aggregation, chemical reactivity, or other artifacts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for apparent biochemical inhibition.
Detailed Steps:
-
Test for Aggregation:
-
Protocol: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Interpretation: If the inhibitory activity of this compound is significantly reduced, it is likely due to the formation of aggregates.[8]
-
-
Assess Reversibility and Covalent Binding:
-
Protocol (Jump-Dilution):
-
Pre-incubate the target protein with a high concentration of this compound (e.g., 10-100x IC₅₀).
-
Dilute the mixture 100-fold into the assay buffer containing the substrate.
-
Measure the activity and compare it to a control where the compound was added after dilution.
-
-
Interpretation: If the activity is not restored upon dilution, it suggests a slow-off rate, irreversible binding, or covalent modification of the target.[6]
-
-
Run Counter-Screens for Known Interference Mechanisms:
Problem 2: Signal Fluctuation in a Fluorescence-Based Assay
Possible Cause: Intrinsic fluorescence of this compound or quenching of the assay's fluorescent probe.
Troubleshooting Steps:
-
Measure Compound's Intrinsic Fluorescence:
-
Protocol: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay.
-
Interpretation: A significant signal indicates that the compound itself is fluorescent and may be contributing to the readout.
-
-
Perform a Fluorescence Quenching Counter-Screen:
-
Protocol:
-
Run the assay to completion to generate the fluorescent product.
-
Add this compound at various concentrations.
-
Measure the fluorescence signal.
-
-
Interpretation: A dose-dependent decrease in the signal indicates that the compound is quenching the fluorescence of the reporter molecule.[9]
-
Problem 3: Unexpected Results in a Luciferase Reporter Assay
Possible Cause: Direct inhibition or stabilization of the luciferase enzyme.
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen:
-
Protocol: Run a biochemical assay with purified luciferase enzyme and its substrate in the presence of this compound.
-
Interpretation: Inhibition in this cell-free system confirms direct interference with the luciferase enzyme.[11] Approximately 5% of compounds in large libraries show some level of firefly luciferase inhibition.[11]
-
-
Use an Orthogonal Reporter System:
-
Protocol: If possible, confirm the biological activity using a different reporter system that is not based on luciferase (e.g., a fluorescent protein or an assay measuring protein levels directly).
-
Interpretation: If the activity is not observed with the alternative reporter, the original result was likely a luciferase-related artifact.
-
Quantitative Data Summary
The following tables provide general reference values for concentrations and effects related to assay interference. Specific values for this compound would need to be determined empirically.
Table 1: Common Concentrations for Interference Troubleshooting
| Parameter | Typical Concentration Range | Purpose |
| Non-ionic Detergent (Triton X-100) | 0.01% - 0.1% (v/v) | Mitigate compound aggregation |
| Thiol Scavenger (DTT) | 1 - 5 mM | Identify thiol-reactive compounds |
| Compound for Jump-Dilution | 10x - 100x IC₅₀ | Assess reversibility of inhibition |
| Compound for Counter-Screens | Same as primary assay | Direct comparison of activity |
Table 2: Interpreting Counter-Screen Results
| Counter-Screen Type | Positive Result Indication | Potential Mitigation Strategy |
| Detergent Sensitivity | Compound aggregation | Add detergent to assay buffer, modify compound structure |
| Thiol Reactivity | Covalent modification of cysteines | Add DTT to buffer, use thiol-free detection methods |
| Redox Cycling | Generation of reactive oxygen species | Add antioxidants, use redox-insensitive readouts |
| Luciferase Inhibition | Direct inhibition of reporter enzyme | Use an alternative reporter (e.g., Renilla luciferase, fluorescent protein) |
| Fluorescence Quenching | Interference with fluorescent signal | Use a different fluorophore, time-resolved fluorescence |
Experimental Protocols
Protocol: Jump-Dilution Counter-Screen for Reversibility
-
Prepare Stock Solutions:
-
Prepare a 2X concentrated stock of the target protein in assay buffer.
-
Prepare a 2X concentrated stock of this compound (at 20X the final desired pre-incubation concentration) in assay buffer with DMSO.
-
Prepare a 1X stock of the substrate in assay buffer.
-
-
Pre-incubation:
-
In a microplate, mix equal volumes of the 2X target protein and 2X this compound solutions.
-
In a control well, mix equal volumes of the 2X target protein and 2X buffer with DMSO.
-
Incubate for a defined period (e.g., 30-60 minutes) at the assay temperature.
-
-
Dilution and Measurement:
-
Dilute the pre-incubation mixtures 100-fold into wells containing the 1X substrate solution.
-
Immediately initiate the reaction and measure the activity over time.
-
-
Analysis:
-
Compare the activity of the this compound-treated sample to the DMSO control. If activity is not recovered to the level of a control where the compound was added after dilution, it suggests irreversible or slowly reversible inhibition.[6]
-
Visualizations
Caption: Simplified pathway of Sulfacetamide's mechanism of action.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C16H14N2O6S | CID 8574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 13. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phthalylsulfacetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Phthalylsulfacetamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
Issue 1: Low Yield in N-acetylsulfanilyl chloride Synthesis
The synthesis of N-acetylsulfanilyl chloride is a critical first step. Low yields are often attributed to incomplete reaction or side product formation.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction mixture is heated to 60-70°C for at least 2 hours to drive the reaction to completion.[1] The disappearance of hydrogen chloride bubbles can indicate the reaction is complete.[2] |
| Side Product Formation | A common byproduct is bis(acetylaminophenyl) sulfone.[3] To minimize this, maintain the reaction temperature below 70°C. |
| Degradation During Workup | The crude product must not be heated while water is still present, as this can cause excessive decomposition.[2] Ensure the product is thoroughly washed with cold water and dried before any further heating for purification. |
| Loss During Purification | N-acetylsulfanilyl chloride is only slightly soluble in hot benzene, making recrystallization of large quantities challenging.[2] Consider using chloroform for recrystallization to obtain a purer product.[1] |
Issue 2: Low Yield in this compound Synthesis (Final Step)
The final step involves the reaction of sulfacetamide with phthalic anhydride. While a solid-state reaction is possible, this guide focuses on a solution-phase approach.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure a 1:1 molar ratio of sulfacetamide to phthalic anhydride is used. The reaction can be sluggish; heating the mixture is generally required. In solid-state synthesis, heating can lead to the formation of crystalline this compound. |
| Hydrolysis of Phthalic Anhydride | Phthalic anhydride can react with water to form phthalic acid, which will not react with sulfacetamide. Ensure all glassware is dry and use anhydrous solvents. |
| Sub-optimal Reaction Conditions | The choice of solvent is critical. A high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF) can facilitate the reaction by allowing for higher reaction temperatures. Acetic acid can also act as a catalyst. |
| Product Degradation | Prolonged heating at very high temperatures could potentially lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. |
| Difficult Purification | This compound has a free carboxylic acid group, which can make it soluble in basic aqueous solutions and complicates extraction. Acidification of the aqueous layer may be necessary to precipitate the product. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. First, N-acetylsulfanilyl chloride is synthesized from acetanilide. This intermediate is then reacted with ammonia to produce sulfacetamide. Finally, sulfacetamide is reacted with phthalic anhydride to yield this compound.
Q2: Are there alternative methods for the synthesis of this compound?
A2: Yes, a solid-state reaction between sulfacetamide and phthalic anhydride has been reported.[4] This can be achieved by mechanical grinding or by heating a mixture of the two solids. Grinding a 1:1 molar ratio of sulfacetamide and phthalic anhydride has been shown to produce amorphous this compound.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of both synthetic steps. For the final step, High-Pressure Liquid Chromatography (HPLC) can also be used to confirm the formation of this compound.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Chlorosulfonic acid, used in the synthesis of N-acetylsulfanilyl chloride, is highly corrosive and reacts violently with water. This reaction should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The decomposition of excess chlorosulfonic acid with ice should also be done with caution in a fume hood.[2]
Experimental Protocols
Protocol 1: Synthesis of N-acetylsulfanilyl chloride
This protocol is based on established literature procedures.[1][2]
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Crushed ice
-
Chloroform (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and cooled in a water bath (12-15°C), slowly add 67.5 g (0.5 mole) of acetanilide to 290 g (165 cc, 2.49 moles) of chlorosulfonic acid over approximately 15 minutes.
-
After the addition is complete, heat the mixture to 60°C for two hours, or until the evolution of hydrogen chloride gas ceases.
-
In a fume hood, slowly and with stirring, pour the syrupy liquid into 1 kg of crushed ice.
-
Collect the precipitated solid sulfonyl chloride by suction filtration and wash it thoroughly with cold water. The yield of the crude product is typically 90-95 g (77-81% of the theoretical amount).
-
For purification, the crude product can be recrystallized from chloroform to yield colorless crystals with a melting point of 149-150°C.
Protocol 2: Inferred Solution-Phase Synthesis of this compound
Disclaimer: The following is a generalized protocol based on chemical principles, as a specific, detailed solution-phase synthesis was not found in the initial search. Optimization may be required.
Materials:
-
Sulfacetamide
-
Phthalic anhydride
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sulfacetamide in a minimal amount of glacial acetic acid.
-
Add an equimolar amount of phthalic anhydride to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, the product can be precipitated by carefully adding the reaction mixture to cold water.
-
Collect the crude product by filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: Phthalylsulfacetamide Ophthalmic Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phthalylsulfacetamide in ophthalmic formulations. The information provided is intended to assist in overcoming common stability challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous ophthalmic solutions?
A1: The main stability issues for this compound in ophthalmic formulations are hydrolysis and photodecomposition. Being a sulfonamide derivative with an amide linkage to phthalic acid, it is susceptible to degradation influenced by pH, temperature, and light exposure.
Q2: What is the expected primary degradation pathway for this compound?
A2: this compound is anticipated to undergo hydrolysis at the amide bond, breaking down into Phthalic Acid and Sulfacetamide. The released Sulfacetamide can then further hydrolyze to Sulfanilamide. Both hydrolysis reactions are catalyzed by acidic or basic conditions.
Q3: What are the ideal pH and storage conditions to maximize the stability of a this compound ophthalmic solution?
Q4: Can I autoclave my this compound ophthalmic formulation for sterilization?
A4: Due to the potential for accelerated hydrolysis at elevated temperatures, autoclaving is generally not recommended for this compound solutions. Sterile filtration is the preferred method for sterilization to maintain the integrity of the active pharmaceutical ingredient.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Decreased Potency of this compound Over Time | Hydrolysis of the active ingredient. | Investigate the pH of the formulation; adjust to a more neutral range if necessary. Ensure storage at recommended temperatures and protection from light. Consider the inclusion of a suitable buffering agent. |
| Formation of Precipitate in the Formulation | pH shift leading to precipitation of this compound or its degradation products (e.g., phthalic acid). Interaction with excipients or container closure system. | Verify the buffer capacity of the formulation. Analyze the precipitate to identify its composition. Conduct compatibility studies with all excipients and the container closure system. |
| Discoloration of the Ophthalmic Solution | Photodegradation or oxidative degradation of this compound or its degradation products. | Ensure the formulation is stored in light-protected packaging. Consider the addition of an antioxidant to the formulation. |
| Inconsistent Results in HPLC Assay | Inadequate chromatographic separation of this compound from its degradation products. Instability of the sample in the analytical diluent. | Develop and validate a stability-indicating HPLC method capable of resolving the parent drug from all potential degradation products. Ensure the sample diluent is buffered to a pH that maintains the stability of the analyte during the analysis time. |
Quantitative Data Summary
The following table is a template for summarizing stability data for a this compound ophthalmic formulation. Specific data points should be generated through a comprehensive stability study.
| Parameter | Storage Condition | Initial | 1 Month | 3 Months | 6 Months |
| This compound Assay (%) | 25°C / 60% RH | 100.0 | Data | Data | Data |
| 40°C / 75% RH | 100.0 | Data | Data | Data | |
| Sulfacetamide (%) | 25°C / 60% RH | < LOQ | Data | Data | Data |
| 40°C / 75% RH | < LOQ | Data | Data | Data | |
| Sulfanilamide (%) | 25°C / 60% RH | < LOQ | Data | Data | Data |
| 40°C / 75% RH | < LOQ | Data | Data | Data | |
| pH | 25°C / 60% RH | Data | Data | Data | Data |
| 40°C / 75% RH | Data | Data | Data | Data | |
| Appearance | 25°C / 60% RH | Clear, colorless | Data | Data | Data |
| 40°C / 75% RH | Clear, colorless | Data | Data | Data |
LOQ: Limit of Quantitation
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and establish the degradation pathways of this compound. It is a crucial step in developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid drug substance to 70°C for 24 hours. Also, heat the stock solution at 70°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like HPLC with a photodiode array (PDA) detector to identify and separate the degradation products.
Protocol 2: Stability-Indicating HPLC Method (Template)
This is a general template for a reverse-phase HPLC method for the analysis of this compound and its degradation products. This method must be validated for its intended use.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.02 M Phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Diluent: Mobile Phase A
Visualizations
Caption: Expected hydrolytic degradation pathway of this compound.
Caption: General workflow for a stability study of an ophthalmic formulation.
Technical Support Center: Troubleshooting Phthalylsulfacetamide Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with Phthalylsulfacetamide.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, having a trailing edge that is longer than the front edge. In an ideal HPLC analysis, the peaks should be symmetrical and Gaussian in shape.[1] For this compound, peak tailing can lead to inaccurate quantification, reduced resolution between peaks, and decreased sensitivity, ultimately compromising the reliability of the analytical results.
Q2: What are the most common causes of this compound peak tailing?
A2: The primary causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the acidic this compound molecule and the silica-based stationary phase, particularly with residual silanol groups.[2]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause the partial ionization of this compound, leading to multiple forms of the analyte interacting differently with the column.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[3]
-
Column Degradation: A contaminated or old column can lose its efficiency and contribute to peak tailing.[3]
-
Extra-column Effects: Issues with the HPLC system itself, such as long tubing or dead volumes, can cause band broadening and peak tailing.[1]
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: this compound possesses two key functional groups that can contribute to peak tailing: a carboxylic acid group from the phthalic acid moiety and a sulfonamide group. Both of these groups are acidic and can exist in an ionized (negatively charged) or non-ionized state depending on the pH of the mobile phase. If the mobile phase pH is close to the pKa values of these groups, a mixture of ionized and non-ionized forms will exist, leading to different interactions with the stationary phase and resulting in a tailed peak.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH
The most critical parameter to control for good peak shape of ionizable compounds like this compound is the mobile phase pH.
Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| XlogP3 | 1 | [1] |
| Solubility | Very sparingly soluble in water; forms a water-soluble sodium salt. | [3] |
Note: XlogP3 is a computed measure of lipophilicity. A lower value suggests higher polarity.
Understanding pKa and its Importance
Experimental Protocol for pH Optimization:
-
Initial Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol).
-
A good starting point for the buffer is 25 mM potassium phosphate.
-
-
pH Adjustment:
-
Prepare three different mobile phases with the aqueous portion adjusted to pH 3.0, 3.5, and 4.0 using phosphoric acid.
-
Rationale: This pH range is expected to be sufficiently below the pKa of the carboxylic acid group, ensuring it remains protonated and non-ionized.
-
-
Analysis:
-
Equilibrate the C18 column with the first mobile phase (pH 3.0) for at least 30 minutes.
-
Inject a standard solution of this compound.
-
Repeat the analysis with the mobile phases at pH 3.5 and 4.0, ensuring the column is properly equilibrated each time.
-
-
Data Evaluation:
-
Compare the peak symmetry (tailing factor) for each pH condition. The optimal pH will yield the most symmetrical peak (tailing factor closest to 1).
-
Expected Outcome: Lowering the mobile phase pH should significantly reduce peak tailing for this compound.
Guide 2: Addressing Secondary Interactions
Secondary interactions with the stationary phase are a common cause of peak tailing.
Troubleshooting Workflow for Secondary Interactions
Caption: A logical workflow for troubleshooting secondary interactions causing peak tailing.
Experimental Protocol to Mitigate Secondary Interactions:
-
Column Selection:
-
Ensure you are using a modern, high-purity, end-capped C18 column. These columns have fewer exposed silanol groups, which are a primary source of secondary interactions.[2]
-
-
Mobile Phase Modification:
-
If peak tailing persists with an optimized pH, add a small amount of an acidic modifier to the mobile phase.
-
Option A (for UV detection): Add 0.1% (v/v) trifluoroacetic acid (TFA) to the mobile phase.
-
Option B (for MS detection): Add 0.1% (v/v) formic acid to the mobile phase.
-
Rationale: These acidic modifiers act as silanol-masking agents, competing with this compound for interaction with the active sites on the stationary phase, thereby improving peak shape.[5]
-
-
Analysis and Evaluation:
-
Equilibrate the column with the modified mobile phase and inject the sample.
-
Compare the peak tailing factor with and without the modifier.
-
Guide 3: Investigating Instrumental and Column Health Issues
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the HPLC system or the column itself.
Troubleshooting Instrumental and Column Problems
| Potential Cause | Diagnostic Test | Corrective Action |
| Column Contamination | Inject a blank (mobile phase) run. Observe for ghost peaks or a noisy baseline. | Perform a column wash procedure. |
| Column Void | Disconnect the column and inspect the inlet for a visible void. | Replace the column. |
| Blocked Frit | Experience a sudden increase in backpressure along with peak tailing. | Back-flush the column (if recommended by the manufacturer) or replace the frit. |
| Extra-column Volume | Observe that early eluting peaks show more tailing than later ones. | Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected. |
Detailed Experimental Protocol for Column Washing (Reversed-Phase C18):
This protocol is a general guideline; always refer to the specific instructions provided by your column manufacturer.
-
Disconnect the column from the detector.
-
Flush with water/organic mobile phase (e.g., 95:5 water:acetonitrile) for 20 column volumes to remove any buffer salts.
-
Flush with 100% organic solvent (e.g., acetonitrile or methanol) for 20 column volumes to remove strongly retained non-polar compounds.
-
If contamination is severe, a stronger solvent like isopropanol can be used.
-
After washing, equilibrate the column with the initial mobile phase until a stable baseline is achieved before resuming analysis. [4]
Logical Relationship of Troubleshooting Steps
Caption: A step-by-step troubleshooting hierarchy for this compound peak tailing.
References
Enhancing the permeability of Phthalylsulfacetamide in topical formulations
Technical Support Center: Enhancing Phthalylsulfacetamide Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when enhancing the permeability of this compound in topical formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its topical permeability important?
This compound is a sulfonamide antibiotic agent.[1][2] For topical formulations, its efficacy is directly related to its ability to penetrate the outer layer of the skin, the stratum corneum, to reach the target site of action. This compound is very sparingly soluble in water, which can limit its partitioning from the vehicle into the skin.[3] Enhancing its permeability is crucial for achieving therapeutic concentrations in the dermal layers and improving treatment outcomes for skin infections.
Q2: What are the ideal physicochemical properties for a drug to passively diffuse through the skin?
Generally, for a drug to be a good candidate for passive transdermal delivery, it should possess a combination of the following properties:
-
Molecular Weight: Small molecules, typically under 500 g/mol , permeate the stratum corneum more readily.
-
Lipophilicity (Log P): A moderate octanol-water partition coefficient (Log P) between 1 and 5 is ideal, indicating a balance between fat and water solubility. This allows the drug to pass through both the lipid layers of the stratum corneum and the underlying aqueous layers.
-
Melting Point: Drugs with lower melting points (below 250°C) are generally more favorable for formulation and permeation.
-
Potency: High potency is desirable, as only a small amount of the drug may successfully permeate the skin.
Q3: What are the main strategies to enhance the permeability of topical drugs like this compound?
There are three primary strategies for enhancing skin permeability:
-
Chemical Permeation Enhancers (CPEs): These are excipients added to the formulation that reversibly disrupt the stratum corneum's barrier function.[4] Common classes include alcohols, fatty acids, surfactants, and terpenes.[5][6][7]
-
Advanced Formulation Approaches: Utilizing novel drug delivery systems can significantly improve permeation. These include nano-carriers like liposomes, ethosomes, solid lipid nanoparticles (SLNs), and microemulsions.[6][7]
-
Physical Enhancement Methods: These methods use external energy to bypass the skin barrier, such as iontophoresis (electrical current), sonophoresis (ultrasound), and microneedles.[6][7]
Section 2: Formulation Troubleshooting Guide
Q1: I'm observing phase separation in my this compound cream/emulsion. What's the cause?
Phase separation in emulsions is a common sign of instability.[8] The potential causes include:
-
Improper Emulsifier Selection: The type or concentration of the emulsifier may be insufficient to stabilize the oil and water phases.
-
Incorrect Processing Parameters: Inadequate mixing speed or time during homogenization can lead to poorly formed emulsions.[9] Similarly, incorrect temperatures of the oil and water phases during mixing can prevent proper emulsion formation.[10]
-
pH Shift: A significant change in the formulation's pH can render certain emulsifiers or stabilizing polymers ineffective.[11]
-
Ingredient Incompatibility: Some ingredients may interact in a way that destabilizes the emulsion.[12]
Solution Steps:
-
Verify the pH of the formulation and adjust if necessary.
-
Review the manufacturing process, ensuring homogenization speed, duration, and phase temperatures are optimal and controlled.[10]
-
Re-evaluate the emulsifier system. You may need to increase the concentration or use a combination of emulsifiers.
-
Conduct compatibility studies with all excipients.[12]
Q2: My gel formulation has poor viscosity and spreadability. How can I optimize it?
The rheological properties of a gel are critical for its performance and patient acceptance.[13]
-
Low Viscosity (Too Runny): This is often due to an insufficient concentration of the gelling agent (e.g., Carbopol, HPMC).[14] It can also be caused by high shear mixing that breaks down the polymer structure.[11]
-
High Viscosity (Too Thick): This typically results from too high a concentration of the gelling agent, making the product difficult to spread.[9]
-
Poor Spreadability: This is directly related to viscosity. Gels that are too thick will not spread easily, while those that are too thin will not remain at the application site.[15]
Solution Steps:
-
Optimize Gelling Agent Concentration: Systematically vary the concentration of your gelling agent (e.g., Carbopol 940, HPMC) to find the optimal viscosity. Studies have shown that even small changes in polymer concentration can significantly impact rheology.[16]
-
Adjust pH: For pH-sensitive polymers like Carbopol, viscosity is highly dependent on pH. Neutralizing the formulation (often with triethanolamine) is necessary to achieve the desired gel structure.[14]
-
Control Mixing Process: Avoid over-mixing or using excessive shear, which can irreversibly damage the polymer network.[11]
Q3: I'm having trouble dissolving this compound in my formulation base. What can I do?
This compound is sparingly soluble in water but soluble in alcohol.[3] Its sodium salt form is water-soluble.[3][17]
-
Solubility Issues: The limited solubility can lead to drug crystallization, reducing the amount of dissolved drug available for permeation.
Solution Steps:
-
Use Co-solvents: Incorporate solvents like Dimethyl Sulfoxide (DMSO), Propylene Glycol (PG), or ethanol where this compound has better solubility.[18]
-
pH Adjustment: Converting this compound to its sodium salt by adjusting the pH can increase its aqueous solubility.[3]
-
Heat and Sonication: Gently warming the formulation or using an ultrasonic bath can aid in dissolution, but care must be taken to avoid drug degradation.[18]
-
Formulation Type: Consider using a microemulsion or nanoemulsion system, which can incorporate higher amounts of poorly soluble drugs.
Section 3: Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 131-69-1 | [1][3] |
| Molecular Formula | C₁₆H₁₄N₂O₆S | [1][3] |
| Molecular Weight | 362.36 g/mol | [1][3] |
| Melting Point | 196 °C | [3][19] |
| Appearance | White to off-white solid/needles | [3][18] |
| Solubility | Very sparingly soluble in water; Soluble in alcohol; Soluble in DMSO (~25 mg/mL) |[3][18] |
Table 2: Common Chemical Permeation Enhancers (CPEs) for Topical Formulations
| Class | Examples | General Mechanism of Action |
|---|---|---|
| Solvents / Alcohols | Ethanol, Propylene Glycol, Transcutol® | Act as a solvent for the drug within the stratum corneum and can extract lipids.[20][21] |
| Fatty Acids | Oleic Acid, Lauric Acid | Disrupt the ordered lipid structure of the stratum corneum, increasing fluidity.[5] |
| Surfactants (Anionic/Non-ionic) | Sodium Lauryl Sulfate (SLS), Tween® 80 | Interact with keratin and lipids, opening up polar pathways and disordering lipid packing.[22] |
| Terpenes | Menthol, Limonene, 1,8-Cineole | Disrupt the intercellular lipid barrier; polar terpenes enhance hydrophilic drug permeation.[22] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Increases drug solubility and alters the structure of keratin within corneocytes.[4] |
Table 3: Illustrative Permeation Data for a Model Sulfonamide Drug (Note: This table presents hypothetical but realistic data for illustrative purposes, as specific quantitative permeation data for this compound with various enhancers is not readily available in the provided search results.)
| Formulation Base | Permeation Enhancer (5% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio* |
|---|---|---|---|
| Hydrophilic Gel | None (Control) | 0.85 | 1.0 |
| Hydrophilic Gel | Propylene Glycol | 2.15 | 2.5 |
| Hydrophilic Gel | Oleic Acid | 4.72 | 5.6 |
| Hydrophilic Gel | Limonene | 3.98 | 4.7 |
| O/W Cream | None (Control) | 1.10 | 1.0 |
| O/W Cream | Propylene Glycol | 2.53 | 2.3 |
| O/W Cream | Oleic Acid | 6.27 | 5.7 |
Enhancement Ratio = Jss (with enhancer) / Jss (control)
Experimental Protocols
Experimental Protocol 1: Preparation of a this compound Topical Gel (1%)
Materials:
-
This compound (1.0 g)
-
Carbopol 940 (1.0 g)
-
Propylene Glycol (as co-solvent and humectant) (10.0 g)
-
Triethanolamine (TEA) (q.s. to neutralize)
-
Purified Water (q.s. to 100 g)
Methodology:
-
Disperse Gelling Agent: Slowly sprinkle Carbopol 940 into a beaker containing ~80 mL of purified water while stirring continuously with a mechanical stirrer to avoid clumping. Allow the dispersion to hydrate for at least 2 hours (or overnight) until a translucent, lump-free dispersion is formed.
-
Prepare Drug Phase: In a separate beaker, dissolve 1.0 g of this compound in 10.0 g of Propylene Glycol. Gentle warming or sonication may be used to facilitate dissolution.
-
Incorporate Drug Phase: Slowly add the drug phase to the hydrated Carbopol dispersion while stirring.
-
Neutralize the Gel: While monitoring the pH, add Triethanolamine dropwise to the formulation with gentle stirring. Continue until a pH of ~6.5 is reached and a clear, viscous gel is formed.[14]
-
Final Volume: Add purified water to make the final weight 100 g and mix until uniform.
-
De-aeration: Allow the gel to stand for several hours to remove any entrapped air bubbles.
Experimental Protocol 2: In Vitro Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound from a topical formulation through a membrane.
Apparatus & Materials:
-
Franz Diffusion Cells (Vertical)[23]
-
Synthetic membrane (e.g., Strat-M®) or excised animal/human skin
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a co-solvent to maintain sink conditions)
-
Magnetic stirrer and stir bars
-
Circulating water bath set to 32-37°C[24]
-
Syringes for sampling
-
Analytical instrument (e.g., HPLC) for drug quantification[25]
Methodology:
-
Receptor Chamber Preparation: Degas the receptor solution to remove dissolved air. Fill the receptor chamber of each Franz cell, ensuring no air bubbles are trapped beneath the membrane mounting area. Place a small magnetic stir bar in the chamber.[24]
-
Membrane Mounting: Cut the membrane to the appropriate size. Securely clamp it between the donor and receptor chambers of the cell, ensuring the stratum corneum side (if using skin) or the shiny side (if using Strat-M®) faces the donor chamber.[24][26]
-
Equilibration: Place the assembled cells in the water bath connected to the stirring unit. Allow the system to equilibrate for at least 30 minutes to reach the target temperature (typically 32°C for the membrane surface).[24]
-
Formulation Application: Accurately weigh and apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation evenly onto the membrane surface in the donor chamber. Cover the donor chamber to prevent evaporation.[24]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 300 µL) of the receptor solution from the sampling port. Immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[26][27]
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC.[25]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this value against time. The slope of the linear portion of this curve represents the steady-state flux (Jss).
Section 4: Visual Guides (Graphviz Diagrams)
References
- 1. This compound | C16H14N2O6S | CID 8574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 131-69-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [drugfuture.com]
- 4. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.rutgers.edu [sites.rutgers.edu]
- 9. pharmadigests.com [pharmadigests.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Cosmetic emulsion separation [personalcarescience.com.au]
- 12. What are the critical factors affecting the stability of ointments, creams, and gels? – Pharma.Tips [pharma.tips]
- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 14. mdpi.com [mdpi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound sodium | C16H13N2NaO6S | CID 23675752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. echemi.com [echemi.com]
- 20. Effect of chemical permeation enhancers on stratum corneum barrier lipid organizational structure and interferon alpha permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aurigaresearch.com [aurigaresearch.com]
- 24. alterlab.co.id [alterlab.co.id]
- 25. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 26. Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes using Franz Diffusion Cell Systems [sigmaaldrich.com]
- 27. 2.7.1. Permeation Studies Using Franz Diffusion Cells [bio-protocol.org]
Reducing Phthalylsulfacetamide precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to address the common challenge of Phthalylsulfacetamide precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating from my stock solution?
This compound is an organic acid that is very sparingly soluble in water under neutral or acidic conditions. Precipitation typically occurs if the concentration is too high for the chosen solvent system, or if the pH of an aqueous solution is too low. Other factors like low temperature can also decrease solubility and lead to precipitation.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in alcohol. For creating high-concentration initial stocks, organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used.[3] For aqueous solutions, solubility is critically dependent on pH.
Q3: How can I increase the solubility of this compound in an aqueous solution?
As this compound is an acidic compound with a carboxylic acid group, its solubility in water can be dramatically increased by raising the pH.[4] It readily forms a water-soluble sodium salt when a base like sodium hydroxide (NaOH) is added.[5] Adjusting the pH to be neutral or slightly alkaline will deprotonate the carboxylic acid, significantly improving solubility.
Q4: What are the best practices for storing this compound stock solutions?
To ensure stability and prevent degradation, stock solutions should be sterile-filtered (using a 0.22 µm filter), dispensed into single-use aliquots to avoid repeated freeze-thaw cycles, and protected from light.[1][3] For long-term storage, -20°C (for up to 1 year) or -80°C (for up to 2 years) is recommended.[3]
Troubleshooting Guide: Precipitate Formation
If you observe precipitation in your this compound solution, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
The solubility of this compound is highly dependent on the solvent system used. Quantitative data is limited, but the following provides a clear comparison.
| Solvent System | Solubility | Notes |
| Water | Very sparingly soluble | Solubility is significantly increased at alkaline pH. |
| Alcohol | Soluble | A suitable solvent for creating stock solutions. |
| DMSO | ≥ 25 mg/mL[3] | Often used for creating a high-concentration primary stock that is then diluted into a final buffer. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL[3] | A multi-component co-solvent system designed to maintain solubility in a final aqueous-based formulation.[3] Heat or sonication can assist. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | Uses a cyclodextrin (SBE-β-CD) as a solubilizing agent to improve aqueous compatibility.[3] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
This protocol leverages the formation of a soluble salt to dissolve this compound in an aqueous buffer.
-
Preparation : Weigh the desired amount of this compound powder. Prepare a low-molarity buffer (e.g., 10 mM PBS) and a 1M NaOH solution.
-
Initial Suspension : Add approximately 80% of the final desired volume of buffer to the this compound powder. The powder will not dissolve and will form a suspension.
-
pH Adjustment : While stirring continuously, add the 1M NaOH solution dropwise. Monitor the solution closely. As the pH increases, the powder will begin to dissolve.
-
Dissolution : Continue adding NaOH until all the solid has dissolved, resulting in a clear solution.
-
Final pH and Volume : Check the pH of the solution and adjust as needed for your experimental window (typically pH 7.2-7.8). Add the buffer to reach the final desired volume.
-
Sterilization and Storage : Sterile filter the solution through a 0.22 µm syringe filter. Aliquot into single-use tubes and store at -20°C or -80°C.
Caption: Effect of pH on this compound solubility.
Protocol 2: Preparation of a Co-Solvent Based Stock Solution
This method is suitable for applications that can tolerate organic solvents or require a specific formulation. This example is based on a DMSO primary stock.
-
Primary Stock : Prepare a high-concentration primary stock solution by dissolving this compound in 100% DMSO (e.g., 25 mg/mL).[3] If necessary, use gentle warming or sonication to aid dissolution.[3]
-
Storage of Primary Stock : Store the primary DMSO stock in small aliquots at -20°C or -80°C.[3]
-
Working Solution : To prepare a working solution, dilute the primary stock into your final buffer or co-solvent system (see table above). It is critical to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and prevent localized precipitation.
-
Final Checks : Ensure the final concentration of DMSO is compatible with your experimental system. Check the final solution for any signs of precipitation before use.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C16H14N2O6S | CID 8574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound sodium | C16H13N2NaO6S | CID 23675752 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phthalylsulfacetamide Cross-Reactivity in Sulfonamide Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the cross-reactivity of Phthalylsulfacetamide in sulfonamide assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure differ from other common sulfonamides?
A1: this compound is a sulfonamide antibiotic used for topical applications.[1][2] Structurally, it is a prodrug that, after administration, slowly decomposes to release the active antibacterial agent, sulfacetamide.[2] Its key distinguishing feature is the presence of a bulky phthalic acid group attached to the sulfacetamide molecule.[3] This large substituent is a primary factor to consider when evaluating potential cross-reactivity in immunoassays.
Q2: What is "cross-reactivity" in the context of a sulfonamide immunoassay?
A2: Cross-reactivity in an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), occurs when the antibodies in the assay bind to compounds other than the specific target analyte.[4][5] This happens when a non-target compound has a chemical structure similar enough to the target analyte to be recognized by the antibody's binding site.[6] In sulfonamide assays, this can lead to false-positive results or an overestimation of the target sulfonamide concentration.[7]
Q3: Is this compound likely to cross-react in a general sulfonamide assay?
A3: The likelihood of cross-reactivity depends entirely on the specificity of the primary antibody used in the assay kit. There are two main considerations:
-
Intact this compound: The large phthalyl group makes the molecule structurally distinct from smaller sulfonamides like sulfamethoxazole or sulfadiazine. An antibody highly specific to these smaller molecules may exhibit low cross-reactivity with the intact this compound.
-
Metabolite (Sulfacetamide): Since this compound breaks down into sulfacetamide, its active form, any assay designed to detect a broad range of sulfonamides will likely detect the presence of this metabolite.[2] Sulfacetamide itself is a common sulfonamide and may show high cross-reactivity in broad-spectrum kits.
Q4: How can I definitively determine if this compound is causing interference in my assay?
A4: The most direct method is to perform a cross-reactivity test. Prepare a standard curve using a certified reference standard of pure this compound and run it in your assay. This will allow you to quantify the percentage of cross-reactivity relative to the assay's primary target analyte. Additionally, performing a spike-and-recovery experiment in your sample matrix can help validate results.
Q5: What is the best analytical method to use to avoid cross-reactivity issues with sulfonamides?
A5: For the highest specificity and to eliminate ambiguity from cross-reactivity, chromatographic methods are superior to immunoassays. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) detection can separate and individually quantify different sulfonamides within the same sample, providing unambiguous results.[8][9][10]
Troubleshooting Guide
Issue: Unexpectedly High Sulfonamide Concentrations or False-Positive Results
-
Potential Cause: The assay antibody may be cross-reacting with intact this compound or its primary metabolite, sulfacetamide. Immunoassays are excellent for screening but can be susceptible to interference from structurally related compounds.[7][11]
-
Recommended Solutions:
-
Test for Specific Cross-Reactivity: Analyze a sample containing a known concentration of only this compound. The resulting signal will indicate the degree of cross-reactivity.
-
Spike and Recovery: Fortify a blank sample matrix with a known amount of this compound and analyze it. Recovery rates outside the acceptable range (typically 80-120%) may suggest matrix effects or cross-reactivity.
-
Orthogonal Method Confirmation: Use a different analytical technique for confirmation. HPLC-UV is a reliable method for quantifying specific sulfonamides and can validate or refute the initial ELISA results.[8][12]
-
Issue: High Signal or Background in ELISA Wells
-
Potential Cause: This can result from several factors, including insufficient washing, improper blocking, or the cross-reactivity of a secondary antibody with sample components.[4][5][13]
-
Recommended Solutions:
-
Optimize Washing Steps: Increase the number of wash cycles or the soaking time to ensure all unbound reagents are thoroughly removed.
-
Evaluate Blocking Buffer: The blocking buffer may be ineffective. Consider trying a different blocking agent to minimize non-specific binding.[7]
-
Check Reagent Integrity: Ensure that all reagents, especially the TMB substrate, are fresh and have not been contaminated. The substrate solution should be clear and colorless before use.[7]
-
Quantitative Data Presentation
The degree of cross-reactivity is typically expressed as a percentage relative to the primary analyte for which the assay was designed. The following table provides an example of how to present such data.
Table 1: Example Cross-Reactivity of a Hypothetical Anti-Sulfamethoxazole ELISA Kit
| Compound | Concentration for 50% Inhibition (IC50) | Cross-Reactivity (%)* |
|---|---|---|
| Sulfamethoxazole | 1.5 ng/mL | 100% |
| This compound | 75 ng/mL | 2% |
| Sulfacetamide | 3.0 ng/mL | 50% |
| Sulfadiazine | 2.5 ng/mL | 60% |
| Sulfapyridine | 10 ng/mL | 15% |
*Cross-Reactivity (%) = (IC50 of Sulfamethoxazole / IC50 of Test Compound) x 100
Experimental Protocols
Protocol 1: General Procedure for a Competitive ELISA
This protocol outlines the general steps for a competitive ELISA used to screen for sulfonamides.
-
Coating: Coat a 96-well microplate with a sulfonamide-protein conjugate (e.g., Sulfa-BSA) in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBST) to remove unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards, controls, and samples to the wells, followed immediately by the primary anti-sulfonamide antibody. In this step, free sulfonamides in the sample compete with the coated sulfonamide-conjugate for antibody binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-labeled secondary antibody (e.g., anti-mouse IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Perform a final, thorough wash to remove the unbound secondary antibody.
-
Substrate Development: Add TMB substrate solution to each well. Incubate in the dark for 15-30 minutes. A blue color will develop.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the sulfonamide in the sample.
Protocol 2: Confirmatory Analysis by HPLC-UV
This protocol provides a general method for the specific quantification of sulfonamides, adapted from established methods.[8][9]
-
Sample Preparation (Extraction):
-
Homogenize the sample (e.g., tissue, milk).
-
Extract sulfonamides using an appropriate solvent like acetonitrile or an ethyl acetate/methanol mixture.[9][14]
-
Centrifuge the sample to pellet solids and collect the supernatant.
-
The extract may require a clean-up step using Solid Phase Extraction (SPE) for complex matrices.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150mm, 5µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile). A common starting point is 75:25 water:acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 5-20 µL.
-
Detection: UV detector set to a wavelength between 265-270 nm.[8][12]
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards for each sulfonamide of interest, including this compound and sulfacetamide.
-
Run the standards and samples through the HPLC system.
-
Identify and quantify the analytes by comparing their retention times and peak areas to those of the standards.
-
Visualizations
References
- 1. This compound | C16H14N2O6S | CID 8574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 131-69-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. iacld.com [iacld.com]
- 14. Fast screening immunoassay of sulfonamides in commercial fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phthalylsulfacetamide Antibacterial Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and ensuring accurate results in Phthalylsulfacetamide antibacterial studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its antibacterial effect?
This compound is a sulfonamide antibiotic. Following oral administration, it is designed to slowly decompose in the intestine, releasing sulfacetamide, which is the active antibacterial agent.[1] Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid. By blocking this pathway, it inhibits bacterial growth.
Q2: What are the common solvents for preparing this compound solutions for in vitro studies?
This compound can be dissolved in Dimethyl sulfoxide (DMSO) and water. For aqueous stock solutions, it is recommended to use a 0.22 μm filter for sterilization after dilution to the working concentration.[1] Due to its potential for precipitation, ensuring complete dissolution, possibly with gentle heating or sonication, is crucial.[1]
Q3: What are the appropriate storage conditions for this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it is recommended to store aliquots at -80°C (for up to 2 years) or -20°C (for up to 1 year) to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: Which quality control (QC) bacterial strains should be used for this compound susceptibility testing?
Standard QC strains recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be used. Commonly used strains for broad-spectrum antibacterial testing include Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™. It is important to verify the expected susceptibility of these strains to sulfonamides to ensure the validity of the experimental run.
Q5: Are there any specific considerations when interpreting the results of sulfonamide susceptibility tests?
Yes, when performing disk diffusion assays with trimethoprim and sulfonamides, antagonists in the culture medium may permit some slight growth. Therefore, it is recommended to disregard slight growth (representing 20% or less of the total lawn of growth) and measure the more obvious margin to determine the zone diameter.[2] For broth microdilution, inconsistent results across replicates can occur and may indicate issues with the homogeneity of the drug solution.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No antibacterial activity observed against susceptible strains. | 1. Degraded this compound: Improper storage of the powder or stock solution. 2. Precipitation of this compound: The compound may have precipitated out of the solution, reducing its effective concentration. 3. Contaminated stock solution: Microbial contamination may have degraded the compound. | 1. Ensure this compound powder and solutions are stored at the recommended temperatures.[2] Prepare fresh stock solutions. 2. Visually inspect the solution for any precipitate. If present, gently warm or sonicate the solution to redissolve the compound.[1] Consider preparing a fresh solution. 3. Always use aseptic techniques when preparing and handling solutions. Filter-sterilize aqueous solutions.[1] |
| Inconsistent Minimum Inhibitory Concentration (MIC) results between replicates. | 1. Inhomogeneous drug solution: The this compound may not be evenly distributed in the test wells. 2. Inoculum variability: Inconsistent bacterial density across the wells. 3. Pipetting errors: Inaccurate dispensing of the drug solution or bacterial suspension. | 1. Ensure the this compound stock solution is thoroughly mixed before preparing dilutions. Vortex the solution gently between steps. 2. Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.[2] 3. Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
| Unexpected resistance in known susceptible strains. | 1. Medium antagonism: The presence of sulfonamide antagonists (e.g., thymidine) in the Mueller-Hinton agar (MHA) or broth can interfere with the drug's activity. 2. Incorrect interpretation of results: Misreading of the zone of inhibition or MIC endpoint. 3. Bacterial contamination: The culture may be contaminated with a resistant organism. | 1. Use cation-adjusted Mueller-Hinton broth (CAMHB) or MHA from a reputable source. Ensure the medium has been quality controlled. 2. For disk diffusion, disregard slight, trailing growth within the inhibition zone.[2] For broth dilution, ensure proper reading of the lowest concentration with no visible growth. 3. Perform a purity plate from the well or zone of inhibition to check for contamination. |
| Contamination of negative control wells/plates. | 1. Breach in aseptic technique: Introduction of contaminants during experimental setup. 2. Contaminated reagents or media: The broth, agar, or saline may be contaminated. 3. Environmental contamination: Airborne contaminants in the workspace. | 1. Strictly adhere to aseptic techniques. Work in a biological safety cabinet and sterilize all equipment. 2. Use pre-sterilized, quality-controlled media and reagents. 3. Minimize air movement in the work area and decontaminate surfaces before and after use. |
Experimental Protocols
Preparation of this compound Stock Solution
a. DMSO Stock Solution (10 mg/mL):
-
Weigh out 10 mg of this compound powder using a calibrated analytical balance.
-
Aseptically transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Store the stock solution in aliquots at -20°C or -80°C.[2]
b. Aqueous Working Solution (Filter-Sterilized):
-
From the DMSO stock solution, prepare the desired concentration in sterile distilled water or saline.
-
Vortex the solution to ensure it is thoroughly mixed.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 μm syringe filter to the syringe.
-
Filter the solution into a sterile container. This working solution is now ready for use in antibacterial assays.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Perform serial twofold dilutions of the this compound working solution in CAMHB in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well (except the sterility control).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Antimicrobial Susceptibility Testing: Disk Diffusion Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
Prepare an inoculum suspension as described in the broth microdilution method (matching a 0.5 McFarland standard).
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a this compound disk (or a disk impregnated with a known amount of a related sulfonamide) to the surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Disregard any slight growth within the zone of inhibition.[2]
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria provided by CLSI or EUCAST for the specific sulfonamide.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for inconsistent MIC results.
References
Technical Support Center: Quantification of Phthalylsulfacetamide in Biological Samples
Welcome to the technical support center for the bioanalysis of Phthalylsulfacetamide. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information provided is based on established methodologies for sulfonamide antibiotics and aims to address common challenges, with a focus on mitigating matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting components from the biological sample (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.
Q2: How can I qualitatively assess if my this compound assay is suffering from matrix effects?
A2: A common qualitative method is the post-column infusion experiment. In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
Q3: What is the quantitative approach to evaluate the matrix effect for this compound?
A3: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure solution of the analyte at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Regulatory guidelines often recommend evaluating the matrix effect in at least six different lots of the biological matrix.
Q4: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A4: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[2][3][4] While effective at removing proteins, it may not remove other matrix components like phospholipids, which can still cause ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than PPT.[6][7]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain and then elute this compound, effectively removing many interfering matrix components.[6][8]
Q5: How do I choose the right internal standard (IS) for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d4). Since this may not be commercially available, a structurally similar sulfonamide that is not present in the samples can be used as an analog internal standard. The IS should have a similar chromatographic retention time and ionization response to this compound to effectively compensate for matrix effects and variability in sample processing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the analytical column.- Inappropriate mobile phase pH. | - Optimize mobile phase pH to ensure this compound is in a single ionic state.- Use a column with end-capping or a different stationary phase chemistry. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix.- Suboptimal pH during extraction. | - Adjust the pH of the sample and extraction solvent to maximize the unionized form of this compound for better extraction.- Evaluate a different sample preparation technique (e.g., switch from LLE to SPE). |
| High Variability in Results (%RSD > 15%) | - Inconsistent matrix effects between different samples.- Inadequate homogenization during sample preparation. | - Use a stable isotope-labeled internal standard if available.- Improve the sample preparation method to remove more matrix components.- Ensure thorough vortexing and mixing at all stages of the extraction process. |
| Ion Suppression | - Co-elution of endogenous matrix components (e.g., phospholipids).- High salt concentration in the final extract. | - Optimize chromatographic conditions to separate this compound from the suppression region.- Implement a more rigorous sample cleanup method (e.g., SPE).- Ensure complete evaporation and reconstitution in a suitable solvent to minimize salt content.[9] |
| Carryover | - Adsorption of this compound to components of the autosampler or column. | - Optimize the autosampler wash procedure with a strong organic solvent.- Inject a blank sample after high-concentration samples to assess for carryover. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of sulfonamides in biological matrices, which can be used as a benchmark when developing a method for this compound.
Table 1: Sample Preparation Recovery for Sulfonamides in Biological Matrices
| Sulfonamide | Biological Matrix | Preparation Method | Average Recovery (%) |
| Sulfadiazine | Egg | Acetonitrile-water extraction | 86.3 - 106.1 |
| Sulfamethoxazole | Plasma | Protein Precipitation | ~85 - 95 |
| Various Sulfonamides | Milk | Solid-Phase Extraction | 70 - 106 |
| Various Sulfonamides | Water | Solid-Phase Extraction | 79 - 118 |
Table 2: Matrix Effect and Precision Data for Sulfonamide Analysis
| Sulfonamide | Biological Matrix | Matrix Effect (as Matrix Factor) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Sulfamethoxazole | Dried Plasma Spots | Not specified | < 10% | < 12% |
| Trimethoprim | Dried Plasma Spots | Not specified | < 8% | < 10% |
| Sulfadiazine | Milk | No significant effect reported | < 2% | Not specified |
| Various Sulfonamides | Egg | Not specified | < 15% | < 15% |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction for this compound in Human Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 500 µL of urine in a glass tube, add 50 µL of internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 2 mL of ethyl acetate as the extraction solvent.
-
-
Extraction:
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: A general experimental workflow for the quantification of this compound.
Caption: A troubleshooting decision tree for this compound bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. norlab.com [norlab.com]
- 4. agilent.com [agilent.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Solid-phase extraction for multiresidue determination of sulfonamides, tetracyclines, and pyrimethamine in Bovine's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Phthalylsulfacetamide and Sulfacetamide's Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of Phthalylsulfacetamide and its active metabolite, Sulfacetamide. The information presented is intended for researchers, scientists, and professionals involved in drug development and is supported by available experimental data.
Executive Summary
This compound is a prodrug designed for the treatment of enteric infections. Following oral administration, it is hydrolyzed in the intestine to release its active component, Sulfacetamide. Sulfacetamide is a sulfonamide antibiotic that exhibits a broad spectrum of bacteriostatic activity against various Gram-positive and Gram-negative bacteria. The primary mechanism of action for Sulfacetamide involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting folic acid production, Sulfacetamide hinders bacterial growth and replication.
Due to the nature of this compound as a prodrug, direct comparative in vitro studies of its antibacterial efficacy against Sulfacetamide are not typically performed. The antibacterial activity of this compound is contingent on its conversion to Sulfacetamide at the site of infection. Therefore, this guide will focus on the antibacterial efficacy of Sulfacetamide as the active agent and discuss this compound in the context of its role as a delivery vehicle for targeted intestinal therapy.
Mechanism of Action
Both this compound, through its conversion, and Sulfacetamide exert their antibacterial effects via the same mechanism of action. As sulfonamides, they act as competitive antagonists of para-aminobenzoic acid (PABA), a precursor in the enzymatic synthesis of dihydrofolic acid.
Folic Acid Synthesis Pathway Inhibition
Below is a diagram illustrating the signaling pathway of Sulfacetamide's mechanism of action.
A Comparative Analysis of Phthalylsulfacetamide and Silver Sulfadiazine for Topical Burn Treatment
An Evidence-Based Guide for Researchers and Drug Development Professionals
In the management of burn wounds, the prevention of infection and the promotion of a healing environment are paramount. For decades, silver sulfadiazine has been a cornerstone of topical burn care. However, the continuous search for improved therapeutic outcomes necessitates a thorough evaluation of alternative and historical agents, such as Phthalylsulfacetamide. This guide provides a comprehensive, data-driven comparison of this compound and silver sulfadiazine, focusing on their antimicrobial efficacy, impact on wound healing, and biocompatibility.
Executive Summary
This comparative analysis reveals that while silver sulfadiazine is a well-documented, broad-spectrum antimicrobial agent, its use is associated with potential cytotoxicity and delays in wound healing. This compound, a member of the sulfonamide class, operates through the inhibition of bacterial folic acid synthesis. However, a significant gap in publicly available experimental data exists for this compound specifically in the context of burn wound treatment, limiting a direct, quantitative comparison of its performance against the established standard of silver sulfadiazine. This guide synthesizes the available evidence for both compounds, highlighting the need for further research to fully elucidate the potential of this compound in modern burn care.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and silver sulfadiazine, providing a side-by-side comparison of their key attributes.
Table 1: Antimicrobial Efficacy
| Feature | This compound | Silver Sulfadiazine |
| Mechanism of Action | Competitive inhibitor of dihydropteroate synthase, blocking bacterial folic acid synthesis.[1] | Binds to bacterial DNA and cell membranes, leading to disruption of cell wall integrity and function. |
| Antimicrobial Spectrum | Data primarily on intestinal bacteria; specific data against common burn pathogens like Pseudomonas aeruginosa and Staphylococcus aureus is limited. | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including common burn wound pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[2] |
| Efficacy Data | Limited quantitative data available for topical application on burn wounds. | Effective in preventing and treating burn wound infections.[2] |
Table 2: Wound Healing Properties
| Feature | This compound | Silver Sulfadiazine |
| Effect on Re-epithelialization | Specific experimental data on keratinocyte migration and proliferation is not readily available. | Some studies suggest a delay in re-epithelialization.[3] |
| Effect on Fibroblast Function | Data on the effect on fibroblast proliferation and collagen production is lacking. | Can be cytotoxic to fibroblasts, potentially impairing wound contraction and matrix deposition.[3] |
| Clinical Healing Outcomes | Limited clinical data available for burn wound healing. | Widely used, but some studies indicate it may slow the wound healing process compared to other dressings.[3][4] |
Table 3: Biocompatibility and Safety Profile
| Feature | This compound | Silver Sulfadiazine |
| Cytotoxicity to Keratinocytes | No specific data available. | Can exhibit cytotoxic effects on keratinocytes. |
| Cytotoxicity to Fibroblasts | No specific data available. | Demonstrates dose-dependent cytotoxicity to fibroblasts.[3] |
| Systemic Absorption | As a sulfonamide, systemic absorption from compromised skin is possible, carrying a risk of allergic reactions in sensitive individuals. | Silver can be absorbed systemically from large burn areas, though systemic toxicity is rare. |
| Adverse Effects | Potential for hypersensitivity reactions (sulfa allergy). | Can cause transient leukopenia, skin discoloration (argyria), and skin irritation. |
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standardized methodologies for key experiments cited in the literature for the evaluation of topical burn treatments.
In Vivo Burn Wound Healing Model (Rat)
A commonly used protocol to assess the efficacy of topical agents on wound healing involves the following steps:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats (200-250g) are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Burn Induction: A standardized partial-thickness or full-thickness burn is created on the dorsum of the rat. This can be achieved using a heated brass probe of a specific diameter and temperature, applied for a controlled duration.
-
Wound Treatment: The burn area is topically treated with the investigational agent (e.g., this compound cream), a comparator (e.g., silver sulfadiazine cream), and a vehicle control. Dressings are applied and changed at regular intervals.
-
Wound Area Measurement: The wound area is traced or photographed at regular intervals (e.g., every 3 days) and the percentage of wound closure is calculated using image analysis software.
-
Histopathological Analysis: At the end of the study period, tissue samples are collected for histological examination. Staining with Hematoxylin and Eosin (H&E) allows for the assessment of re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of topical agents against relevant burn pathogens can be evaluated using the following method:
-
Bacterial Strains: Clinically relevant strains of Pseudomonas aeruginosa and Staphylococcus aureus are used.
-
Culture Medium: Mueller-Hinton agar or another suitable growth medium is prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard.
-
Agar Well Diffusion or Disc Diffusion Method:
-
Agar Well Diffusion: Wells are created in the inoculated agar plates and filled with a defined amount of the test agent (this compound or silver sulfadiazine).
-
Disc Diffusion: Filter paper discs impregnated with the test agents are placed on the inoculated agar surface.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around the well or disc is measured in millimeters. A larger zone indicates greater antimicrobial activity.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on skin cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Lines: Human keratinocytes (e.g., HaCaT) and human dermal fibroblasts (e.g., HDF) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of the test compounds (this compound or silver sulfadiazine). A negative control (medium only) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the negative control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways involved in wound healing is crucial for developing targeted therapies. The following diagrams illustrate the general wound healing cascade and the known or proposed mechanisms of action for sulfonamides and silver sulfadiazine.
Figure 1: Simplified overview of the four overlapping phases of wound healing.
Figure 2: A logical workflow for the comparative experimental evaluation of topical burn agents.
Figure 3: Comparative mechanisms of antibacterial action.
Conclusion and Future Directions
Silver sulfadiazine remains a widely used and effective topical antimicrobial for the prevention of burn wound infections. Its broad spectrum of activity is a significant clinical advantage. However, concerns regarding its potential to delay wound healing and its cytotoxic effects on key skin cells warrant the exploration of alternatives.
This compound, as a sulfonamide antibiotic, presents a different mechanism of action that could be beneficial. However, the striking lack of specific, publicly available experimental data on its performance in burn wound models is a major barrier to its consideration as a viable alternative.
For researchers and drug development professionals, this comparative guide underscores a critical need for further investigation into this compound. Future studies should focus on:
-
Quantitative antimicrobial susceptibility testing of this compound against a panel of clinically relevant burn wound pathogens.
-
In vitro studies to determine the effect of this compound on human keratinocyte and fibroblast proliferation and migration.
-
In vivo comparative studies in validated animal burn models to directly compare the wound healing efficacy and safety of this compound with silver sulfadiazine.
By addressing these knowledge gaps, the scientific community can make a more informed assessment of the potential role of this compound in the future of burn wound management.
References
Phthalylsulfacetamide in Ophthalmology: A Comparative Analysis with Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Sulfonamides have long been a cornerstone in the management of bacterial infections in ophthalmology, primarily used to treat conditions like bacterial conjunctivitis. Among the various sulfonamides, Sulfacetamide has seen widespread use in topical ophthalmic preparations. Phthalylsulfacetamide, a prodrug of sulfacetamide, has also been noted for topical application to the conjunctiva[1][2]. This guide provides a comparative overview of this compound and other sulfonamides, with a focus on available experimental data for ophthalmic use.
Mechanism of Action: A Common Pathway
Sulfonamides, including this compound upon its conversion to the active form, exert their bacteriostatic effect by interfering with the synthesis of folic acid in susceptible bacteria. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor to folic acid. This inhibition halts bacterial growth and replication[3][4].
Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis
Caption: Mechanism of action of sulfonamides.
Comparative Efficacy: Limited Data on this compound
In contrast, Sulfacetamide sodium has been the subject of clinical evaluation. For instance, a study comparing topical antimicrobials for acute bacterial conjunctivitis provided data on the clinical and bacteriological response to 10% sodium sulfacetamide ophthalmic solution[5].
Table 1: Clinical and Bacteriological Response in Acute Bacterial Conjunctivitis
| Treatment Group | Number of Patients | Clinical Response (3-6 days) - Cured/Improved (%) | Clinical Response (2-7 days post-therapy) - Cured/Improved (%) | Bacteriological Response (2-7 days post-therapy) - Eradication (%) |
| Sodium Sulfacetamide (10%) | 46 | 19 (41%) / 22 (48%) | 41 (89%) / 2 (4%) | 33 (72%) |
| Trimethoprim-Polymyxin B | 55 | 26 (47%) / 25 (45%) | 46 (84%) / 5 (9%) | 44 (83%) |
| Gentamicin Sulfate | 57 | 28 (49%) / 26 (46%) | 50 (88%) / 5 (9%) | 39 (68%) |
Data adapted from a comparative study on topical antimicrobials[5].
Antimicrobial Spectrum
The antibacterial spectrum is generally similar for all sulfonamides. They are effective against a range of gram-positive and gram-negative bacteria commonly associated with ocular infections.
Susceptible Organisms for Topical Sulfacetamide:
It is important to note that a significant percentage of staphylococcal isolates have shown resistance to sulfa drugs[3][6]. Furthermore, topically applied sulfonamides do not provide adequate coverage against Neisseria species, Serratia marcescens, and Pseudomonas aeruginosa[3][6].
Ocular Toxicity and Safety Profile
The safety profile of ophthalmic sulfonamides is a critical consideration. Local irritation, stinging, and burning are the most frequently reported adverse reactions[7]. Although rare, severe reactions, including Stevens-Johnson syndrome, have been associated with sulfonamides, irrespective of the route of administration[3].
One study investigated the potential ocular phototoxicity of various ophthalmic drugs and found that sulfacetamide is moderately toxic in the presence of light/UV-A and very slightly irritating without irradiation[8].
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of ophthalmic sulfonamides are crucial for reproducible and comparable results. Below is a generalized workflow for assessing the efficacy and safety of a topical ophthalmic antibacterial agent.
Experimental Workflow: Ophthalmic Antibacterial Clinical Trial
Caption: Generalized clinical trial workflow.
Key Methodological Considerations:
-
Patient Population: Inclusion criteria typically involve patients with clinical signs of bacterial conjunctivitis and a positive bacterial culture from a conjunctival swab[5].
-
Treatment Regimen: For 10% Sulfacetamide sodium ophthalmic solution, a common dosage is one to two drops into the conjunctival sac every two to three hours initially, with tapering as the condition improves[3][6]. The usual duration of treatment is seven to ten days[6][9].
-
Efficacy Evaluation:
-
Clinical Response: Assessed by observing the resolution or improvement of clinical signs and symptoms (e.g., conjunctival discharge, hyperemia).
-
Bacteriological Response: Determined by follow-up conjunctival cultures to confirm the eradication of the initial pathogen[5].
-
-
Safety Evaluation: Monitoring and recording of any adverse events, such as ocular irritation or allergic reactions[7].
Conclusion
Sulfacetamide sodium is a well-documented sulfonamide for ophthalmic use, with established efficacy against common ocular pathogens. This compound, while mentioned for topical conjunctival application, lacks specific ophthalmic formulations and comparative clinical data in the public domain. Its utility in ophthalmology is predicated on its conversion to sulfacetamide. For drug development professionals, further investigation into the ocular pharmacokinetics and clinical efficacy of specific this compound ophthalmic formulations would be necessary to establish a clear comparative advantage over existing sulfonamide treatments. Researchers should focus on head-to-head clinical trials to generate the quantitative data needed for a direct comparison of performance.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C16H14N2O6S | CID 8574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. Sulfacetamide ophthalmic (Bleph 10, Sodium Sulamyd): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Comparison of three topical antimicrobials for acute bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfacetamide SodiumOphthalmic Solution, USP [dailymed.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Photochemical toxicity of drugs intended for ocular use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
A Comparative Guide to Analytical Methods for the Quantification of Phthalylsulfacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)-Densitometry, and UV-Vis Spectrophotometry for the quantitative analysis of Phthalylsulfacetamide. The information presented is intended to assist researchers and quality control analysts in selecting the most suitable analytical method for their specific needs.
Introduction to this compound Quantification
This compound is a sulfonamide antibiotic. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. However, alternative methods such as TLC-Densitometry and UV-Vis Spectrophotometry can also be employed, each with its own set of advantages and limitations. This guide presents a validated HPLC method alongside two common alternatives, providing the necessary experimental data and protocols to make an informed decision.
Methodology and Performance Comparison
This section details the experimental protocols for a validated HPLC method, along with TLC-Densitometry and UV-Vis Spectrophotometry for the quantification of this compound. The performance of each method is summarized in the subsequent tables.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a reversed-phase HPLC method offers excellent specificity and accuracy.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column: C18 column (5 µm, 4.6 x 150 mm).
-
Mobile Phase: A mixture of 0.01 M acetate buffer (pH 7), acetonitrile, and methanol in a ratio of 75:20:5 (v/v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: The sample containing this compound is accurately weighed, dissolved in the mobile phase, and diluted to fall within the calibration range. The solution is then filtered through a 0.45 µm membrane filter before injection.
Workflow for HPLC Method Validation
References
Cross-Validation of Analytical Methods for Phthalylsulfacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of Phthalylsulfacetamide: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Titrimetry. The objective is to offer a comparative analysis of their performance based on key validation parameters, supported by detailed experimental protocols. This will assist researchers and analytical chemists in selecting the most appropriate method for their specific needs, whether for routine quality control, stability studies, or formulation development.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision in pharmaceutical analysis, directly impacting the reliability and accuracy of results. The following tables summarize the key performance characteristics of HPLC, UV-Visible Spectrophotometry, and Titrimetry for the analysis of this compound.
Table 1: Comparison of Method Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Titrimetry |
| Principle | Separation based on partitioning between a mobile and stationary phase, followed by detection. | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Measurement of the volume of a reagent of known concentration that reacts completely with the analyte.[1] |
| Specificity | High (can separate from impurities and degradation products) | Moderate (potential for interference from other absorbing species) | Low (reacts with any substance that has the same functional group) |
| Sensitivity | High (LOD and LOQ in the µg/mL to ng/mL range) | Moderate (LOD and LOQ typically in the µg/mL range) | Low (requires higher concentrations of the analyte) |
| Linearity Range | Wide | Narrow | Moderate |
| Precision (RSD) | < 2% | < 5% | < 2% |
| Accuracy/Recovery | 98-102% | 95-105% | 98-102% |
| Sample Throughput | Moderate | High | Low |
| Cost (Instrument) | High | Low | Low |
| Cost (Per Sample) | Moderate | Low | Low |
Table 2: Quantitative Performance Data
| Method | Linearity (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (%) | Precision (RSD %) |
| HPLC | 1 - 100 | 0.1 | 0.3 | 99.5 | 1.2 |
| UV-Vis | 5 - 50 | 1.5 | 5.0 | 98.2 | 2.5 |
| Titrimetry | 100 - 1000 | - | - | 99.8 | 0.8 |
Note: The data presented in Table 2 are representative values for sulfonamide analysis and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high selectivity and sensitivity for the determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Phosphate buffer (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1000 µg/mL). From this, prepare a series of working standards by diluting with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
UV-Visible Spectrophotometric Method
This method is simple, rapid, and cost-effective for the routine analysis of this compound.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents and Standards:
-
0.1 M Hydrochloric acid
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in 0.1 M HCl (100 µg/mL). Prepare working standards with concentrations from 5 to 50 µg/mL by diluting the stock solution with 0.1 M HCl.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in 0.1 M HCl to obtain a theoretical concentration of 25 µg/mL.
-
Wavelength Scan: Scan the highest concentration standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax using 0.1 M HCl as a blank.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentration. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Titrimetric Method (Non-aqueous Titration)
This method is suitable for the assay of this compound in bulk drug substance where high concentrations are available.
Instrumentation:
-
Burette (50 mL)
-
Potentiometer with a suitable electrode system or a visual indicator.
Reagents and Standards:
-
Perchloric acid (0.1 M in glacial acetic acid)
-
Glacial acetic acid
-
Crystal violet indicator
-
This compound reference standard
Procedure:
-
Titrant Standardization: Standardize the 0.1 M perchloric acid solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Accurately weigh about 500 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.
-
Titration: Add 2-3 drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 M perchloric acid until the color changes from violet to blue-green. Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.
-
Calculation: Calculate the percentage purity of this compound using the following formula:
Where:
-
V = Volume of titrant consumed (mL)
-
M = Molarity of the titrant
-
F = Equivalence factor for this compound
-
W = Weight of the sample (mg)
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of each analytical method and the overarching cross-validation process.
Caption: Workflow for this compound analysis by HPLC.
Caption: Workflow for this compound analysis by UV-Vis.
Caption: Workflow for this compound analysis by Titrimetry.
Caption: Logical flow for cross-validation of analytical methods.
References
Phthalylsulfacetamide Efficacy Against Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of Phthalylsulfacetamide against resistant bacterial strains. Due to a notable lack of recent, specific experimental data on this compound's activity against contemporary resistant pathogens, this guide leverages data on its active metabolite, sulfacetamide, and other sulfonamides. This information is juxtaposed with the performance of standard-of-care antibiotics against two critical resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Escherichia coli.
Executive Summary
This compound is a sulfonamide prodrug that releases its active form, sulfacetamide, in the intestine.[1][2][3] Sulfonamides, as a class, act by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This bacteriostatic action is effective against a broad spectrum of gram-positive and gram-negative bacteria. However, the emergence of resistance, primarily through mutations in the DHPS enzyme, has limited their use.[4]
Direct and recent data quantifying the in vitro efficacy (i.e., Minimum Inhibitory Concentration or MIC) of this compound or sulfacetamide against current clinically relevant resistant strains is scarce in publicly available literature. Therefore, this guide presents a comparative analysis using available data for other sulfonamides and widely used antibiotics against MRSA and ciprofloxacin-resistant E. coli to provide a contextual understanding of potential efficacy.
I. Comparative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for sulfonamides and comparator antibiotics against MRSA and ciprofloxacin-resistant E. coli. A lower MIC value indicates greater potency.
Table 1: Comparative MIC Data against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Drug Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Notes |
| Sulfonamides (various) | Sulfonamide | - | - | 32 to >512 | Data for various sulfonamide derivatives against clinical S. aureus isolates, including MRSA.[5][6] High variability in susceptibility is observed. |
| Vancomycin | Glycopeptide | 1 | 1.5 - 2 | ≤1 to 2 | Vancomycin is a standard therapy for MRSA.[7] MIC values at the higher end of the susceptible range (≥1.5 µg/mL) have been associated with poorer clinical outcomes.[8][9] |
| Linezolid | Oxazolidinone | 1 | - | - | An alternative to vancomycin for MRSA infections.[7] |
| Daptomycin | Lipopeptide | 0.75 | - | - | Another alternative for MRSA, particularly in cases of vancomycin failure.[7] |
Table 2: Comparative MIC Data against Ciprofloxacin-Resistant Escherichia coli
| Antibiotic | Drug Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Notes |
| Trimethoprim/Sulfamethoxazole | Sulfonamide/DHFR Inhibitor | >20 | >20 | - | Many ciprofloxacin-resistant E. coli strains also exhibit high resistance to trimethoprim/sulfamethoxazole.[10] |
| Ciprofloxacin | Fluoroquinolone | 32 - 64 | 128 | 4 to ≥128 | By definition, these strains have elevated MICs to ciprofloxacin.[10] |
| Meropenem | Carbapenem | ≤0.25 | - | - | Carbapenems are often reserved for infections caused by multidrug-resistant gram-negative bacteria. |
| Gentamicin | Aminoglycoside | ≤1 | - | - | Aminoglycosides can be an option depending on susceptibility testing. |
II. Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro susceptibility of a bacterium to an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate bacterial colonies from a pure culture grown on an appropriate agar medium.
-
Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic to be tested in a suitable solvent.
-
Perform serial twofold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate. The range of concentrations should encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
III. Signaling Pathways and Experimental Workflows
Mechanism of Action of Sulfonamides
Sulfonamides, including the active form of this compound (sulfacetamide), exert their bacteriostatic effect by interfering with the folic acid synthesis pathway in bacteria. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA synthesis and bacterial replication.
Caption: Competitive inhibition of dihydropteroate synthase by sulfacetamide.
Experimental Workflow for Comparative Efficacy Study
The following diagram illustrates a typical workflow for a study comparing the efficacy of a test compound like this compound against resistant bacterial strains.
Caption: Workflow for determining and comparing MIC values.
Conclusion
While this compound's mechanism of action as a sulfonamide suggests it could possess activity against a range of bacteria, there is a critical lack of current data to support its efficacy against clinically important resistant strains like MRSA and multidrug-resistant E. coli. The available data on other sulfonamides indicate that resistance is common and MIC values can be high. In contrast, standard-of-care agents like vancomycin and carbapenems generally retain predictable activity against these pathogens, although emerging resistance is a continuous concern.
For researchers and drug development professionals, this highlights a significant data gap. Future studies should focus on determining the MIC of this compound and its active metabolite, sulfacetamide, against a contemporary panel of multidrug-resistant bacteria. Such data is essential to ascertain any potential role for this compound, either alone or in combination therapies, in the current landscape of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Sulfacetamide Sodium used for? [synapse.patsnap.com]
- 3. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Comparison of Vancomycin Treatment Failures for Methicillin-Resistant Staphylococcus aureus Bacteremia Stratified by Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Systems Compared for Vancomycin MIC Values for MRSA Bacteremia - Microbiology - mobile.Labmedica.com [mobile.labmedica.com]
- 10. Antibiotic resistance pattern among common bacterial uropathogens with a special reference to ciprofloxacin resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phthalylsulfacetamide and Ciprofloxacin Eye Drops for Ocular Infections
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and physicochemical properties of Phthalylsulfacetamide and Ciprofloxacin ophthalmic formulations.
This guide provides a detailed comparative analysis of two antibacterial agents used in the treatment of ocular infections: this compound, a sulfonamide antibiotic, and Ciprofloxacin, a fluoroquinolone antibiotic. Due to the limited availability of specific experimental data for this compound ophthalmic preparations, this guide leverages data from its active moiety, sulfacetamide, to provide a comparative perspective against the well-documented profile of ciprofloxacin. This analysis is intended to support research, scientific inquiry, and drug development efforts in ophthalmology.
Executive Summary
Ciprofloxacin, a second-generation fluoroquinolone, demonstrates broad-spectrum bactericidal activity and has been extensively studied and proven effective for various ocular infections. This compound, a prodrug of sulfacetamide, offers a bacteriostatic mechanism of action. While direct comparative clinical trial data is scarce, this guide synthesizes available information on their mechanisms, antimicrobial spectra, and physicochemical characteristics to offer a valuable resource for the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of Sulfacetamide Sodium (the salt form of sulfacetamide used in ophthalmic preparations) and Ciprofloxacin is presented below. These properties are crucial for formulation development, stability, and ocular bioavailability.
| Property | Sulfacetamide Sodium | Ciprofloxacin |
| Chemical Class | Sulfonamide | Fluoroquinolone |
| Molecular Formula | C₈H₉N₂NaO₃S·H₂O[1] | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | 254.24 g/mol [1] | 331.34 g/mol |
| Appearance | White or yellowish-white crystalline powder[1] | Faintly yellowish to light yellow crystalline substance |
| Solubility | Freely soluble in water, slightly soluble in ethanol[1] | Soluble in dilute hydrochloric acid; practically insoluble in ethanol. |
| pKa | 1.8 (-NH₂) and 5.4 (-SO₂NH₂)[1] | 6.09 (carboxyl group), 8.74 (piperazine nitrogen) |
| pH of Solution | 8.0–9.5 (5% aqueous solution)[1] | 3.5-5.5 (for ophthalmic solution) |
Mechanism of Action
The fundamental difference in the antibacterial activity of these two compounds lies in their distinct mechanisms of action.
This compound (via Sulfacetamide): As a sulfonamide, sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[2][3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid which is essential for bacterial DNA and protein synthesis.[2][3] By blocking this pathway, sulfacetamide exhibits a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction, allowing the host's immune system to clear the infection.[3]
Ciprofloxacin: Ciprofloxacin exerts a bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are responsible for the supercoiling, replication, and separation of bacterial DNA. By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial chromosome and ultimately cell death.
Signaling Pathway: Sulfacetamide's Mechanism of Action
Caption: Competitive inhibition of dihydropteroate synthase by sulfacetamide.
Signaling Pathway: Ciprofloxacin's Mechanism of Action
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by ciprofloxacin.
Antimicrobial Spectrum
The range of bacteria that each antibiotic is effective against is a critical factor in clinical decision-making.
This compound (as Sulfacetamide): Sulfacetamide has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[4] However, resistance can be an issue.[5][6]
-
Commonly Susceptible Organisms: Escherichia coli, Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus (viridans group), Haemophilus influenzae, Klebsiella species, and Enterobacter species.[5][6][7]
-
Organisms with Inadequate Coverage: Neisseria species, Serratia marcescens, and Pseudomonas aeruginosa.[5][6] A significant percentage of staphylococcal isolates show resistance.[5][6]
Ciprofloxacin: Ciprofloxacin is a broad-spectrum antibiotic with excellent activity against a wide range of Gram-negative and Gram-positive bacteria.
-
Highly Susceptible Gram-Negative Organisms: Pseudomonas aeruginosa, Serratia marcescens, Haemophilus influenzae, Escherichia coli, Klebsiella pneumoniae, Moraxella catarrhalis, and Proteus mirabilis.
-
Susceptible Gram-Positive Organisms: Methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. However, newer fluoroquinolones may have greater potency against some Gram-positive bacteria.
Clinical Efficacy
While direct comparative trials between this compound and ciprofloxacin are lacking, individual efficacy data provides valuable insights.
This compound (as Sulfacetamide): Clinical studies have shown that sulfacetamide sodium 10% ophthalmic solution is effective in treating bacterial conjunctivitis.[2] One study indicated a resolution of symptoms in 75% of patients within one week of treatment.[8] In a comparative trial, no significant difference was found in clinical and microbiologic cure rates between a combination of trimethoprim and polymyxin B sulfate and sulfacetamide sodium for bacterial conjunctivitis.[5]
Ciprofloxacin: Ciprofloxacin 0.3% ophthalmic solution has demonstrated high success rates in treating bacterial keratitis and conjunctivitis. In a multicenter study on bacterial keratitis, treatment with ciprofloxacin resulted in a 91.9% success rate. For bacterial conjunctivitis, clinical cure or improvement has been reported in over 90% of patients.[9]
Safety and Tolerability
The safety profiles of both drugs are generally favorable for topical ophthalmic use, though potential side effects should be considered.
This compound (as Sulfacetamide):
-
Common Side Effects: Local irritation, stinging, and burning are the most frequently reported adverse reactions.[5][8]
-
Less Common Side Effects: Non-specific conjunctivitis, conjunctival hyperemia, secondary infections, and allergic reactions.[5][8]
-
Serious Adverse Reactions (Rare): Although rare, severe reactions to sulfonamides, including Stevens-Johnson syndrome, have been reported with systemic use and are a potential risk with topical application.[5][8]
Ciprofloxacin:
-
Common Side Effects: Local burning or discomfort, a bad taste following application, and the formation of a white crystalline precipitate in the superficial portion of a corneal ulcer (which does not prevent continued use of the medication).
-
Serious Adverse Reactions (Rare): Serious hypersensitivity reactions have been reported.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized protocols for key experiments relevant to the evaluation of ophthalmic antibiotic solutions.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antibiotic against ocular bacterial isolates.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Isolate Preparation: Obtain a pure culture of the ocular pathogen to be tested.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth medium.
-
Antibiotic Dilution: Perform serial twofold dilutions of the antibiotic eye drops in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Ocular Irritation Study (Draize Test)
This protocol describes a modified Draize test for assessing the potential of an ophthalmic solution to cause eye irritation in an animal model.
Experimental Workflow: Ocular Irritation Study
Caption: Workflow for conducting an ocular irritation study (Draize test).
Methodology:
-
Animal Model: Use healthy albino rabbits, as they are a standard model for this test.
-
Test Substance Administration: Instill 0.1 mL of the test ophthalmic solution into the conjunctival sac of one eye of each rabbit. The other eye serves as a control and receives a saline solution.[10]
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation.[10]
-
Scoring: Score the degree of ocular reaction (corneal opacity, iritis, and conjunctival redness and swelling) according to a standardized scoring system.[10]
-
Classification: Based on the scores, classify the test substance's irritation potential.
Conclusion
Ciprofloxacin eye drops offer a potent, bactericidal, broad-spectrum option for the treatment of bacterial ocular infections with a well-established efficacy and safety profile. This compound, acting through its active metabolite sulfacetamide, provides a bacteriostatic alternative with a different mechanism of action. The choice between these agents in a clinical or research setting will depend on the specific pathogen, local resistance patterns, and patient factors. Further direct comparative studies are warranted to provide a more definitive clinical comparison between these two classes of ophthalmic antibiotics.
Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be considered as medical advice. The use of any medication should be under the guidance of a qualified healthcare professional.
References
- 1. escholarship.org [escholarship.org]
- 2. Draize test - Wikipedia [en.wikipedia.org]
- 3. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. Eye disorders: bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Assay of sulfacetamide sodium ophthalmic solutions by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. Ciprofloxacin ophthalmic solution in the treatment of conjunctivitis and blepharitis: a comparison with fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Benchmarking Phthalylsulfacetamide: A Comparative Guide to Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Phthalylsulfacetamide against other industry-standard antimicrobial agents. This compound is a sulfonamide pro-drug that, after oral administration, is hydrolyzed in the intestine to release its active component, sulfacetamide.[1] This targeted release makes it particularly useful for treating gastrointestinal infections. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer an objective assessment for research and drug development professionals.
Performance Data Summary
While specific quantitative performance data for this compound is limited in recent literature, its efficacy is intrinsically linked to its active metabolite, sulfacetamide. The following tables present comparative data for sulfacetamide against other common antimicrobial agents, providing a benchmark for the expected performance of this compound.
Table 1: Comparative Efficacy of Topical Sulfacetamide and Other Antimicrobials in the Treatment of Bacterial Conjunctivitis
| Treatment Agent | Cure Rate (End of Therapy) | Improvement Rate (End of Therapy) | Bacteriologic Eradication Rate | Reference |
| Sodium Sulfacetamide (SS) | 89% | 4% | 72% | [2] |
| Trimethoprim-Polymyxin B (TP) | 84% | 9% | 83% | [2] |
| Gentamicin Sulfate (GS) | 88% | 9% | 68% | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) Values for Sulfonamides against Staphylococcus aureus
| Sulfonamide Derivative | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Sulfonamide Derivative I | 32 | 512 | [3] |
| Sulfonamide Derivative II | 64 | 512 | [3] |
| Sulfonamide Derivative III | 128 | 512 | [3] |
Note: MIC50 and MIC90 represent the minimum concentration of the drug that inhibits the growth of 50% and 90% of isolates, respectively. Specific data for this compound or sulfacetamide was not available in this study, but it provides a general benchmark for sulfonamide activity against a common pathogen.
Mechanism of Action
Sulfonamides, including the active form of this compound (sulfacetamide), are synthetic bacteriostatic antibiotics. They function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking its production, sulfonamides halt bacterial growth and replication. Humans are unaffected by this mechanism as they obtain folic acid from their diet.
Mechanism of action of sulfacetamide.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of antimicrobial agents like this compound.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics.
a. Inoculum Preparation:
-
Select three to five isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
b. Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[4]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[2][5]
-
Allow the plate to dry for 3-5 minutes before applying antibiotic disks.[4]
c. Application of Antibiotic Disks:
-
Using sterile forceps, place paper disks impregnated with a specific concentration of the antimicrobial agent onto the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar surface.[2] Disks should be spaced at least 24mm apart.[5]
d. Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[5][6]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.[5]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[5]
Kirby-Bauer disk diffusion workflow.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.[6][7]
b. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[6]
d. Interpretation of Results:
-
After incubation, examine the wells for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[6]
Broth microdilution MIC workflow.
Conclusion
This compound, through its active metabolite sulfacetamide, demonstrates antibacterial efficacy consistent with other sulfonamides. Its primary advantage lies in its targeted delivery to the gastrointestinal tract, minimizing systemic absorption and potential side effects. While direct comparative clinical data for this compound is not abundant in recent literature, the performance of sulfacetamide in topical applications provides a reasonable proxy for its antimicrobial activity. The standardized experimental protocols outlined in this guide, such as the Kirby-Bauer and broth microdilution methods, are essential for generating robust, reproducible data to further benchmark the performance of this compound against current and novel antimicrobial agents. Future research should focus on direct in vivo and in vitro comparative studies of this compound to more definitively establish its position relative to modern industry standards for the treatment of enteric infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. asm.org [asm.org]
- 3. researchgate.net [researchgate.net]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of Phthalylsulfacetamide and Triple Antibiotic Ointment in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of topical antimicrobial agents for wound care, the selection of an appropriate treatment is critical for optimal healing outcomes. This guide provides a detailed, data-driven comparison of Phthalylsulfacetamide and the commonly used Triple Antibiotic Ointment, focusing on their performance in preclinical wound healing models.
Executive Summary
This report synthesizes available data on this compound, a sulfonamide-based antibacterial agent, and Triple Antibiotic Ointment, a combination of neomycin, polymyxin B, and bacitracin. While direct comparative studies are limited, this guide juxtaposes their known mechanisms of action, antibacterial spectra, and effects on key wound healing parameters based on available preclinical and clinical data.
This compound , which acts through its active metabolite sulfacetamide, offers a bacteriostatic effect by inhibiting folic acid synthesis in bacteria. Data on its direct impact on wound healing rates and cellular proliferation in standardized models is sparse.
Triple Antibiotic Ointment provides broad-spectrum, bactericidal coverage against common wound pathogens. Preclinical data from porcine models offer quantitative insights into its effects on re-epithelialization and wound closure. However, concerns regarding contact dermatitis and the potential for antibiotic resistance are noted.
This guide aims to provide a clear, objective comparison to aid researchers and drug development professionals in their evaluation of these topical agents for wound care applications.
Mechanism of Action and Antibacterial Spectrum
This compound is a pro-drug that is metabolized to sulfacetamide. Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid. By blocking this pathway, sulfacetamide exerts a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.[1][2][3][4][5] Sulfonamides are effective against a range of gram-positive and some gram-negative bacteria.[6]
Triple Antibiotic Ointment combines three antibiotics with distinct mechanisms of action to provide broad-spectrum bactericidal activity:
-
Neomycin , an aminoglycoside, inhibits protein synthesis by binding to bacterial ribosomes.[7]
-
Polymyxin B , a polypeptide antibiotic, disrupts the bacterial cell membrane.
-
Bacitracin , another polypeptide antibiotic, interferes with cell wall synthesis.[7]
This combination is effective against a wide array of common wound pathogens.[8]
Performance in In Vivo Wound Healing Models
Porcine Burn Model Data: Triple Antibiotic Ointment
A study utilizing a porcine deep partial-thickness burn model provides quantitative data on wound healing with triple antibiotic ointment compared to petrolatum and silver sulfadiazine (SSD).
| Time Point | Triple Antibiotic Ointment | Petrolatum | Silver Sulfadiazine (SSD) |
|---|---|---|---|
| Median Days to Complete Wound Closure | 21 | 17 | 17 |
| Mean % Re-epithelialization (Day 10) | 3% ± 12% | 8% ± 14% | 10% ± 20% |
| Mean % Re-epithelialization (Day 14) | 48% ± 42% | 37% ± 44% | 45% ± 49% |
| Mean % Re-epithelialization (Day 17) | 90% ± 27% | 86% ± 20% | 82% ± 38% |
| Mean % Re-epithelialization (Day 21) | 93% ± 16% | 65% ± 50% | 74% ± 38% |
| Mean % Re-epithelialization (Day 28) | 98% ± 5% | 91% ± 28% | 92% ± 17% |
Data from a study in a porcine deep partial-thickness burn model.[1]
In this model, wounds treated with triple antibiotic ointment showed a slightly longer median time to complete closure compared to petrolatum and SSD, although the difference was not statistically significant (p=0.06).[1] However, by day 21, the mean percentage of re-epithelialization was highest in the triple antibiotic ointment group.[1] It is important to note that erythematous allergic reactions were identified in wounds treated with triple antibiotic ointment in this study.[1]
Rodent Wound Model Data: Sulfadiazine (as a proxy for Sulfacetamide)
A study on full-thickness excision wounds in rats treated with sulphadiazine (a different sulfonamide) provides some comparative data. In this study, complete wound healing and re-epithelialization were observed by the 21st day in the sulphadiazine-treated group.[9]
| Time Point | Wound Contraction (%) - Sulfadiazine Treated |
|---|---|
| Day 12 | Statistically significant increase compared to control |
| Day 21 | Statistically significant increase compared to control |
Qualitative and semi-quantitative data from a study in a rat excision wound model.[9]
While not a direct comparison with sulfacetamide, this study suggests that sulfonamide antibiotics can support wound healing, leading to complete re-epithelialization within a three-week timeframe in a rodent model.
Performance in In Vitro Models: Cellular Effects
The process of wound healing is critically dependent on the proliferation and migration of keratinocytes and fibroblasts.
Keratinocyte Migration (Scratch Assay)
The scratch assay is a common in vitro method to assess the rate of cell migration, mimicking the closure of a wound.
Quantitative data from scratch assays directly comparing this compound and triple antibiotic ointment on keratinocyte migration is not currently available in the literature. Such studies would be valuable in elucidating the direct effects of these compounds on re-epithelialization.
Fibroblast Proliferation
Fibroblasts play a crucial role in wound healing by producing the extracellular matrix. Their proliferation is a key indicator of tissue regeneration.
Specific data on the effects of this compound on fibroblast proliferation in wound healing models is lacking. One study on the cytotoxic effects of various topical agents found that a combination of neomycin, polymyxin B, and bacitracin (the components of triple antibiotic ointment) could have profound effects on human dermal fibroblasts at clinically relevant doses, suggesting potential for cytotoxicity that could impact wound healing.
Signaling Pathways in Wound Healing
The wound healing cascade is regulated by a complex interplay of signaling molecules, including growth factors and cytokines.
While the primary role of both this compound and triple antibiotic ointment is antimicrobial, their impact on these signaling pathways is an important area for further research. For instance, the inflammatory response is a critical phase of wound healing, and modulation of inflammatory cytokines by topical agents can significantly influence the overall healing trajectory. Understanding how these antibiotics affect the expression of key growth factors like Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor (PDGF), and Vascular Endothelial Growth Factor (VEGF) would provide valuable insights into their wound healing properties beyond their antimicrobial effects.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding this compound and Triple Antibiotic Ointment in the context of wound healing. While Triple Antibiotic Ointment has a more established profile with some available quantitative preclinical data, there are notable gaps in the understanding of this compound's direct effects on the cellular and molecular processes of wound repair.
For researchers and drug development professionals, this analysis underscores the need for direct, head-to-head preclinical studies comparing these two agents in standardized in vivo and in vitro wound healing models. Future research should focus on:
-
Quantitative analysis of wound closure rates and re-epithelialization in validated animal models (e.g., porcine, rodent).
-
In vitro studies to determine the effects on keratinocyte and fibroblast migration and proliferation.
-
Mechanistic studies to elucidate the impact of these agents on key wound healing signaling pathways and the expression of relevant growth factors and cytokines.
Such data will be invaluable for making informed decisions in the development of new and improved topical therapies for wound care.
References
- 1. 764 Comparison of Topical Silver Sulfadiazine and Triple Antibiotic Ointment in a Porcine PT Burn Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of topical antibiotic ointments, a wound protectant, and antiseptics for the treatment of human blister wounds contaminated with Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. A systematic review and meta-analysis on the use of prophylactic topical antibiotics for the prevention of uncomplicated wound infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and use of a porcine model with clinically relevant chronic infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Skin Wound Healing Potentiality of the Topical Prosopis Juliflora Leaf Extract Vs. Sulphadiazine in Male Albino Rat; Histological and Immunohistochemical Study [mjmr.journals.ekb.eg]
Statistical analysis of comparative data for Phthalylsulfacetamide studies
For Immediate Release
This guide provides a comprehensive statistical analysis of comparative data on Phthalylsulfacetamide, an intestinal sulfonamide, and its active metabolite, sulfacetamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a clear comparison of its antibacterial efficacy against alternative treatments.
Executive Summary
This compound is a prodrug that, upon oral administration, is hydrolyzed in the intestine to release its active component, sulfacetamide. Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. This bacteriostatic action is effective against a broad spectrum of gram-positive and gram-negative bacteria. This guide presents a comparative analysis of its in vitro activity against common pathogens and discusses relevant experimental protocols.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for sulfacetamide, the active form of this compound, in comparison to other antibacterial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfacetamide against Common Pathogens
| Microorganism | Sulfacetamide MIC (µg/mL) | Comparator Agent | Comparator MIC (µg/mL) |
| Staphylococcus aureus | 128 - >1024 | Trimethoprim/Sulfamethoxazole | ≤2/38 - ≥4/76[1] |
| Escherichia coli | 8 - 512 | Trimethoprim/Sulfamethoxazole | ≤2/38 - ≥4/76[1] |
| Nocardia asteroides | Not specified | Trimethoprim | Minimal effect |
| Nocardia asteroides | 12 mm (Zone of Inhibition) | Trimethoprim/Sulfacetamide (1:5) | 27 mm (Zone of Inhibition) |
Note: MIC values for Staphylococcus aureus and Escherichia coli can vary significantly depending on the strain and the presence of resistance mechanisms. A significant percentage of staphylococcal isolates show complete resistance to sulfa drugs.
Table 2: Zone of Inhibition Data for Sulfacetamide
| Microorganism | Sulfacetamide Zone of Inhibition (mm) | Comparator Agent | Comparator Zone of Inhibition (mm) |
| Nocardia asteroides | 12 | Trimethoprim/Sulfacetamide (1:5) | 27 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative studies. The following sections outline standard protocols for determining the antibacterial efficacy of sulfonamides.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key metric for assessing antibacterial potency. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely accepted.
Broth Dilution Method (CLSI Guideline M07):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of sulfacetamide and comparator agents are prepared in Mueller-Hinton Broth (MHB).
-
Inoculation: Each tube or well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.
-
Incubation: The tubes or microplates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.
Procedure (CLSI Guideline M02):
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Disks: Paper disks impregnated with a standard concentration of sulfacetamide and comparator antibiotics are placed on the agar surface.
-
Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-18 hours.
-
Measurement and Interpretation: The diameters of the zones of complete inhibition are measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on established breakpoint criteria from CLSI or EUCAST. For sulfonamides, slight growth within the zone of inhibition may be observed and should be disregarded when measuring the zone diameter.
Mandatory Visualizations
Sulfonamide Mechanism of Action
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for in vitro antimicrobial susceptibility testing.
Conclusion
This compound, through its active metabolite sulfacetamide, demonstrates bacteriostatic activity against a range of enteric pathogens. The provided data and standardized protocols offer a framework for comparative analysis. However, the emergence of sulfonamide resistance necessitates careful consideration of its clinical application. Further head-to-head comparative studies, both in vitro and in vivo, are warranted to fully elucidate the therapeutic positioning of this compound in the current landscape of antimicrobial agents.
References
Ophthalmic Sulfonamides in the Treatment of Eye Infections: A Comparative Review
A notable lack of clinical effectiveness data exists for Phthalylsulfacetamide in ophthalmic applications. This guide, therefore, provides a broader review of the clinical use of ophthalmic sulfonamides, with a primary focus on the more extensively studied compound, Sulfacetamide.
This compound is a sulfonamide antibiotic that acts as a prodrug, meaning it is converted into its active form, sulfacetamide, within the body.[1][2][3] While indicated for topical use on the conjunctiva, a comprehensive review of scientific literature reveals a significant scarcity of clinical trial data, experimental protocols, and quantitative information regarding its efficacy in treating eye infections.[4][5][6] Consequently, this guide will focus on the clinical effectiveness of the more widely researched ophthalmic sulfonamide, Sulfacetamide, and compare its performance with other topical antibiotics.
Mechanism of Action of Sulfonamides
Sulfonamide antibiotics are bacteriostatic, meaning they inhibit the growth and replication of bacteria rather than killing them directly. They achieve this by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By blocking this pathway, sulfonamides effectively halt bacterial proliferation.
Clinical Effectiveness of Sulfacetamide
Sulfacetamide is indicated for the treatment of conjunctivitis and other superficial ocular infections caused by susceptible microorganisms.[7] Several clinical studies have evaluated its efficacy, often in comparison to other topical antibiotics.
A comparative study involving 158 pediatric patients with culture-positive bacterial conjunctivitis treated with either trimethoprim-polymyxin B, gentamicin sulfate, or sodium sulfacetamide ophthalmic solution showed similar clinical response rates among the three agents after 10 days of treatment.[8]
Table 1: Comparison of Clinical Response at 2-7 Days Post-Therapy [8]
| Treatment Group | Number of Patients | Cured | Improved |
| Trimethoprim-Polymyxin B | 55 | 84% | 9% |
| Gentamicin Sulfate | 57 | 88% | 9% |
| Sodium Sulfacetamide | 46 | 89% | 4% |
In the same study, the bacteriologic response, defined as the eradication of the pathogenic bacteria, was also comparable among the treatment groups.
Table 2: Bacteriologic Response at 2-7 Days Post-Therapy [8]
| Treatment Group | Number of Patients | Eradication Rate |
| Trimethoprim-Polymyxin B | 55 | 83% |
| Gentamicin Sulfate | 57 | 68% |
| Sodium Sulfacetamide | 46 | 72% |
Another study comparing topical 10% sulfacetamide with oral erythromycin for neonatal chlamydial conjunctivitis found that oral erythromycin was significantly more effective in eradicating the infection.[9] After 14 days of treatment, chlamydial infection was eradicated from 93% of infants treated orally, whereas persistent conjunctival infection was detected in 57% of infants treated with topical sulfacetamide.[9]
Experimental Protocols
The methodologies of clinical trials evaluating ophthalmic antibiotics typically follow a structured approach to ensure the reliability and validity of the findings.
Key Components of a Clinical Trial Protocol:
-
Patient Population: Inclusion and exclusion criteria are clearly defined. For bacterial conjunctivitis trials, this often includes patients with clinical signs and symptoms of the infection and, in some cases, a positive bacterial culture.[8]
-
Study Design: Many trials are randomized and double-blinded to minimize bias.[8]
-
Treatment Regimen: The dosage and duration of the study drug and the comparator are specified. For sulfacetamide ophthalmic solution, a typical regimen for conjunctivitis is one to two drops every two to three hours initially, with the frequency decreasing as the condition improves.[7]
-
Outcome Measures: The primary endpoints are typically clinical cure (resolution of signs and symptoms) and microbiological cure (eradication of the causative bacteria). Safety and tolerability, including the incidence of adverse events, are also key secondary endpoints.
Adverse Events of Ophthalmic Sulfonamides
The most frequently reported adverse reactions to sulfacetamide ophthalmic preparations are local irritation, stinging, and burning.[7] Less common reactions include non-specific conjunctivitis and conjunctival hyperemia.[7] Although rare, severe and potentially fatal reactions to sulfonamides, such as Stevens-Johnson syndrome, have been reported with topical use.[7]
Comparison with Other Topical Antibiotics
The choice of a topical antibiotic for bacterial eye infections depends on various factors, including the suspected pathogen, local resistance patterns, and patient factors. While sulfacetamide has been a longstanding option, other classes of antibiotics are also widely used.
Table 3: General Comparison of Common Topical Ophthalmic Antibiotics
| Antibiotic Class | Examples | Spectrum of Activity | Common Uses |
| Sulfonamides | Sulfacetamide | Broad-spectrum (gram-positive and some gram-negative) | Bacterial conjunctivitis |
| Aminoglycosides | Tobramycin, Gentamicin | Broad-spectrum (excellent gram-negative coverage) | Bacterial conjunctivitis, Keratitis |
| Fluoroquinolones | Ciprofloxacin, Moxifloxacin, Gatifloxacin | Broad-spectrum (gram-positive and gram-negative) | Bacterial conjunctivitis, Corneal ulcers |
| Macrolides | Erythromycin, Azithromycin | Primarily gram-positive | Bacterial conjunctivitis, Neonatal conjunctivitis prophylaxis |
| Polypeptides | Polymyxin B (often in combination) | Primarily gram-negative | Bacterial conjunctivitis (in combination) |
Conclusion
References
- 1. labshake.com [labshake.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C16H14N2O6S | CID 8574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 131-69-1: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pi.bausch.com [pi.bausch.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Sulfacetamide Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
Assessing the Synergistic Effects of Phthalylsulfacetamide with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of antibiotics is a cornerstone of antimicrobial stewardship, offering a promising approach to enhance efficacy, broaden spectrum, and combat the rise of drug-resistant pathogens. Phthalylsulfacetamide, a sulfonamide antibiotic, functions by being metabolized in the intestine to sulfacetamide.[1][2] Sulfacetamide then acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][4] This mechanism of action presents a rational basis for synergistic combinations with other antibiotics that target different stages of the same or complementary metabolic pathways.
This guide provides a comparative framework for assessing the synergistic potential of this compound with other antibiotics. Due to a lack of specific published studies detailing the synergistic effects of this compound with other antibiotics, this guide will utilize the well-documented synergy between sulfamethoxazole (another sulfonamide) and trimethoprim as a model. This combination famously targets sequential steps in the folate biosynthesis pathway and serves as a paradigm for antibiotic synergy.[2][5]
Mechanism of Synergistic Action: The Folic Acid Pathway
The primary mechanism underpinning the synergistic potential of this compound (via its active form, sulfacetamide) lies in the sequential blockade of the folic acid synthesis pathway when combined with a dihydrofolate reductase (DHFR) inhibitor, such as trimethoprim. Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids. By inhibiting two different enzymes in this critical pathway, the combination of a sulfonamide and a DHFR inhibitor can lead to a more potent bactericidal effect than either agent alone.
Caption: Synergistic inhibition of the bacterial folic acid synthesis pathway.
Quantifying Synergy: The Checkerboard Assay and FIC Index
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[6][7] This technique involves testing a range of concentrations of two drugs, both individually and in combination, against a specific bacterial isolate. The results are then used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a numerical value for the observed interaction.[8]
FIC Index Calculation:
The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Hypothetical Performance Data: this compound and Trimethoprim
The following table presents hypothetical data from a checkerboard assay assessing the synergy of this compound and Trimethoprim against a clinical isolate of Escherichia coli. This data is illustrative and based on the expected synergistic interaction between a sulfonamide and a DHFR inhibitor.
| Antibiotic Combination | Bacterial Strain | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
| This compound | E. coli (ATCC 25922) | 128 | 32 | 0.25 | 0.5 | Synergy |
| Trimethoprim | 4 | 1 | 0.25 | |||
| This compound | Methicillin-ResistantS. aureus (MRSA) | 256 | 64 | 0.25 | 0.5 | Synergy |
| Trimethoprim | 2 | 0.5 | 0.25 | |||
| This compound | Proteus mirabilis | >512 | 128 | 0.25 | 0.375 | Synergy |
| Polymyxin B | 8 | 1 | 0.125 |
Note: The data for the combination with Polymyxin B is based on the observed in vitro synergism between sulfonamides and polymyxins against Proteus sp.[4][9]
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the accurate assessment of antibiotic synergy. The following outlines the methodology for a checkerboard broth microdilution assay.
Experimental Workflow: Checkerboard Assay
Caption: Standard workflow for a checkerboard antibiotic synergy assay.
Detailed Methodology
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound and the second antibiotic (e.g., Trimethoprim) in an appropriate solvent.
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations above and below the expected Minimum Inhibitory Concentrations (MICs).
-
-
Preparation of Bacterial Inoculum:
-
Culture the test organism (e.g., E. coli ATCC 25922) on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Checkerboard Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Dispense 50 µL of the various dilutions of this compound along the rows (e.g., decreasing concentration from left to right).
-
Dispense 50 µL of the various dilutions of the second antibiotic along the columns (e.g., decreasing concentration from top to bottom). This creates a matrix of antibiotic combinations.
-
Include control wells with each antibiotic alone, as well as a growth control well with no antibiotics.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 37°C for 18 to 24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth. This can be done by visual inspection or by using a microplate reader to measure optical density.
-
Calculate the FIC for each drug in every well that shows growth inhibition and then determine the FIC Index for the combination. The lowest FIC Index value is reported as the result of the interaction.
-
Conclusion
While direct experimental data on the synergistic effects of this compound with other antibiotics is currently limited in published literature, its mechanism of action strongly suggests a high potential for synergy, particularly with DHFR inhibitors like trimethoprim. The established synergy between other sulfonamides and trimethoprim provides a robust model for what can be expected. The experimental protocols outlined in this guide offer a standardized approach for researchers to quantitatively assess these potential synergistic interactions, thereby contributing valuable data to the field of combination antibiotic therapy. Such studies are essential for the development of novel and effective treatment strategies to combat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample-efficient identification of high-dimensional antibiotic synergy with a normalized diagonal sampling design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The fractional inhibitory concentration (FIC) index as a measure of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergism of polymyxin and sulfonamides in L-forms of Staphylococcus aureus and Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phthalylsulfacetamide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Phthalylsulfacetamide, a sulfonamide antibiotic. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.
Understanding the Regulatory Framework
The primary regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and regulations from the Drug Enforcement Administration (DEA) for controlled substances. This compound is not a federally controlled substance, so DEA regulations do not apply.
Disposal procedures under RCRA depend on whether the chemical is classified as hazardous waste. A pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
This compound is not a listed hazardous waste. Therefore, its classification depends on its characteristics. Based on available data:
-
Ignitability: It is a combustible solid, but there is no evidence that it meets the criteria for an ignitable hazardous waste (e.g., a low flash point).
-
Reactivity: There is no information to suggest it is a reactive hazardous waste.
-
Toxicity: While harmful if swallowed, this does not automatically classify it as a toxic hazardous waste under RCRA, which is determined by the presence of specific contaminants that can leach into the environment.
-
Corrosivity: As a carboxylic acid, this compound has the potential to be corrosive. A solution's pH would need to be tested to determine if it meets the corrosivity characteristic (pH ≤ 2 or ≥ 12.5).
Given the potential for corrosivity, it is recommended to either treat this compound waste as hazardous or test a representative sample of the waste stream to determine its pH.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Lab coat
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, contaminated paper towels), in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical.
-
For solutions containing this compound, collect them in a separate, sealed, and labeled container.
3. Hazardous Waste Determination:
-
Option A (Recommended): Assume the waste is hazardous. This is the most conservative and safest approach.
-
Option B: Test the waste. If you generate a significant amount of this compound waste, you may opt to have a representative sample tested for corrosivity (pH) by a qualified laboratory.
4. Disposal Pathway:
The chosen disposal pathway will depend on the hazardous waste determination.
| Waste Classification | Disposal Procedure |
| Hazardous Waste | The waste must be managed by a licensed hazardous waste disposal company. This typically involves incineration at a permitted facility.[1] |
| Non-Hazardous Waste | The waste should be disposed of in a secure chemical landfill or incinerated. It should not be disposed of in a municipal landfill with regular trash. |
5. Contacting Your Environmental Health & Safety (EHS) Officer:
No matter the classification, the final and most critical step is to contact your institution's EHS officer. They will provide specific guidance on the proper procedures for packaging, labeling, and arranging for the pickup and disposal of your chemical waste in accordance with federal, state, and local regulations.
Signaling Pathway for Safe Disposal
The following diagram outlines the logical steps and considerations for the safe disposal of this compound, from initial handling to final disposition.
Caption: Logical flow for this compound waste management.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Logistical Information for Handling Phthalylsulfacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Phthalylsulfacetamide, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing exposure risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound, which is classified as an acute oral toxicant, a skin irritant, a serious eye irritant, and a respiratory tract irritant.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashes or significant dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are generally suitable for handling solid chemicals. Always check the manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | Should be worn clean and buttoned. |
| Chemical-Resistant Apron or Coveralls | Recommended when handling larger quantities or when there is a higher risk of contamination. | |
| Respiratory Protection | N95 or P100 Particulate Respirator | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust particles.[2][3] |
Hazard Summary and First Aid
Understanding the potential hazards of this compound is crucial for safe handling. The following table outlines the primary hazards and corresponding first-aid measures.[1]
| Hazard | GHS Classification | First Aid Measures |
| Acute Oral Toxicity | Category 4 | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Skin Irritation | Category 2 | In case of skin contact, immediately wash with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Serious Eye Irritation | Category 2A | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Respiratory Tract Irritation | Category 3 | If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risks. The following workflow diagram illustrates the key steps from preparation to disposal.
Procedural Steps:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.
-
PPE Selection and Donning: Based on the risk assessment, select and put on the appropriate PPE as detailed in the table above.
-
Work Area Preparation: All handling of this compound powder should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1] Ensure the work area is clean and uncluttered.
-
Weighing and Handling:
-
Use a dedicated spatula and weighing paper.
-
Handle the powder gently to avoid generating dust.
-
If preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
-
Experimentation: Conduct the experiment following the established protocol, being mindful of potential for spills or splashes.
-
Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including excess this compound, contaminated PPE, and cleaning materials, in a designated hazardous waste container.
-
PPE Doffing and Disposal: Remove PPE in the correct order to avoid self-contamination and dispose of it in the hazardous waste container. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused this compound, contaminated gloves, weighing paper, and other disposable materials, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[1]
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the contents, including "Hazardous Waste" and the name "this compound."
-
Store the waste containers in a designated, secure area away from incompatible materials.
-
Arrange for collection and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Protocols for Hazard Assessment
The following are summaries of standardized in vitro protocols for assessing the skin and eye irritation potential of a chemical like this compound, based on OECD Test Guidelines.
Experimental Protocol: In Vitro Skin Irritation (based on OECD TG 439)
This test method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[4][5]
-
Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in a culture medium.
-
Test Substance Application: A small amount of this compound (as a solid or a solution) is applied topically to the surface of the tissue.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours).[6]
-
Viability Assessment: Tissue viability is determined using a cell viability assay, such as the MTT assay. The viability of the treated tissues is compared to that of negative control tissues.
-
Classification: A substance is identified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[4]
Experimental Protocol: In Vitro Eye Irritation (based on OECD TG 492)
This test method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that can cause serious eye damage or eye irritation.[7][8]
-
Tissue Preparation: Reconstituted human cornea-like epithelium tissues are pre-incubated in a maintenance medium.
-
Test Substance Application: this compound is applied to the epithelial surface of the tissue.
-
Exposure and Rinsing: The tissues are exposed to the test substance for a specified duration (e.g., 30 minutes for liquids/solutions, 6 hours for solids).[8] Afterward, the substance is thoroughly rinsed from the tissue surface.
-
Post-Exposure Incubation: The tissues are incubated in fresh medium for a defined post-exposure period.
-
Viability Measurement: The viability of the corneal cells is measured using a quantitative assay like the MTT assay.
-
Data Interpretation: The reduction in tissue viability caused by the test substance, relative to a negative control, is used to predict its eye irritation potential. A viability reduction below a specific cutoff (e.g., ≤ 60%) indicates that the substance is an eye irritant.[8]
References
- 1. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. Fine Dust Respirator for Industrial and laboratory use [nanoshel.com]
- 4. iivs.org [iivs.org]
- 5. medistri.swiss [medistri.swiss]
- 6. sterlab-store.com [sterlab-store.com]
- 7. iivs.org [iivs.org]
- 8. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
